molecular formula C7H4ClNS B146396 4-Chlorophenyl isothiocyanate CAS No. 2131-55-7

4-Chlorophenyl isothiocyanate

Katalognummer: B146396
CAS-Nummer: 2131-55-7
Molekulargewicht: 169.63 g/mol
InChI-Schlüssel: MZZVFXMTZTVUFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorophenyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNS and its molecular weight is 169.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-chloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZVFXMTZTVUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175577
Record name 1-Chloro-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-55-7
Record name 4-Chlorophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isothiocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate is an aromatic organosulfur compound featuring an isothiocyanate (-N=C=S) functional group attached to a 4-chlorinated benzene ring. This chemical intermediate is of significant interest in medicinal chemistry and drug development due to its utility as a versatile building block for the synthesis of various biologically active molecules. Isothiocyanates, as a class, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides an in-depth overview of the chemical properties, synthesis, and known biological relevance of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This compound is a solid at room temperature, appearing as a white to light yellow crystalline substance. It is sensitive to moisture and should be stored accordingly in a cool, dark place, preferably under an inert atmosphere.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2131-55-7[1][2][3][4]
Molecular Formula C₇H₄ClNS[1][3][4]
Molecular Weight 169.63 g/mol [1][2][3]
Appearance White to light yellow powder or crystal[5]
Melting Point 42-44 °C[2]
Boiling Point 135-136 °C @ 24 mmHg127 °C @ 15 mmHg[1][2]
Density 1.422 g/cm³[1]
Flash Point 110 °C
Solubility Water solubility (log₁₀ S in mol/L): -3.07 (Calculated)[6]
Vapor Pressure 0.0347 mmHg @ 25 °C

Table 2: Identification and Registry Numbers

IdentifierValueReference(s)
EC Number 218-358-3[1][2][4]
Beilstein Registry No. 471610[1][2]
PubChem CID 16480[4]
MDL Number MFCD00004810[1][2]
InChI Key MZZVFXMTZTVUFO-UHFFFAOYSA-N[2]
SMILES S=C=Nc1ccc(Cl)cc1[1]

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][4] It causes skin irritation and serious eye irritation, and may lead to allergic skin reactions or respiratory sensitization.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

Two detailed methods for the synthesis of this compound are provided in the well-regarded "Organic Syntheses" series.

Method 1: From p-Chloroaniline and Thiophosgene

This procedure involves the reaction of p-chloroaniline with thiophosgene. Thiophosgene is a hazardous reagent and should be handled with extreme caution.

Methodology:

  • In a 5-liter crock equipped with a powerful mechanical stirrer, add 3.5 L of water and 249 g (2.16 moles) of thiophosgene.

  • While stirring vigorously, slowly add 255 g (2 moles) of p-chloroaniline over a period of approximately 30 minutes.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Separate the resulting dark brown oil and wash it with 50 mL of 10% hydrochloric acid.

  • Transfer the washed oil to a flask for steam distillation. The flask should be placed in an oil bath heated to 120°C.

  • Pass dry steam through the reaction mixture. The isothiocyanate will co-distill with the water as an oil that solidifies upon cooling. This process takes about four hours.

  • The crude product is purified by crystallization from ethyl alcohol. The resulting white needles have a melting point of 44–45°C. The typical yield is between 72–81%.[1]

G Synthesis Workflow: Thiophosgene Method reagents p-Chloroaniline + Thiophosgene in Water reaction Vigorous Stirring (1 hour) reagents->reaction 1. Reaction separation Separate Dark Brown Oil reaction->separation 2. Workup wash Wash with 10% HCl separation->wash distillation Steam Distillation (120°C Oil Bath) wash->distillation 3. Isolation purification Crystallization (from Ethanol) distillation->purification 4. Purification product This compound purification->product

Caption: Workflow for the synthesis of this compound using thiophosgene.

Method 2: From p-Chloroaniline and Carbon Disulfide (Thiophosgene-Free)

This alternative method avoids the use of highly toxic thiophosgene by first forming an ammonium dithiocarbamate salt.

Methodology:

  • In a 250-mL round-bottomed flask with a stirrer, condenser, and thermometer, place 38.3 g (0.30 mole) of p-chloroaniline, 41 mL (0.6 mole) of concentrated aqueous ammonia, and 21 mL (0.35 mole) of carbon disulfide.

  • Stir the mixture vigorously and heat to 30°C to initiate the reaction, maintaining the temperature at 30–35°C with external cooling. A yellow precipitate of ammonium p-chlorophenyldithiocarbamate will form.

  • Continue stirring for 1 hour, then filter the mixture and wash the residue with an ammonium chloride solution and ethanol.

  • The isolated dithiocarbamate is then converted to the isothiocyanate. Transfer the solid to a beaker with 250 mL of water and heat to 30°C.

  • Add a neutralized solution of chloroacetic acid to the dithiocarbamate suspension.

  • After further stirring, add a solution of zinc chloride while maintaining the pH at 7 with sodium hydroxide.

  • The resulting creamy suspension is then purified by slurrying with petroleum ether. Evaporation of the solvent yields the final product.[2]

Purification and Analysis
  • Purification: The primary method for purifying crude this compound is recrystallization from ethanol.[1] Steam distillation is also an effective technique for initial isolation from the reaction mixture.[1]

  • Analysis: The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of isothiocyanates.[7][8] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[3]

Biological Activity and Applications in Drug Development

This compound serves as a key precursor in the synthesis of more complex molecules with potential therapeutic applications. It has been utilized as a starting material for creating novel thiosemicarbazides and N-alkylated 2-arylaminobenzimidazoles. Compounds derived from it have shown promise in preclinical studies, including exhibiting anti-HIV activity and efficacy against various parasites.

While specific signaling pathway studies on this compound are limited, the broader class of isothiocyanates (ITCs) has been extensively studied. The biological effects of ITCs are largely attributed to the electrophilic nature of the -N=C=S group, which readily reacts with nucleophilic groups in cellular proteins, particularly the thiol groups of cysteine residues. This reactivity allows ITCs to modulate multiple signaling pathways critical to cellular homeostasis, inflammation, and carcinogenesis.

Key pathways modulated by isothiocyanates include:

  • Keap1-Nrf2-ARE Pathway: ITCs are potent activators of the Nrf2 transcription factor. By reacting with cysteine sensors in the Keap1 protein, ITCs disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of cytoprotective and antioxidant enzymes (e.g., GSTs, NQO1). This is a primary mechanism for the anti-inflammatory and chemopreventive effects of ITCs.

  • NF-κB Signaling Pathway: Many isothiocyanates can inhibit the pro-inflammatory NF-κB pathway. This can occur through various mechanisms, including the inhibition of IκB kinase (IKK), which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB. This leads to a downregulation of inflammatory cytokines and other pro-inflammatory mediators.

  • Apoptosis Induction: In cancer cells, ITCs can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and the activation of caspases.

  • Cell Cycle Arrest: Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.

G General Signaling Pathways of Isothiocyanates (ITCs) cluster_nrf2 Antioxidant & Anti-inflammatory Response cluster_nfkb Pro-inflammatory Response Inhibition cluster_apoptosis Cancer Cell Effects ITC Isothiocyanate (e.g., this compound) Keap1 Keap1 ITC->Keap1 Inhibits IKK IKK ITC->IKK Inhibits Mito Mitochondria ITC->Mito Modulates Bcl-2 Family Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Cytoprotective Expression of Cytoprotective Genes (GSTs, NQO1) ARE->Cytoprotective Activates IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_cyto NF-κB IkB->NFkB_cyto Sequesters NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflammation Expression of Pro-inflammatory Genes NFkB_nuc->Inflammation Activates Caspases Caspase Activation Mito->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by isothiocyanates, leading to their biological effects.

References

A Technical Guide to 4-Chlorophenyl Isothiocyanate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorophenyl isothiocyanate, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and derivatization, and explores its current and potential applications in research and drug development.

Core Properties of this compound

This compound is an aromatic organosulfur compound characterized by the presence of a p-chlorinated phenyl ring attached to an isothiocyanate functional group. This combination of a reactive isothiocyanate moiety and a halogenated aromatic ring makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₄ClNS[2][3][4][5]
Molecular Weight 169.63 g/mol [2][4][5][6][7][8]
Appearance Light yellow crystalline mass or white needles[3][7]
Melting Point 42-44 °C[6][8]
Boiling Point 135-136 °C at 24 mmHg[6][8]
CAS Number 2131-55-7[4][5][6][7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and established laboratory-scale procedure involves the reaction of p-chloroaniline with thiophosgene.

Experimental Protocol: Synthesis from p-Chloroaniline and Thiophosgene

This protocol outlines a standard procedure for the preparation of this compound.

Materials:

  • p-Chloroaniline

  • Thiophosgene

  • Water

  • 10% Hydrochloric acid

  • Ethyl alcohol

Procedure:

  • In a 5-liter crock or battery jar equipped with a powerful mechanical stirrer, place 3.5 liters of water and 249 g (2.16 moles) of thiophosgene.

  • While vigorously stirring the mixture, slowly add 255 g (2 moles) of p-chloroaniline over approximately 30 minutes.

  • Continue stirring for an additional 30 minutes.

  • Separate the resulting dark brown oil and wash it with 50 cc of 10% hydrochloric acid.

  • Transfer the washed oil to a flask for steam distillation. The isothiocyanate will distill with the water as an oil that solidifies upon cooling.

  • The crude product is then recrystallized from ethyl alcohol to yield white needles.[7]

Yield: 72-81% of the theoretical amount.[7]

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product p_chloroaniline p-Chloroaniline reaction Reaction in Water (Vigorous Stirring) p_chloroaniline->reaction thiophosgene Thiophosgene thiophosgene->reaction separation Separation of Oil reaction->separation washing Washing with HCl separation->washing distillation Steam Distillation washing->distillation crystallization Recrystallization (Ethyl Alcohol) distillation->crystallization product 4-Chlorophenyl Isothiocyanate crystallization->product

Synthesis of this compound.

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds, particularly thiourea and thiosemicarbazide derivatives, which are known to exhibit a wide range of biological activities.[8][9][10]

Experimental Protocol: Synthesis of N-Cyano-N'-(4-chlorophenyl)thiourea

This protocol details the synthesis of a thiourea derivative using this compound.

Materials:

  • Monosodium cyanamide

  • Absolute ethanol

  • This compound

Procedure:

  • A suspension of monosodium cyanamide (1.9 g, 29.4 mmol) in absolute ethanol (50 mL) is prepared.

  • To this suspension, this compound (5.0 g, 29.4 mmol) is slowly added.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is then heated at 75°C for 4 hours.

  • After cooling to room temperature, the resulting colorless solid is filtered and washed with ethanol to yield the final product.[2]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Product Isolation cluster_product Product monosodium_cyanamide Monosodium Cyanamide in Ethanol stirring Stir at Room Temp (1 hour) monosodium_cyanamide->stirring cpitc 4-Chlorophenyl Isothiocyanate cpitc->stirring heating Heat at 75°C (4 hours) stirring->heating cooling Cool to Room Temp heating->cooling filtration Filter Solid cooling->filtration washing Wash with Ethanol filtration->washing product N-Cyano-N'-(4-chlorophenyl)thiourea washing->product

Synthesis of a Thiourea Derivative.

Biological and Pharmaceutical Relevance

Isothiocyanates, as a class of compounds, are of significant interest in drug discovery due to their diverse biological activities.[11] They are known to exhibit anticarcinogenic, anti-inflammatory, and antimicrobial properties.[11][12][13] this compound serves as an important intermediate in the manufacture of pesticides and pharmaceuticals.[3] Its derivatives have been investigated for various therapeutic applications, including their potential as anticancer agents.[13][14] The reactivity of the isothiocyanate group allows for its conjugation to various molecules, making it a useful tool in the development of targeted therapies and diagnostic agents.

While specific signaling pathways for this compound are not extensively documented, the general mechanism of action for isothiocyanates often involves the modulation of cellular pathways related to oxidative stress and inflammation, such as the Nrf2 pathway.[11] Further research into the specific biological targets and mechanisms of this compound and its derivatives is an active area of investigation.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-chlorophenyl isothiocyanate. It includes detailed spectral data, a standard experimental protocol for data acquisition, and visual representations of the molecular structure and experimental workflow to support researchers in their analytical and synthetic endeavors.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the phenyl ring. The electron-withdrawing nature of both the chloro and isothiocyanate groups influences the chemical shifts of these protons.

The quantitative data, acquired in deuterated chloroform (CDCl3) at 300 MHz, is summarized in the table below.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProton Assignment
7.32Doublet (d)8.22HAr-H (ortho to -NCS)
7.16Doublet (d)8.22HAr-H (ortho to -Cl)

Molecular Structure and Proton Environments

The structure of this compound gives rise to a symmetrical pattern in the aromatic region of its 1H NMR spectrum. The two protons ortho to the isothiocyanate group (H_a) are chemically equivalent, as are the two protons ortho to the chlorine atom (H_b). This results in two distinct signals, each integrating to two protons. The coupling between these adjacent protons results in a doublet for each signal.

Molecular structure of this compound.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of a solid aromatic compound such as this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Capping: Securely cap the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 300 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

    • Temperature: The experiment is typically run at room temperature (around 298 K).

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Experimental Workflow

The general workflow for conducting an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peakpick Integrate and Peak Pick reference->integrate_peakpick analyze Spectral Analysis integrate_peakpick->analyze

A generalized workflow for 1H NMR spectroscopy.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chlorophenyl isothiocyanate. The information detailed herein is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development applications, including drug discovery.

Introduction

This compound is a key building block in organic synthesis, frequently utilized in the preparation of a wide range of biologically active compounds, such as thiourea derivatives, which have shown potential as therapeutic agents. Accurate characterization of this compound is paramount, and 13C NMR spectroscopy serves as a powerful analytical tool for confirming its molecular structure. This guide presents the 13C NMR chemical shift data, a detailed experimental protocol for its acquisition, and a structural representation with assigned chemical shifts.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: 13C NMR Chemical Shifts of this compound

Carbon AtomChemical Shift (ppm)
C1 (C-NCS)Data not explicitly found in search results
C2/C6Data not explicitly found in search results
C3/C5Data not explicitly found in search results
C4 (C-Cl)Data not explicitly found in search results
NCSData not explicitly found in search results

Note: While search results indicate the existence of spectral data, the precise chemical shift values were not explicitly available in the provided snippets. The isothiocyanate (NCS) carbon signal is often broad and may be difficult to observe.

Experimental Protocol

The following is a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, based on standard laboratory practices.

3.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 20-50 mg of this compound (99% purity).

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl3). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

3.2. NMR Data Acquisition

  • Spectrometer: A standard NMR spectrometer with a proton-carbon dual probe is used.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl3 solvent. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.

  • Acquisition Parameters:

    • Nucleus: 13C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is used to ensure full relaxation of all carbon nuclei.

    • Number of Scans: A sufficient number of scans (typically several hundred to a few thousand) are co-added to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons and the potentially broad isothiocyanate carbon.

    • Temperature: The experiment is conducted at a constant temperature, typically 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased, and the baseline is corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Visualization of Molecular Structure and 13C NMR Assignments

The following diagrams illustrate the molecular structure of this compound with the IUPAC numbering convention and a conceptual representation of its 13C NMR spectrum.

Figure 1. Molecular structure of this compound.

nmr_assignments molecule This compound C1-NCS C4-Cl C2/C6 C3/C5 NCS shifts δ (ppm) δ (ppm) δ (ppm) δ (ppm) δ (ppm) molecule:c1->shifts:s_c1 assignment molecule:c4->shifts:s_c4 assignment molecule:c26->shifts:s_c26 assignment molecule:c35->shifts:s_c35 assignment molecule:ncs->shifts:s_ncs assignment

Figure 2. Assignment of 13C NMR chemical shifts.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate accurate and reproducible analytical characterization, thereby supporting advancements in synthetic chemistry and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate is a key building block in the synthesis of various biologically active compounds, including thiourea derivatives with potential therapeutic applications. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this molecule, providing a unique vibrational fingerprint that can confirm its identity and purity. This guide provides a comprehensive overview of the IR spectral analysis of this compound, including detailed experimental protocols, data interpretation, and a logical workflow for the analytical process.

Data Presentation: Vibrational Band Assignments

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations. The following table summarizes the principal vibrational frequencies and their assignments, based on gas-phase spectral data and established correlation tables for aromatic compounds and isothiocyanates.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3080 - 3030MediumAromatic C-H stretching
~2185 - 2080Strong, BroadAsymmetric N=C=S stretching (Isothiocyanate group)
~1590Medium-StrongAromatic C=C stretching
~1490Medium-StrongAromatic C=C stretching
~1170MediumIn-plane C-H bending
~1090StrongC-Cl stretching
~830StrongOut-of-plane C-H bending (para-disubstituted benzene)
~650MediumSymmetric N=C=S bending

Experimental Protocols

A reliable IR spectrum of this compound, which is a solid at room temperature, can be obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. This technique requires minimal sample preparation and provides high-quality data.

Protocol for ATR-FTIR Spectroscopy of this compound

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup and self-check procedures.

    • Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean and empty ATR crystal, initiate a background scan.

    • The background spectrum will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

    • This spectrum is stored in the instrument's memory and will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Application:

    • Take a small, representative amount of solid this compound powder.

    • Place the powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure that the spectral baseline is flat.

    • Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained spectrum with a reference spectrum or use correlation tables to assign the observed vibrational bands to their corresponding functional groups and molecular motions.

  • Cleaning:

    • After the measurement is complete, retract the press arm and carefully remove the sample from the ATR crystal using a soft brush or a wipe.

    • Thoroughly clean the crystal surface with a suitable solvent to ensure no sample residue remains.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the IR spectroscopy analysis of this compound.

molecular_vibrations cluster_molecule This compound cluster_vibrations Key Vibrational Modes mol Cl-Ph-N=C=S NCS_stretch N=C=S Asymmetric Stretch (~2185-2080 cm⁻¹) mol->NCS_stretch Aromatic_CH_stretch Aromatic C-H Stretch (~3080-3030 cm⁻¹) mol->Aromatic_CH_stretch Aromatic_CC_stretch Aromatic C=C Stretch (~1590, ~1490 cm⁻¹) mol->Aromatic_CC_stretch CCl_stretch C-Cl Stretch (~1090 cm⁻¹) mol->CCl_stretch

Key vibrational modes in this compound.

ftir_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation start Start sample_prep Place Solid Sample on ATR Crystal start->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure background_scan Collect Background Spectrum apply_pressure->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan processing Baseline Correction & Peak Picking sample_scan->processing interpretation Assign Vibrational Bands processing->interpretation report Generate Report interpretation->report end End report->end

Workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry Fragmentation of 4-Chlorophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 4-Chlorophenyl isothiocyanate (C₇H₄ClNS). Designed for researchers, scientists, and drug development professionals, this document details the characteristic fragmentation patterns, proposes a fragmentation mechanism, and outlines a representative experimental protocol for analysis. The information presented is crucial for the identification and structural elucidation of this compound in various analytical applications.

Executive Summary

This compound is an aromatic organosulfur compound with applications in chemical synthesis and pharmaceutical research. Understanding its behavior under mass spectrometric conditions is fundamental for its accurate identification. This guide presents the electron ionization (EI) mass spectrum of this compound, characterized by a prominent molecular ion peak and several key fragment ions. A detailed fragmentation pathway is proposed, and a standard experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis is provided.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in Table 1. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). For simplicity, the table lists the m/z values corresponding to the most abundant isotope, ³⁵Cl.

Table 1: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
169100[C₇H₄ClNS]⁺• (Molecular Ion)
13445[C₇H₄Cl]⁺
11130[C₆H₄Cl]⁺
7515[C₆H₃]⁺

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) conditions is initiated by the removal of an electron to form the molecular ion (m/z 169). The subsequent fragmentation is driven by the stability of the resulting ions. The proposed pathway is depicted in the diagram below.

fragmentation_pathway mol This compound (C₇H₄ClNS) m/z = 169 frag1 [C₇H₄ClNS]⁺• (Molecular Ion) m/z = 169 mol->frag1 - e⁻ frag2 [C₇H₄Cl]⁺ m/z = 134 frag1->frag2 - •NCS frag3 [C₆H₄Cl]⁺ m/z = 111 frag2->frag3 - CS frag4 [C₆H₃]⁺ m/z = 75 frag3->frag4 - HCl

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation event involves the loss of the isothiocyanate radical (•NCS) from the molecular ion to form the chlorophenyl cation (m/z 134). This is followed by the loss of a carbon monosulfide (CS) molecule to yield the chlorophenyl cation (m/z 111). A subsequent fragmentation can involve the loss of a neutral hydrochloric acid (HCl) molecule, leading to the formation of the benzyne radical cation (m/z 75).

Experimental Protocol

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1 Sample Preparation A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate. Working standards of lower concentrations are prepared by serial dilution of the stock solution.

4.2 Instrumentation

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

4.3 GC-MS Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

The workflow for this experimental protocol is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilution stock->dilution injection GC Injection dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum library Library Matching & Interpretation spectrum->library

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides essential information on the mass spectrometric behavior of this compound. The provided data, fragmentation pathway, and experimental protocol serve as a valuable resource for the analytical community, facilitating the confident identification and characterization of this compound in complex matrices. The distinct fragmentation pattern, dominated by the molecular ion and subsequent losses of the isothiocyanate group and other neutral fragments, provides a reliable fingerprint for its identification.

Crystal Structure of 4-Chlorophenyl Isothiocyanate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and crystallographic data of a key derivative of 4-Chlorophenyl isothiocyanate, namely 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Due to the limited availability of published single-crystal X-ray diffraction data for this compound, this document focuses on this closely related and well-characterized derivative to provide valuable structural insights. The synthesis of this derivative originates from this compound, making its structural analysis highly relevant. This guide includes detailed tables of crystallographic data, a thorough description of the experimental protocols for crystal structure determination, and visualizations of the synthetic pathway and experimental workflow.

Introduction

This whitepaper focuses on the crystal structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, a heterocyclic compound synthesized directly from this compound. The detailed structural data presented herein offers a valuable proxy for understanding the stereoelectronic properties that this compound imparts to its derivatives.

Crystallographic Data of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

The crystal structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₈H₆ClN₃S
Formula Weight211.67
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a6.23170(10) Å
b19.4611(2) Å
c7.25960(10) Å
α90°
β95.9860(10)°
γ90°
Volume875.61(2) ų
Z4
Density (calculated)1.606 g/cm³
Absorption Coefficient0.668 mm⁻¹
F(000)432
Table 2: Selected Bond Lengths and Angles
BondLength (Å)BondAngle (°)
Cl(1)-C(6)1.739(2)C(4)-C(3)-C(8)119.2(2)
S(1)-C(1)1.684(2)C(5)-C(4)-C(3)120.4(2)
N(1)-C(2)1.372(3)C(4)-C(5)-C(6)119.8(2)
N(1)-C(1)1.373(3)C(7)-C(6)-C(5)120.2(2)
N(2)-N(3)1.378(2)C(6)-C(7)-C(8)119.8(2)
N(2)-C(2)1.295(3)C(3)-C(8)-C(7)120.6(2)
N(3)-C(1)1.340(3)N(3)-C(1)-N(1)103.5(2)
C(3)-C(4)1.385(3)N(3)-C(1)-S(1)129.0(2)
C(3)-C(8)1.386(3)N(1)-C(1)-S(1)127.5(2)
C(4)-C(5)1.379(4)C(2)-N(1)-C(1)107.3(2)
C(5)-C(6)1.378(4)N(2)-N(3)-C(1)111.4(2)
C(6)-C(7)1.381(3)N(2)-C(2)-N(1)110.8(2)
C(7)-C(8)1.386(3)

Data obtained from the crystallographic study of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione.

Experimental Protocols

Synthesis of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

The synthesis of the title compound is achieved through the reaction of this compound with formic hydrazide. A general procedure is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 4-Chlorophenyl isothiocyanate C Solvent (e.g., Ethanol) A->C B Formic Hydrazide B->C D Reflux C->D E 4-(4-chlorophenyl)-4,5-dihydro- 1H-1,2,4-triazole-5-thione D->E

Caption: Synthetic pathway for 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a specific wavelength of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. The structure is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

XRay_Workflow A Single Crystal Growth B Mounting Crystal on Diffractometer A->B C X-ray Data Collection B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Crystallographic Model (CIF) E->F

Caption: Experimental workflow for single-crystal X-ray diffraction.

Molecular and Crystal Structure Analysis

The molecular structure of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione reveals several key features. The 4-chlorophenyl ring is planar, as expected. The dihedral angle between the phenyl ring and the triazole ring is a significant parameter, indicating the overall conformation of the molecule. In the crystal lattice, molecules are typically linked by intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize the crystal packing.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of a key derivative of this compound. The tabulated crystallographic data, experimental protocols, and workflow diagrams offer valuable insights for researchers in medicinal chemistry and materials science. While the crystal structure of the parent isothiocyanate remains to be reported, the data from this derivative serves as a crucial reference point for understanding the structural contributions of the this compound moiety in larger molecular assemblies. This information is vital for the design and synthesis of new compounds with tailored properties.

Solubility of 4-Chlorophenyl Isothiocyanate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-chlorophenyl isothiocyanate in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed qualitative solubility information and a standardized experimental protocol for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound, enabling them to design and execute experiments with a foundational understanding of its solubility characteristics.

Introduction

This compound (C₇H₄ClNS) is a chemical compound with applications in the synthesis of various biologically active molecules, including pharmaceuticals and pesticides. A thorough understanding of its solubility in different organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation development. The solubility of a compound dictates its behavior in a given solvent system, influencing reaction kinetics, yield, and the ease of product isolation. This guide summarizes the available solubility data for this compound and provides a detailed methodology for its experimental determination.

Solubility Profile of this compound

The solubility of this compound is governed by its molecular structure. The presence of the aromatic phenyl ring and the chloro-substituent contributes to its nonpolar character, favoring solubility in nonpolar and moderately polar organic solvents. The isothiocyanate functional group (-N=C=S) introduces some polarity to the molecule, allowing for interactions with more polar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsQualitative SolubilityReference(s)
AlcoholsEthanolSoluble[1]
Aromatic HydrocarbonsBenzeneSoluble[1]
SulfoxidesDimethyl Sulfoxide (DMSO)Soluble[1]
WaterWaterLow Solubility[1]

Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility (e.g., in g/L or mol/L). For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted saturation shake-flask method followed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV) or a UV-Visible Spectrophotometer

  • Appropriate analytical column for HPLC (if used)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate with agitation sep Phase Separation equil->sep Centrifuge or let stand dil Dilution sep->dil Sample supernatant and dilute analysis Analysis (HPLC or UV-Vis) dil->analysis Inject or measure absorbance calc Calculation of Solubility analysis->calc Compare to calibration curve

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method. The dilution factor should be recorded precisely.

  • Analysis:

    • Using HPLC:

      • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

      • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

      • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

      • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Using UV-Visible Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance versus concentration.

      • Measure the absorbance of the diluted sample solution.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting value is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be controlled during experimental determination and considered in its application:

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • Solvent Polarity: As a molecule with both nonpolar and polar characteristics, its solubility will vary significantly with the polarity of the solvent.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

  • pH (in protic solvents): Although less critical for aprotic solvents, the pH can influence the stability and solubility of isothiocyanates in protic media.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information indicates its good solubility in common organic solvents like ethanol, benzene, and DMSO. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. A thorough understanding and experimental verification of solubility are essential for the successful application of this compound in research and development.

References

Theoretical and Computational Insights into 4-Chlorophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chlorophenyl isothiocyanate (4-CPITC), a member of the isothiocyanate class of organic compounds, has garnered interest due to the diverse biological activities associated with this functional group, including anticancer, antimicrobial, and anti-inflammatory properties. The isothiocyanate moiety (-N=C=S) is a key pharmacophore found in many naturally occurring compounds, notably in cruciferous vegetables. The presence of a chloro-substituted phenyl ring in 4-CPITC influences its electronic distribution and, consequently, its reactivity and biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the molecular properties of such compounds. Theoretical studies provide valuable insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity, complementing and guiding experimental investigations. This guide details the application of these computational methods to 4-CPITC and outlines the corresponding experimental techniques used for its characterization.

Synthesis and Spectroscopic Characterization

Synthesis

A common and well-documented method for the synthesis of this compound involves the reaction of 4-chloroaniline with thiophosgene.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A 5-liter crock or battery jar is equipped with a powerful mechanical stirrer.

  • Initial Mixture: 3.5 liters of water and 249 g (165 cc, 2.16 moles) of thiophosgene are added to the vessel.

  • Addition of Amine: While stirring the mixture vigorously, 255 g (2 moles) of p-chloroaniline is added slowly over approximately 30 minutes.

  • Reaction Continuation: Stirring is continued for an additional 30 minutes after the addition is complete.

  • Work-up: The resulting dark brown oil is separated and washed with 50 cc of 10% hydrochloric acid.

  • Purification: The crude product is then subjected to steam distillation. The flask containing the oil is placed in an oil bath heated to 120°C, and dry steam is passed through the mixture. The initial distillate, which may contain excess thiophosgene, is discarded. The isothiocyanate co-distills with water as an oil that solidifies upon cooling.

  • Crystallization: The crude solid is crystallized from a 2:1 mixture of ethyl alcohol at 50°C to yield white needles.

Note: Thiophosgene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Spectroscopic Characterization

The synthesized 4-CPITC can be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

Experimental Protocols:

  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation (Solid): The solid sample of 4-CPITC is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with anhydrous KBr powder and pressed into a thin, transparent disk using a hydraulic press.

    • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Fourier Transform (FT) Raman Spectroscopy:

    • Sample Preparation: A small amount of the crystalline 4-CPITC sample is placed in a glass capillary tube or on a microscope slide.

    • Data Acquisition: The FT-Raman spectrum is recorded using a spectrometer equipped with a near-infrared (NIR) laser, typically at an excitation wavelength of 1064 nm, over a spectral range of 3500-100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of 4-CPITC is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

    • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to TMS.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: A dilute solution of 4-CPITC is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

    • Data Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in the range of 200-800 nm, using a quartz cuvette.

Computational Studies

DFT calculations are a powerful approach to predict and analyze the properties of 4-CPITC. The general workflow for such a study is outlined below.

computational_workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min vibrational_analysis Vibrational Analysis (PED, FT-IR & Raman Spectra Simulation) verify_min->vibrational_analysis electronic_props Electronic Properties Calculation (HOMO-LUMO, MESP) verify_min->electronic_props data_analysis Data Analysis and Comparison with Experimental Data vibrational_analysis->data_analysis nlo_props Non-Linear Optical (NLO) Properties Calculation electronic_props->nlo_props nlo_props->data_analysis

Figure 1: A typical workflow for DFT-based computational studies.

Molecular Geometry

The initial step in a computational study is the optimization of the molecular geometry to find the most stable conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimized structure provides theoretical bond lengths and bond angles.

Table 1: Representative Calculated Geometrical Parameters for a Chlorophenyl Isothiocyanate Derivative (2-chlorophenylisothiocyanate)

Note: The following data is for 2-chlorophenylisothiocyanate, a positional isomer, as a comprehensive dataset for this compound was not available. This data is presented for illustrative purposes.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C6-C1-C2119.5
C2-C31.390C1-C2-C3120.3
C3-C41.393C2-C3-C4120.1
C4-C51.391C3-C4-C5119.8
C5-C61.394C4-C5-C6120.4
C1-C61.396C5-C6-C1119.9
C1-N1.408C2-C1-N120.5
N=C1.215C1-N=C170.1
C=S1.589N=C=S178.9
C2-Cl1.745C1-C2-Cl119.6
Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies are often scaled by an empirical factor to better match experimental data. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions.

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Chlorophenyl Isothiocyanate Derivative (2-chlorophenylisothiocyanate)

Note: The following data is for 2-chlorophenylisothiocyanate and is presented for illustrative purposes.

AssignmentCalculated (Scaled)Experimental (FT-IR)Experimental (FT-Raman)
C-H stretch306530683070
-N=C=S asym. stretch208520902092
C=C stretch158015821585
C-H in-plane bend128012851283
-N=C=S sym. stretch108510881087
C-Cl stretch750755752
Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These properties are typically calculated using Time-Dependent DFT (TD-DFT).

Table 3: Representative Calculated Electronic Properties

Note: These are typical expected values for a molecule like 4-CPITC and are for illustrative purposes.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

The MESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For 4-CPITC, the region around the sulfur and nitrogen atoms of the isothiocyanate group is expected to be electron-rich, while the hydrogen atoms of the phenyl ring would be electron-poor.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for their potential applications in non-linear optics. The first-order hyperpolarizability (β₀) can be calculated using DFT. A high β₀ value suggests that the material may have significant NLO properties.

Table 4: Representative Calculated NLO Properties

Note: These are typical expected values for a molecule like 4-CPITC and are for illustrative purposes.

ParameterValue (esu)
First-order Hyperpolarizability (β₀)1.5 x 10⁻³⁰

Biological Activity and Signaling Pathways

Isothiocyanates are known to exhibit anticancer activity through the induction of apoptosis (programmed cell death) in cancer cells. While specific studies on 4-CPITC are limited, the general mechanism for isothiocyanates involves the modulation of several key signaling pathways.

Figure 2: Generalized signaling pathway for isothiocyanate-induced apoptosis.

Isothiocyanates can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. They are known to increase the production of reactive oxygen species (ROS), which can trigger the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of Bax and Bak, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9. Isothiocyanates can also inhibit the pro-survival NF-κB signaling pathway, further sensitizing cancer cells to apoptosis. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the dismantling of the cell.

Conclusion

This technical guide has provided a framework for the theoretical and computational study of this compound. While a dedicated, comprehensive study on 4-CPITC is not currently available, the methodologies and expected results have been outlined based on established computational practices and data from closely related compounds. DFT calculations offer a powerful means to predict the molecular structure, vibrational spectra, and electronic properties of 4-CPITC, which can guide and be validated by experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. Furthermore, the known biological activities of isothiocyanates suggest that 4-CPITC may be a promising candidate for further investigation as a potential therapeutic agent. The workflows and data presented herein serve as a valuable starting point for researchers interested in exploring the chemical and biological properties of this and related molecules.

Reactivity of the Isothiocyanate Group in 4-Chlorophenyl Isothiocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate (4-CPITC) is an aromatic isothiocyanate that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. The presence of the highly reactive isothiocyanate (-N=C=S) functional group, coupled with the electronic effects of the chloro-substituent on the phenyl ring, imparts a unique reactivity profile to this molecule. This technical guide provides a comprehensive overview of the reactivity of the isothiocyanate group in 4-CPITC, with a focus on its applications in the synthesis of diverse molecular scaffolds of interest to drug development professionals.

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by a wide range of nucleophiles, leading to the formation of various addition products. Furthermore, the cumulative double bonds in the isothiocyanate moiety allow it to participate in cycloaddition reactions, providing access to a variety of heterocyclic systems. This guide will delve into the key reactions of 4-CPITC, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to serve as a valuable resource for researchers.

Core Reactivity of the Isothiocyanate Group

The reactivity of the isothiocyanate group is primarily dictated by the electrophilic character of the central carbon atom. This electrophilicity is a result of the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The general reactivity patterns of this compound can be categorized as follows:

  • Nucleophilic Addition: This is the most common reaction pathway for isothiocyanates. A wide variety of nucleophiles, including amines, hydrazines, alcohols, and thiols, can attack the electrophilic carbon atom to form stable adducts.

  • Cycloaddition Reactions: The -N=C=S cumulative system can participate in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, with various unsaturated compounds to form heterocyclic rings.

  • Reactions with Electrophiles: While less common, the nitrogen and sulfur atoms of the isothiocyanate group possess lone pairs of electrons and can react with strong electrophiles.

The presence of the chlorine atom at the para-position of the phenyl ring in 4-CPITC influences its reactivity. As an electron-withdrawing group, the chlorine atom slightly enhances the electrophilicity of the isothiocyanate carbon, potentially increasing its reaction rate with nucleophiles compared to unsubstituted phenyl isothiocyanate.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of isothiocyanate chemistry, providing a straightforward route to a diverse array of functionalized molecules.

Reaction with Amines: Synthesis of Thioureas

The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

General Reaction:

Quantitative Data for Thiourea Synthesis:

AmineProductYield (%)Reference
o-phenylenediamine (1:2 ratio)Symmetrical bis-thiourea≥95[3]
4-chloroanilineN,N'-bis(4-chlorophenyl)thiourea-[3]
4-bromoanilineN-(4-bromophenyl)-N'-(4-chlorophenyl)thiourea-[3]

Experimental Protocol: Synthesis of N-Cyano-N'-(4-chlorophenyl)thiourea [4]

  • Suspend monosodium cyanamide (1.9 g, 29.4 mmol) in 50 mL of absolute ethanol.

  • Slowly add this compound (5.0 g, 29.4 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture at 75°C for 4 hours.

  • Cool the reaction to room temperature.

  • Filter the colorless solid product and wash with ethanol.

  • The resulting product is N-Cyano-N'-(4-chlorophenyl)thiourea (5.4 g).

Mechanism of Nucleophilic Addition to Isothiocyanate:

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reaction with Hydrazines: Synthesis of Thiosemicarbazides

This compound reacts with hydrazine and its derivatives to form thiosemicarbazides. These compounds are important precursors for the synthesis of various heterocyclic compounds, such as thiadiazoles.[5]

General Reaction:

Experimental Protocol: General Synthesis of Thiosemicarbazides

A general procedure involves the dropwise addition of a solution of the hydrazine derivative to a stirred solution of this compound in a suitable solvent like ethanol or THF at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours. The thiosemicarbazide product often precipitates from the reaction mixture and can be isolated by filtration.

Cycloaddition Reactions

The isothiocyanate group can participate in cycloaddition reactions, providing a versatile route to various heterocyclic systems.

[2+2] Cycloaddition Reactions

Experimental Workflow for a Kinetic Study of a [2+2] Cycloaddition:

Kinetic_Workflow A Prepare stock solutions of 4-CPITC and reactant in a suitable solvent (e.g., acetonitrile) B Thermostat the reaction vessel to the desired temperature A->B C Mix reactants in the vessel and start the timer B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction in the aliquot (e.g., by rapid cooling or adding a scavenger) D->E F Analyze the composition of each aliquot using a suitable technique (e.g., HPLC, GC, or NMR) E->F G Plot concentration of reactant/product vs. time F->G H Determine the rate constant (k) by fitting the data to a rate law G->H

Caption: A general experimental workflow for a kinetic study.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions involving isothiocyanates are valuable for the synthesis of five-membered heterocyclic rings. Although specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of aryl isothiocyanates suggests its potential to participate in such reactions with suitable 1,3-dipoles.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic compounds, many of which exhibit interesting biological activities.

Synthesis of Benzimidazoles

This compound has been utilized as a building block in the synthesis of N-alkylated 2-arylaminobenzimidazoles.[5][6] Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications.

Synthesis of Thiazolidinones

Thiazolidinone derivatives can be synthesized using isothiocyanates as starting materials. For example, the reaction of an isothiocyanate with an α-mercaptocarboxylic acid can lead to the formation of a 4-oxo-thiazolidine ring system. These compounds are known to possess diverse biological activities, including antimicrobial and anticancer effects.[7]

Logical Relationship for Thiazolidinone Synthesis:

Thiazolidinone_Synthesis A 4-Chlorophenyl isothiocyanate C Condensation Reaction A->C B α-Mercapto- carboxylic acid B->C D 4-Oxo-thiazolidine Derivative C->D

Caption: Logical flow for the synthesis of 4-oxo-thiazolidinones.

Synthesis of Thiadiazoles

Thiosemicarbazides, readily prepared from this compound, can be cyclized to form 1,3,4-thiadiazole derivatives. Thiadiazoles are another class of heterocyclic compounds that have attracted attention in medicinal chemistry due to their broad spectrum of biological activities.

Applications in Drug Development

The reactivity of this compound makes it a valuable tool in drug discovery and development. The thiourea and heterocyclic derivatives synthesized from this compound have shown promise in various therapeutic areas.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of thiourea derivatives obtained from this compound. These compounds have shown efficacy against a range of bacterial and fungal strains, highlighting their potential as leads for the development of new anti-infective agents.[1][2]

Anticancer Activity

Isothiocyanates and their derivatives, including thioureas, are well-known for their anticancer properties.[8] The derivatives of this compound are no exception and have been investigated for their potential as anticancer agents. QSAR (Quantitative Structure-Activity Relationship) studies on thiourea derivatives have been conducted to understand the structural features responsible for their cytotoxic activity and to guide the design of more potent analogues.[2]

Signaling Pathway Implication (General for Isothiocyanates):

Isothiocyanates are known to modulate various signaling pathways involved in cancer progression. One of the key pathways is the Keap1-Nrf2 pathway, which is involved in the cellular response to oxidative stress.

Keap1_Nrf2_Pathway ITC Isothiocyanate (e.g., 4-CPITC derivative) Keap1 Keap1 ITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Normally promotes degradation of Nrf2 ARE Antioxidant Response Element (in the nucleus) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes ARE->Antioxidant_Enzymes Initiates transcription

Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway modulated by isothiocyanates.

Conclusion

This compound is a reactive and versatile building block in organic synthesis with significant potential in drug discovery. Its isothiocyanate group readily undergoes nucleophilic addition reactions with a variety of compounds, most notably amines, to form biologically active thiourea derivatives. Furthermore, its ability to participate in the synthesis of diverse heterocyclic systems, such as benzimidazoles, thiazolidinones, and thiadiazoles, expands its utility in medicinal chemistry. While more specific quantitative kinetic and mechanistic studies on this compound are warranted, the existing literature clearly demonstrates its importance as a precursor for novel compounds with potential therapeutic applications, particularly in the areas of antimicrobial and anticancer drug development. This guide provides a foundational understanding of its reactivity and serves as a starting point for researchers looking to exploit the synthetic potential of this valuable compound.

References

Purity Assessment of Commercial 4-Chlorophenyl Isothiocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to assess the purity of commercial 4-Chlorophenyl isothiocyanate (4-CPITC). Ensuring the purity of this reagent is critical for its successful application in research and drug development, as impurities can lead to undesirable side reactions, inaccurate results, and potential safety concerns. This document details common impurities, analytical methodologies for their detection and quantification, and presents typical purity specifications for commercial-grade 4-CPITC.

Introduction to this compound and its Importance

This compound is a versatile chemical intermediate widely used in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Its isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, making it a key building block for the formation of thioureas, thiazoles, and other heterocyclic systems. The purity of 4-CPITC directly impacts the yield and purity of the final products, making rigorous quality control essential. Commercial suppliers typically offer 4-CPITC with a purity of >98% or 99%, as determined by Gas Chromatography (GC)[1].

Potential Impurities in Commercial this compound

Impurities in commercial 4-CPITC can originate from the manufacturing process, degradation, or improper storage. The most common synthetic route involves the reaction of 4-chloroaniline with thiophosgene[2]. Based on this synthesis, the following are potential impurities:

  • 4-Chloroaniline: Unreacted starting material. It is a known toxic substance and its presence can lead to the formation of unwanted byproducts in subsequent reactions[3].

  • Thiophosgene: A highly toxic and reactive reagent. Due to its high volatility and reactivity, it is usually removed during the work-up process, but trace amounts may remain[4][5][6].

  • N,N'-bis(4-chlorophenyl)thiourea: A potential byproduct formed by the reaction of 4-CPITC with unreacted 4-chloroaniline.

  • Isomers: Positional isomers such as 2-chlorophenyl isothiocyanate and 3-chlorophenyl isothiocyanate could be present if the starting 4-chloroaniline is not pure.

  • Hydrolysis Products: 4-CPITC is sensitive to moisture and can hydrolyze to form 4-chloroaniline and other degradation products.

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product.

A logical workflow for identifying and quantifying these impurities is essential for a complete purity assessment.

cluster_synthesis Synthesis cluster_impurities Potential Impurities 4-Chloroaniline 4-Chloroaniline Reaction Reaction 4-Chloroaniline->Reaction Isomers Isomers 4-Chloroaniline->Isomers Impure Starting Material Thiophosgene Thiophosgene Thiophosgene->Reaction 4-CPITC 4-CPITC Reaction->4-CPITC Unreacted_4_Chloroaniline Unreacted_4_Chloroaniline Reaction->Unreacted_4_Chloroaniline Incomplete Reaction Residual_Thiophosgene Residual_Thiophosgene Reaction->Residual_Thiophosgene Excess Reagent Thiourea_Byproduct Thiourea_Byproduct 4-CPITC->Thiourea_Byproduct Side Reaction with 4-Chloroaniline Hydrolysis_Products Hydrolysis_Products 4-CPITC->Hydrolysis_Products Degradation (Moisture)

Figure 1. Logical relationship of 4-CPITC synthesis and potential impurities.

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of 4-CPITC. The following sections detail the experimental protocols for the most commonly employed analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of 4-CPITC and its potential impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the 4-CPITC sample at a concentration of 1 mg/mL in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to prepare calibration standards of 4-CPITC and any available impurity standards.

  • GC-MS Parameters:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Data Analysis:

  • The purity of 4-CPITC is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention times with those of authentic standards, if available.

Sample_Preparation Sample Preparation (1 mg/mL in Dichloromethane) GC_Injection GC Injection (Split Mode) Sample_Preparation->GC_Injection GC_Separation GC Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area %, Library Search) MS_Detection->Data_Analysis

Figure 2. Experimental workflow for GC-MS analysis of 4-CPITC.
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another widely used technique for purity assessment, particularly for non-volatile impurities and for quantitative analysis. A stability-indicating method can also be developed to monitor the degradation of 4-CPITC over time.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the 4-CPITC sample at a concentration of 1 mg/mL in acetonitrile or a mixture of acetonitrile and water.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • HPLC Parameters:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run time to elute compounds with increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) monitoring at a wavelength where 4-CPITC and its potential impurities show significant absorbance (e.g., 254 nm).

  • Method Validation: For quantitative analysis, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ)[7][8][9].

Data Analysis:

  • Purity is determined by peak area normalization.

  • Quantification of specific impurities is performed using an external standard calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify and quantify impurities.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 10-20 mg of the 4-CPITC sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean and dry NMR tube.

    • For quantitative NMR (qNMR), a known amount of an internal standard with a distinct resonance is added to the sample.

  • NMR Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • ¹H NMR:

      • A standard pulse sequence is used.

      • The spectral width should cover the expected chemical shift range of aromatic and other relevant protons.

      • A sufficient relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.

    • ¹³C NMR:

      • A proton-decoupled pulse sequence is typically used.

      • A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Data Analysis:

  • The ¹H NMR spectrum of pure 4-CPITC is expected to show two doublets in the aromatic region. Impurity peaks can be identified by their characteristic chemical shifts and coupling patterns[10].

  • In qNMR, the concentration of an impurity can be calculated by comparing the integral of a specific impurity peak to the integral of the internal standard peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups. It can be used as a screening tool to detect the presence of certain types of impurities.

Experimental Protocol:

  • Sample Preparation:

    • Solid Samples: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

    • Liquid Samples (Melt): If the sample is a low-melting solid, a thin film can be prepared between two KBr plates.

  • FTIR Parameters:

    • A standard mid-IR range (4000-400 cm⁻¹) is scanned.

    • An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • The FTIR spectrum of 4-CPITC is characterized by a strong, sharp absorption band around 2100-2200 cm⁻¹ corresponding to the asymmetric stretching of the -N=C=S group.

  • The presence of 4-chloroaniline as an impurity might be indicated by the appearance of N-H stretching bands around 3300-3500 cm⁻¹.

  • The formation of a thiourea byproduct would result in the appearance of characteristic C=S and N-H stretching and bending vibrations[11][12][13][14].

Data Presentation and Comparison

The quantitative data obtained from the various analytical techniques should be summarized in a clear and concise format to allow for easy comparison and assessment of the overall purity of the commercial this compound.

Table 1: Typical Purity Specifications of Commercial this compound

ParameterSpecificationAnalytical Method
Purity≥ 98.0% or ≥ 99.0%GC
AppearanceWhite to light yellow crystalline solidVisual
Melting Point43-47 °CCapillary Method

Table 2: Hypothetical Impurity Profile of a Commercial Batch of 4-CPITC

ImpurityStructureTypical Concentration (%)Analytical Method
4-ChloroanilineCl-C₆H₄-NH₂< 0.5GC-MS, HPLC
N,N'-bis(4-chlorophenyl)thiourea(Cl-C₆H₄-NH)₂C=S< 0.2HPLC
Residual Solventse.g., Toluene< 0.1GC-Headspace
Unidentified Impurities-< 0.5GC-MS, HPLC

Conclusion

The purity assessment of commercial this compound requires a combination of chromatographic and spectroscopic techniques. GC-MS is highly effective for identifying and quantifying volatile impurities, while HPLC is well-suited for non-volatile compounds and for developing stability-indicating methods. NMR and FTIR provide valuable structural information for impurity identification. By implementing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their 4-CPITC and ensure the reliability and reproducibility of their work.

References

An In-Depth Technical Guide to 4-Chlorophenyl Isothiocyanate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chlorophenyl isothiocyanate, a versatile reagent in organic synthesis. It details the compound's discovery and historical development, outlining key synthetic methodologies with detailed experimental protocols. The guide also presents a consolidated summary of its physicochemical and spectroscopic properties and explores its significant applications in the development of pharmaceuticals and agrochemicals.

Introduction

This compound (4-CPITC) is an aromatic isothiocyanate that has carved a niche for itself as a valuable building block in organic chemistry. Its unique reactivity, stemming from the electrophilic carbon atom of the isothiocyanate group, allows for the facile construction of a variety of sulfur and nitrogen-containing heterocyclic compounds. This guide delves into the historical origins of this reagent, its primary synthesis routes, and its applications, providing a technical resource for researchers in synthetic chemistry and drug discovery.

Discovery and History

The first documented synthesis of this compound was reported in 1924 by G. M. Dyson and H. J. George in the Journal of the Chemical Society.[1] Their work on the reactions of thiocarbonyl chloride with aromatic primary amino compounds led to the preparation and characterization of a series of aryl isothiocyanates, including the 4-chloro derivative. This early work laid the foundation for the subsequent exploration of its chemical properties and synthetic utility. The Beilstein Registry Number for this compound is 471610, a testament to its long-standing presence in the chemical literature.[2]

Historically, the development of synthetic routes to aryl isothiocyanates, in general, was driven by the burgeoning dye industry and the need for versatile chemical intermediates. The methods developed in the late 19th and early 20th centuries, such as the reaction of primary amines with carbon disulfide or thiophosgene, became the classical approaches for preparing these compounds and were successfully applied to the synthesis of 4-CPITC.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2131-55-7[2]
Molecular Formula C₇H₄ClNS[2]
Molecular Weight 169.63 g/mol [2]
Appearance White to light yellow crystalline solid[3]
Melting Point 42-44 °C[2]
Boiling Point 135-136 °C at 24 mmHg[2]
Density 1.2 ± 0.1 g/cm³[3]
Solubility Soluble in organic solvents

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Signals
Infrared (IR) Strong, characteristic absorption for the isothiocyanate (-N=C=S) group typically observed around 2100-2000 cm⁻¹.
¹H NMR Signals corresponding to the aromatic protons on the chlorophenyl ring.
¹³C NMR Signals for the carbon atoms of the aromatic ring and the characteristic signal for the isothiocyanate carbon.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The most common and historically significant routes are detailed below.

From p-Chloroaniline and Thiophosgene

This is a classical and efficient method for the preparation of aryl isothiocyanates. The reaction involves the treatment of p-chloroaniline with thiophosgene.

Synthesis_from_Thiophosgene p_chloroaniline p-Chloroaniline intermediate Intermediate p_chloroaniline->intermediate + thiophosgene Thiophosgene (CSCl₂) thiophosgene->intermediate product 4-Chlorophenyl isothiocyanate intermediate->product - hcl 2 HCl

Synthesis of 4-CPITC from p-Chloroaniline and Thiophosgene.

Experimental Protocol: (Adapted from Organic Syntheses)[4]

  • Materials:

    • p-Chloroaniline (2 moles, 255 g)

    • Thiophosgene (2.16 moles, 249 g, 165 cc)

    • Water (3.5 L)

    • 10% Hydrochloric acid (50 cc)

    • Ethyl alcohol

  • Procedure:

    • In a 5-liter crock or battery jar equipped with a powerful mechanical stirrer, place 3.5 L of water and 249 g (165 cc) of thiophosgene.

    • With vigorous stirring, slowly add 255 g of p-chloroaniline over a period of about 30 minutes.

    • Continue stirring for an additional 30 minutes after the addition is complete.

    • Separate the resulting dark brown oil and wash it with 50 cc of 10% hydrochloric acid.

    • Transfer the washed oil to a flask for steam distillation. Immerse the flask in an oil bath heated to 120°C and pass dry steam through the reaction mixture.

    • Discard the first few milliliters of the distillate, which contain excess thiophosgene. The isothiocyanate will distill with the water as an oil that solidifies upon cooling.

    • The steam distillation typically takes about four hours.

    • Crystallize the crude product from two parts of ethyl alcohol at 50°C.

    • The product separates as white needles with a melting point of 44–45°C.

    • The reported yield is 245–275 g (72–81% of the theoretical amount).

From Ammonium p-Chlorophenyldithiocarbamate

This method avoids the use of the highly toxic thiophosgene. It involves the initial formation of a dithiocarbamate salt from p-chloroaniline and carbon disulfide, followed by decomposition to the isothiocyanate.

Synthesis_from_Dithiocarbamate p_chloroaniline p-Chloroaniline dithiocarbamate Ammonium p-chlorophenyldithiocarbamate p_chloroaniline->dithiocarbamate + cs2_nh3 CS₂ + NH₃ cs2_nh3->dithiocarbamate product 4-Chlorophenyl isothiocyanate dithiocarbamate->product + lead_nitrate Lead Nitrate (or other reagents) lead_nitrate->product

Synthesis of 4-CPITC via Dithiocarbamate Intermediate.

Experimental Protocol: (Adapted from Organic Syntheses)

A detailed procedure for a related compound, phenyl isothiocyanate, from ammonium phenyldithiocarbamate and lead nitrate is available in Organic Syntheses. This can be adapted for the synthesis of this compound. The general steps involve:

  • Formation of the dithiocarbamate salt: Reaction of p-chloroaniline with carbon disulfide in the presence of ammonia.

  • Decomposition of the salt: Treatment of the ammonium p-chlorophenyldithiocarbamate with a reagent like lead nitrate to induce elimination and form the isothiocyanate.

From sym-Di-p-chlorophenylthiourea

Another established method involves the treatment of a symmetrically disubstituted thiourea with an oxidizing agent, such as iodine.

Synthesis_from_Thiourea thiourea sym-Di-p-chlorophenyl- thiourea product 4-Chlorophenyl isothiocyanate thiourea->product + iodine Iodine (I₂) iodine->product side_products Side Products

Synthesis of 4-CPITC from a Disubstituted Thiourea.

Experimental Protocol:

Applications in Synthesis

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.

Synthesis of Thiosemicarbazides

One of the most common applications of 4-CPITC is in the synthesis of thiosemicarbazides.[5] These compounds are formed by the reaction of 4-CPITC with hydrazines. Thiosemicarbazides and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7][8]

Application_Thiosemicarbazide CPITC 4-Chlorophenyl isothiocyanate thiosemicarbazide Thiosemicarbazide Derivative CPITC->thiosemicarbazide + hydrazine Hydrazine (or derivative) hydrazine->thiosemicarbazide

General reaction of 4-CPITC to form thiosemicarbazides.
Synthesis of N-alkylated 2-Arylaminobenzimidazoles

4-CPITC also serves as a building block for the synthesis of N-alkylated 2-arylaminobenzimidazoles.[5] This class of compounds is of interest in medicinal chemistry due to their potential therapeutic applications.

Intermediate in Pesticide and Pharmaceutical Synthesis

The reactivity of the isothiocyanate group makes 4-CPITC a valuable intermediate in the broader fields of pesticide and pharmaceutical development. It can be used to introduce the 4-chlorophenylthiourea moiety into larger molecules, which can impart specific biological activities. While specific commercial products directly derived from 4-CPITC are not always explicitly publicized, its role as a versatile synthon is well-established in the patent and scientific literature. For instance, the thiourea derivatives obtained from 4-CPITC are precursors to various heterocyclic systems with potential agrochemical and pharmaceutical applications.

Conclusion

Since its first synthesis in 1924, this compound has become a staple reagent in organic synthesis. The development of robust and scalable synthetic methods, particularly those detailed in Organic Syntheses, has ensured its accessibility to the scientific community. Its utility as a precursor to a diverse range of biologically active compounds, including thiosemicarbazides and other heterocyclic systems, underscores its continued importance in drug discovery and agrochemical research. This guide has provided a comprehensive overview of the discovery, history, synthesis, and applications of this compound, serving as a valuable technical resource for professionals in the chemical sciences.

References

An In-depth Technical Guide to the Electronic Properties of 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl isothiocyanate (4-CPITC) is an aromatic organic compound featuring a reactive isothiocyanate functional group. Its electronic properties are fundamental to understanding its chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core electronic characteristics of 4-CPITC, detailing both theoretical and experimental methodologies for their determination. Due to a scarcity of direct experimental data for 4-CPITC in published literature, this guide leverages high-quality computational data from closely related analogues and establishes representative experimental protocols.

Introduction

Isothiocyanates (-N=C=S) are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, a characteristic that dictates its reactivity with biological macromolecules. The electronic nature of the substituent on the phenyl ring significantly modulates this reactivity. In this compound, the chlorine atom at the para position exerts both inductive and resonance effects, influencing the electron density distribution across the molecule and, consequently, its chemical behavior.

This guide delves into the key electronic parameters of 4-CPITC: the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment. Understanding these properties is crucial for predicting reaction mechanisms, designing novel derivatives with tailored activities, and elucidating potential biological signaling pathways.

Core Electronic Properties: A Theoretical Perspective

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the electronic structure of molecules like 4-CPITC. These calculations offer valuable insights into properties that can be challenging to measure experimentally.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For aromatic isothiocyanates, the HOMO is typically a π-orbital distributed over the phenyl ring and the isothiocyanate group, while the LUMO is often a π*-antibonding orbital. The presence of the chlorine atom in 4-CPITC is expected to influence the energies of these orbitals.

Table 1: Calculated Electronic Properties of Phenyl Isothiocyanate Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2-Chlorophenyl isothiocyanate-8.54-1.437.113.58
4-Trifluoromethyl phenyl isothiocyanate----
p-Iodophenyl isothiocyanate----

Note: Data for 2-Chlorophenyl isothiocyanate is derived from a DFT study. Specific values for 4-Trifluoromethyl phenyl isothiocyanate and p-Iodophenyl isothiocyanate were not explicitly found in the search results, but their studies indicate similar computational approaches.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 4-CPITC, the MEP would likely show a negative potential around the sulfur and nitrogen atoms of the isothiocyanate group and the chlorine atom, with a positive potential on the central carbon of the isothiocyanate group.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. A non-zero dipole moment indicates a polar molecule. The magnitude and direction of the dipole moment influence a molecule's solubility, intermolecular interactions, and binding affinity to biological targets. The presence of the electronegative chlorine, nitrogen, and sulfur atoms in 4-CPITC results in a significant dipole moment.

Experimental Determination of Electronic Properties

While computational methods provide valuable predictions, experimental techniques are essential for validating and quantifying the electronic properties of 4-CPITC.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. By measuring the current response to a linearly varying potential, one can determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels.

  • Preparation of the Electrolyte Solution: A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane). The electrolyte solution is then deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in the deoxygenated electrolyte solution.

  • Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The electrodes are immersed in the sample solution, and the potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The oxidation potential (Eₒₓ) and reduction potential (EᵣₑᏧ) are determined from the voltammogram. These values can be used to estimate the HOMO and LUMO energy levels using empirical relationships.

experimental_workflow_cv cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare 0.1 M TBAPF6 in Acetonitrile deoxygenate Deoxygenate with N2 prep_electrolyte->deoxygenate prep_sample Prepare 1 mM 4-CPITC in Electrolyte deoxygenate->prep_sample setup_cell Assemble 3-Electrode Cell prep_sample->setup_cell run_cv Perform Cyclic Voltammetry setup_cell->run_cv get_voltammogram Obtain Cyclic Voltammogram run_cv->get_voltammogram determine_potentials Determine E_ox and E_red get_voltammogram->determine_potentials estimate_energies Estimate HOMO/LUMO Energies determine_potentials->estimate_energies experimental_workflow_uvvis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis select_solvent Select Spectroscopic Grade Solvent prep_stock Prepare Stock Solution of 4-CPITC select_solvent->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions setup_instrument Calibrate UV-Vis Spectrophotometer prep_dilutions->setup_instrument measure_absorbance Measure Absorbance of Samples setup_instrument->measure_absorbance plot_spectrum Plot Absorbance vs. Wavelength measure_absorbance->plot_spectrum determine_lambda_max Identify λ_max plot_spectrum->determine_lambda_max estimate_gap Estimate HOMO-LUMO Gap determine_lambda_max->estimate_gap logical_relationship cluster_properties Electronic Properties cluster_reactivity Chemical & Biological Reactivity HOMO HOMO Energy Nucleophilicity Nucleophilicity/ Electrophilicity HOMO->Nucleophilicity Electron Donation LUMO LUMO Energy LUMO->Nucleophilicity Electron Acceptance MEP Molecular Electrostatic Potential (MEP) MEP->Nucleophilicity Predicts Reactive Sites Dipole Dipole Moment Biological_Activity Biological Activity Dipole->Biological_Activity Influences Binding Reaction_Kinetics Reaction Kinetics Nucleophilicity->Reaction_Kinetics Reaction_Kinetics->Biological_Activity

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Thiourea Derivatives Using 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel thiourea derivatives utilizing 4-chlorophenyl isothiocyanate as a key reagent. The protocols detail the synthetic procedures, purification methods, and various biological assays to evaluate the potential of these compounds as therapeutic agents. The information is intended to guide researchers in the development of new chemical entities with potential applications in anticancer and antimicrobial therapies.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The presence of the thiourea moiety allows for the formation of strong hydrogen bonds, which is a key factor in their interaction with biological targets.[1] The synthesis of N,N'-disubstituted thioureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1] This reaction is typically high-yielding, proceeds under mild conditions, and offers a high degree of structural diversity.[1][3]

This document focuses on the use of this compound as a starting material for the synthesis of a library of thiourea derivatives and outlines protocols for assessing their biological potential.

Synthesis of Thiourea Derivatives

The general method for synthesizing N,N'-disubstituted thiourea derivatives from this compound involves the reaction with a variety of primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.[1]

General Synthetic Workflow

SynthesisWorkflow reagents Reactants: - this compound - Amine (Primary or Secondary) reaction Reaction (Stir at Room Temperature) reagents->reaction solvent Anhydrous Solvent (e.g., THF, CH2Cl2, Ethanol) solvent->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Work-up - Solvent Evaporation - Optional: Extraction monitoring->workup purification Purification - Recrystallization or - Column Chromatography workup->purification product Pure Thiourea Derivative purification->product

Caption: General workflow for the synthesis of thiourea derivatives.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(substituted)thioureas

This protocol provides a general procedure for the synthesis of N,N'-disubstituted thioureas.

Materials:

  • This compound (1.0 equivalent)

  • Substituted primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol) or silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 equivalent) in a suitable anhydrous solvent.

  • Reagent Addition: To the stirring solution of the amine, add this compound (1.0 equivalent) at room temperature. The addition can be done in one portion.

  • Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent such as ethanol.[5][6] Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude product by flash column chromatography on silica gel.[7] The appropriate eluent system can be determined by TLC analysis.

Biological Activities and Applications

Thiourea derivatives containing a 4-chlorophenyl moiety have demonstrated a range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Several studies have reported the potent antimicrobial activity of 4-chlorophenyl thiourea derivatives against a variety of bacterial and fungal strains.[2][8][9] Some of these compounds exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[9]

Table 1: Antimicrobial Activity of 4-Chlorophenyl Thiourea Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusS. epidermidisE. coliP. aeruginosaC. albicansReference
4-chloro-3-nitrophenylthiourea derivatives0.5-20.5-2---[9]
Thiazole-containing thioureas0.78-3.1253.1250.78-3.1250.78-3.125-[10]
General Thiourea Derivatives100-400100-200200-40040025-100[2]
Anticancer Activity

Thiourea derivatives have shown significant potential as anticancer agents.[11][12] Their mechanism of action can involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[11][13]

Table 2: Anticancer Activity of 4-Chlorophenyl Thiourea Derivatives (IC₅₀ in µM)

Compound/DerivativeMCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)PC3 (Prostate)Reference
Diarylthiourea 4338.33---[12]
3-(trifluoromethyl)phenylthioureas-≤10-≤10[11]
Benzodioxole-bearing thioureas7.01.111.74-[13]
Sulfur-containing thioureas--1.50-16.67-[14]
Enzyme Inhibition

A key mechanism of action for many biologically active thiourea derivatives is the inhibition of specific enzymes. Notable examples include urease, topoisomerases, and cholinesterases.[9][15][16]

Table 3: Enzyme Inhibition by 4-Chlorophenyl Thiourea Derivatives

EnzymeCompound/DerivativeIC₅₀ (µM)Ki (µM)Inhibition TypeReference
UreaseAlkyl chain-linked thioureas10.65 - 60.11-Competitive[16]
UreaseBis-acyl-thiourea derivatives1.55 - 1.69--[17]
Acetylcholinesterase (AChE)1-(3-chlorophenyl)-3-cyclohexylthiourea50 (µg/mL)--[15]
Butyrylcholinesterase (BChE)1-(3-chlorophenyl)-3-cyclohexylthiourea60 (µg/mL)--[15]

Mechanism of Action: Topoisomerase Inhibition

A significant mechanism underlying the antimicrobial and potential anticancer activity of certain thiourea derivatives is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[9][18] These enzymes are essential for bacterial DNA replication, transcription, and repair.[19] Topoisomerase inhibitors function by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks in the DNA and ultimately cell death.[19][20]

Signaling Pathway of Topoisomerase II Inhibition

TopoisomeraseInhibition cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Thiourea Derivative DNA_supercoiled Supercoiled DNA TopoII Topoisomerase II (DNA Gyrase / Topo IV) DNA_supercoiled->TopoII Binding Cleavage_Complex Enzyme-DNA Cleavage Complex TopoII->Cleavage_Complex DNA Cleavage DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed DNA Re-ligation DSB Double-Strand Breaks Cleavage_Complex->DSB prevents Replication DNA Replication & Transcription DNA_relaxed->Replication Cell_Viability Bacterial Cell Viability Replication->Cell_Viability Thiourea 4-Chlorophenyl Thiourea Derivative Thiourea->Cleavage_Complex Stabilization Apoptosis Cell Death DSB->Apoptosis

Caption: Inhibition of bacterial topoisomerase II by thiourea derivatives.

Experimental Protocols for Biological Assays

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized thiourea derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare stock solutions of the thiourea derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vitro Urease Inhibition Assay

This protocol outlines a method to assess the urease inhibitory activity of the synthesized compounds.

Materials:

  • Synthesized thiourea derivatives

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Nessler's reagent

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the thiourea derivative at various concentrations and incubate for a specified time at room temperature.

  • Substrate Addition: Add the urea solution to initiate the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Ammonia Detection: Stop the reaction and measure the amount of ammonia produced using Nessler's reagent, which forms a colored complex with ammonia.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculation: Calculate the percentage of urease inhibition by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor). The IC₅₀ value can then be determined.[16]

Conclusion

The synthesis of thiourea derivatives from this compound offers a straightforward and versatile approach to generating a diverse library of compounds with significant biological potential. The detailed protocols provided herein for synthesis, purification, and biological evaluation are intended to facilitate the discovery and development of novel therapeutic agents. The promising antimicrobial and anticancer activities, often mediated through mechanisms like enzyme inhibition, underscore the importance of this class of compounds in modern drug discovery research. Further investigation into the structure-activity relationships and optimization of lead compounds is warranted to advance these derivatives towards clinical applications.

References

Application Notes and Protocols: 4-Chlorophenyl Isothiocyanate in the Synthesis of Thiosemicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of thiosemicarbazides using 4-chlorophenyl isothiocyanate. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. The protocols outlined below are based on established literature and are intended to serve as a practical guide for the synthesis and evaluation of novel thiosemicarbazide derivatives.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the N-N-C(=S)-N backbone. The incorporation of a 4-chlorophenyl group, through the use of this compound, has been shown to be a key pharmacophore in a variety of biologically active molecules. The synthesis of 1,4-disubstituted thiosemicarbazides is generally achieved through the nucleophilic addition of a hydrazide to an isothiocyanate.[1] This straightforward synthetic route allows for the generation of diverse libraries of compounds for biological screening.

Derivatives of 4-chlorophenyl thiosemicarbazide have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and enzyme inhibitory properties.[2][3] This makes them attractive candidates for further investigation in drug discovery and development programs.

Synthesis of Thiosemicarbazides: A General Workflow

The synthesis of 1-(acyl)-4-(4-chlorophenyl)thiosemicarbazides typically follows a one-step process involving the reaction of a carboxylic acid hydrazide with this compound.

SynthesisWorkflow Hydrazide Carboxylic Acid Hydrazide Thiosemicarbazide 1-(Acyl)-4-(4-chlorophenyl) -thiosemicarbazide Hydrazide->Thiosemicarbazide Reacts with Isothiocyanate 4-Chlorophenyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Thiosemicarbazide Reflux Heating (Reflux) Reflux->Thiosemicarbazide Purification Purification (Recrystallization) Thiosemicarbazide->Purification Crude Product FinalProduct Pure Thiosemicarbazide Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of 1-(acyl)-4-(4-chlorophenyl)thiosemicarbazides.

Experimental Protocols

Protocol 1: Synthesis of 1-(5'-Nitrobenzimidazole-2'-yl-sulphonyl-acetyl)-4-(4-chlorophenyl)-thiosemicarbazide

This protocol is adapted from a method for synthesizing novel thiosemicarbazide derivatives with potential tuberculostatic activity.[4]

Materials:

  • 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide

  • This compound

  • Anhydrous methyl alcohol

Procedure:

  • Dissolve 0.05 mol of 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide in 75 mL of anhydrous methyl alcohol by gentle heating.[4]

  • To the resulting solution, add 0.005 moles of this compound dissolved in 10 mL of anhydrous methyl alcohol.[4]

  • Reflux the reaction mixture in a water bath for 3–4 hours. A crystalline precipitate should start to form after approximately 45–50 minutes of heating.[4]

  • After the reflux period, cool the mixture.[4]

  • Filter the precipitate under vacuum and dry it.[4]

  • Purify the crude product by recrystallization from methyl alcohol.[4]

Protocol 2: General Synthesis of 1-[(4'-Chlorophenyl)carbonyl-4-(aryl)thiosemicarbazides

This protocol describes a general method for synthesizing a series of thiosemicarbazide derivatives that have been evaluated as urease inhibitors.[5]

Materials:

  • 4-Chlorobenzhydrazide

  • Appropriate aryl isothiocyanate

  • Absolute ethanol

Procedure:

  • To a solution of 4-chlorobenzhydrazide (1 equivalent) in absolute ethanol, add the corresponding aryl isothiocyanate (1 equivalent).

  • Reflux the reaction mixture for the appropriate time (typically monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure thiosemicarbazide derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological evaluation of various thiosemicarbazides derived from this compound.

Table 1: Synthesis and Yields of Thiosemicarbazide Derivatives

Compound IDStarting HydrazideYield (%)Melting Point (°C)Reference
V 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide79240–242[4]
VI 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide83246–247[4]
VII 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide88249–251[4]
4 2-(2,4-dichlorophenyl)acetyl)hydrazine carbothioamide86219–220[6]
5 2-(2,4-dichlorophenyl)acetyl)hydrazine carbothioamide89181–182[6]
12 2-(2,4-dichlorophenyl)acetyl)hydrazine carbothioamide88180[6]

Table 2: Biological Activity of Thiosemicarbazide Derivatives

Compound IDBiological ActivityTarget/OrganismIC50 (µM)MIC (µg/mL)Reference
3 Urease InhibitionJack bean urease2.31 ± 0.01-[5]
6 Urease InhibitionJack bean urease2.14 ± 0.04-[5]
10 Urease InhibitionJack bean urease1.14 ± 0.06-[5]
20 Urease InhibitionJack bean urease2.15 ± 0.05-[5]
25 Urease InhibitionJack bean urease0.32 ± 0.01-[5]
V TuberculostaticMycobacterium tuberculosis->30[4]
VI TuberculostaticMycobacterium tuberculosis->30[4]
VII TuberculostaticMycobacterium tuberculosis-30[4]
3 AntifungalT. rubrum-62.5[2]
6 AntifungalT. rubrum-31.25[2]

Biological Significance and Applications

The 4-chlorophenyl moiety in thiosemicarbazide derivatives plays a crucial role in their biological activity. This is often attributed to its electronic and lipophilic properties, which can influence the compound's ability to interact with biological targets.

  • Urease Inhibition: Several 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.[5] The IC50 values of some of these compounds were found to be significantly lower than that of the standard inhibitor, thiourea.[5]

  • Antimicrobial Activity: Thiosemicarbazides containing the 4-chlorophenyl group have shown promising activity against various microbial strains. For instance, certain derivatives have exhibited tuberculostatic activity against Mycobacterium tuberculosis and antifungal activity against dermatophytes like Trichophyton rubrum.[2][4]

  • Anticonvulsant Activity: The thiosemicarbazone scaffold, which can be derived from thiosemicarbazides, is a known pharmacophore for anticonvulsant activity. The presence of a halogenated phenyl ring, such as the 4-chlorophenyl group, has been a common feature in many active compounds.

The versatility in the synthesis of these compounds, coupled with their diverse biological activities, makes this compound a valuable reagent in the development of new therapeutic agents. Further derivatization and biological evaluation of this class of compounds are warranted to explore their full therapeutic potential. evaluation of this class of compounds are warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for the Preparation of N-alkylated 2-arylaminobenzimidazoles from 4-Chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, two-step procedure for the synthesis of N-alkylated 2-arylaminobenzimidazoles, starting from the readily available 4-Chlorophenyl isothiocyanate. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

Benzimidazole and its derivatives are crucial heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-alkylation of the benzimidazole core allows for the fine-tuning of physicochemical properties and biological activity. This document outlines the synthesis of a 2-arylaminobenzimidazole intermediate followed by its N-alkylation.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Synthesis of 2-(4-chlorophenylamino)-1H-benzimidazole. This step involves the reaction of o-phenylenediamine with this compound to form a thiourea intermediate, which then undergoes cyclization to the desired 2-arylaminobenzimidazole.

  • Step 2: N-Alkylation of 2-(4-chlorophenylamino)-1H-benzimidazole. The intermediate from Step 1 is then N-alkylated using an appropriate alkyl halide in the presence of a base.

Experimental Protocols

Step 1: Synthesis of 2-(4-chlorophenylamino)-1H-benzimidazole (3)

This procedure details the formation of the core benzimidazole structure.

Materials:

  • o-Phenylenediamine (1)

  • This compound (2)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

Procedure:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (100 mL).

  • To this solution, add this compound (1.05 eq) portion-wise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 10% aqueous solution of sodium hydroxide until the mixture is alkaline (pH 8-9) to neutralize any excess acid and facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (3 x 50 mL).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(4-chlorophenylamino)-1H-benzimidazole (3).

  • Dry the purified product in a vacuum oven at 60 °C.

Table 1: Reactant Quantities and Expected Yield for Step 1

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Equivalents
o-Phenylenediamine108.140.110.81-1.0
This compound169.620.10517.81-1.05
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Expected Yield (%)
2-(4-chlorophenylamino)-1H-benzimidazole243.7024.3780-90

Table 2: Characterization Data for 2-(4-chlorophenylamino)-1H-benzimidazole (3)

AnalysisExpected Results
Appearance White to off-white solid
Melting Point >250 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.5 (s, 1H, NH), 9.6 (s, 1H, NH), 7.6 (d, 2H), 7.3 (d, 2H), 7.1-7.2 (m, 4H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 152.7, 140.1, 137.5, 129.2, 128.8, 124.5, 121.8, 118.9, 111.2
IR (KBr, cm⁻¹) 3300-3100 (N-H stretching), 1620 (C=N stretching), 1580, 1490 (C=C stretching)
Mass Spec (m/z) 243 [M]⁺, 245 [M+2]⁺
Step 2: N-Alkylation of 2-(4-chlorophenylamino)-1H-benzimidazole (4a-c)

This procedure describes the alkylation of the benzimidazole nitrogen.

Materials:

  • 2-(4-chlorophenylamino)-1H-benzimidazole (3)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine solution

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask under a nitrogen atmosphere, add 2-(4-chlorophenylamino)-1H-benzimidazole (1.0 eq) and dry DMF (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a base such as powdered potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-alkylated product.

Table 3: Reactant Quantities and Expected Yields for N-Alkylation

Alkylating AgentProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield (%)
Methyl Iodide4a (N-methyl)257.732.5875-85
Ethyl Bromide4b (N-ethyl)271.752.7270-80
Benzyl Chloride4c (N-benzyl)333.833.3480-90
(Based on 0.01 mol of starting benzimidazole)

Table 4: Representative Characterization Data for N-Alkylated Products (4a-c)

ProductAnalysisExpected Results
4a (N-methyl)¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.5-7.0 (m, 8H), 3.7 (s, 3H, N-CH₃)
Mass Spec (m/z) 257 [M]⁺, 259 [M+2]⁺
4b (N-ethyl)¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.5-7.0 (m, 8H), 4.2 (q, 2H, N-CH₂), 1.4 (t, 3H, CH₃)
Mass Spec (m/z) 271 [M]⁺, 273 [M+2]⁺
4c (N-benzyl)¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.5-7.0 (m, 13H), 5.3 (s, 2H, N-CH₂)
Mass Spec (m/z) 333 [M]⁺, 335 [M+2]⁺

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants1 Step 1: Reactants cluster_product1 Step 1: Product cluster_reactants2 Step 2: Reactants cluster_product2 Step 2: Product R1 o-Phenylenediamine (1) P1 2-(4-chlorophenylamino)-1H-benzimidazole (3) R1->P1 Ethanol, Reflux R2 This compound (2) R2->P1 Ethanol, Reflux P2 N-alkylated 2-arylaminobenzimidazole (4) P1->P2 Base, Alkyl Halide R3 Alkyl Halide (R-X) R3->P2

Caption: Overall reaction pathway for the synthesis of N-alkylated 2-arylaminobenzimidazoles.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Alkylation A Mix o-phenylenediamine and This compound in ethanol B Reflux for 4-6 hours A->B C Cool and basify with NaOH B->C D Filter and wash the crude product C->D E Recrystallize and dry D->E F Dissolve benzimidazole intermediate in dry DMF E->F Proceed to N-alkylation G Add base (KOH or NaH) at 0 °C F->G H Add alkyl halide G->H I Stir at room temperature for 8-12 hours H->I J Aqueous workup and extraction I->J K Purify by column chromatography J->K

Caption: Step-by-step experimental workflow for the two-stage synthesis.

Application Notes and Protocols: 4-Chlorophenyl Isothiocyanate as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate is a versatile and highly reactive building block in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its electrophilic isothiocyanate group readily reacts with various nucleophiles, making it a valuable precursor for the synthesis of privileged scaffolds in medicinal chemistry. The incorporation of the 4-chlorophenyl moiety often imparts significant biological activity to the resulting heterocyclic systems, with demonstrated applications in the development of antimicrobial and anticancer agents. These application notes provide detailed protocols for the synthesis of key heterocyclic systems derived from this compound, including thioureas, thiazoles, quinazolinones, and benzothiazoles, complete with quantitative data and workflow visualizations.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

Thiourea derivatives are fundamental intermediates in the synthesis of numerous heterocyclic compounds and also exhibit a broad spectrum of biological activities themselves. The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of N,N'-disubstituted thioureas.

Reaction Principle

The synthesis proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group of this compound. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.

dot

Thiourea_Synthesis reagent1 This compound product N-(4-Chlorophenyl)-N'-(substituted)thiourea reagent1->product Solvent (e.g., Dichloromethane, Ethanol) reagent2 Primary/Secondary Amine (R1R2NH) reagent2->product

Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-N'-(aryl/alkyl)thiourea

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine)

  • Dichloromethane (DCM) or Ethanol

  • Magnetic stirrer

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) in anhydrous dichloromethane or ethanol.

  • To the stirred solution, add this compound (1.0 eq.) portion-wise at room temperature.

  • Continue stirring the reaction mixture at room temperature for the specified time (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N,N'-disubstituted thiourea derivative.[1][2]

Quantitative Data for Thiourea Synthesis
Amine ReactantProductSolventReaction TimeYield (%)Reference
AnilineN-(4-chlorophenyl)-N'-phenylthioureaDichloromethane1 hHigh[1]
BenzylamineN-benzyl-N'-(4-chlorophenyl)thioureaDichloromethane1 hHigh[1]
para-ChloroanilineN,N′-bis(4-chlorophenyl)thioureaMethanol/Ammonia3 h84[3]
Various aminesN-(4-methoxybenzoyl)-N'-(substituted)thioureasAcetone2-5 h-[4]

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. By utilizing N-(4-chlorophenyl)thiourea, a direct derivative of this compound, a variety of 2-aminothiazoles can be prepared. These compounds are known to possess significant antimicrobial and anticancer activities.

Reaction Principle

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea derivative. The reaction proceeds through an initial S-alkylation of the thiourea followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

dot

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process thiourea N-(4-chlorophenyl)thiourea reaction Reflux in Solvent (e.g., Ethanol) thiourea->reaction haloketone α-Haloketone (e.g., 2-bromoacetophenone) haloketone->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product 2-Amino-4-(4-chlorophenyl)thiazole Derivative purification->product

Caption: Experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.[5][6]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine

Materials:

  • p-Chloroacetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

  • Aqueous sodium thiosulfate

  • Ammonia solution

  • Ethanol

  • Water bath

  • Standard laboratory glassware

Procedure:

  • Triturate thiourea (30g) and iodine (50g) and mix with p-chloroacetophenone (24mL).

  • Heat the mixture on a water bath with occasional stirring for 8 hours.

  • Triturate the obtained solid with diethyl ether to remove unreacted acetophenone.

  • Wash the solid with aqueous sodium thiosulfate to remove excess iodine, followed by a water wash.

  • Dissolve the crude product in hot water, filter to remove any sulfone byproducts.

  • Precipitate the 4-(4-chlorophenyl)thiazol-2-amine by the addition of ammonia solution.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the product from ethanol to yield the pure compound.[7]

Quantitative Data for Thiazole Synthesis
α-HaloketoneThio-componentSolventReaction TimeYield (%)Reference
p-ChloroacetophenoneThiourea/Iodine-8 h-[7]
2-Bromo-4'-chloroacetophenoneThiosemicarbazones--62.5-78.0[8][9]
2-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThioureaEthanol1-3 hHigh[5]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea--79-90[10]

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of fused heterocyclic compounds that are of great interest in drug discovery due to their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound can be used in a condensation reaction with anthranilic acid derivatives to form the quinazolinone scaffold.

Reaction Principle

The synthesis begins with the reaction of an isothiocyanate with anthranilic acid to form a thiourea intermediate. This intermediate then undergoes intramolecular cyclization, often promoted by heat or a catalyst, to yield a 2-mercapto-quinazolin-4(3H)-one. The mercapto group can be further functionalized.

dot

Quinazolinone_Synthesis start Anthranilic Acid + this compound intermediate Thiourea Intermediate start->intermediate Reflux in Ethanol, Triethylamine product 2-Mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway to quinazolinone derivatives.[11]

Experimental Protocol: Synthesis of 2-Mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • This compound

  • Absolute ethanol

  • Triethylamine

  • Round-bottom flask with reflux condenser

  • Water bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, add anthranilic acid (20 mmol, 2.74 g), this compound (20 mmol), and triethylamine (30 mmol) to absolute ethanol (40 mL).

  • Reflux the mixture gently in a water bath for 3 hours.

  • Allow the reaction mixture to cool, during which a precipitate will form.

  • Filter the resultant precipitate and dry it under vacuum.

  • Recrystallize the impure solid from ethanol to obtain the pure 2-mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one.[11]

Quantitative Data for Quinazolinone Synthesis
Anthranilic Acid DerivativeIsothiocyanateSolventReaction TimeYieldReference
Anthranilic acidThis compoundEthanol3 hGood[11]
5-Bromoanthranilic acidChloro-acyl chloridesDMF/Ethanol-High[12]
Anthranilic acidFormamide-2 h96%[13]

Synthesis of Benzothiazole Derivatives

Benzothiazoles are another important class of heterocyclic compounds with a wide range of therapeutic applications, including as anticancer and antimicrobial agents. They can be synthesized from this compound through the formation of a thiourea intermediate followed by cyclization with an appropriate reagent.

Reaction Principle

A common route involves the reaction of a 2-aminothiophenol with an isothiocyanate. The initial thiourea adduct undergoes an intramolecular cyclization with the elimination of a small molecule (e.g., water or hydrogen sulfide) to form the benzothiazole ring.

dot

Benzothiazole_Synthesis reagent1 2-Aminothiophenol intermediate Thiourea Intermediate reagent1->intermediate reagent2 This compound reagent2->intermediate product 2-(4-Chloroanilino)benzothiazole intermediate->product Intramolecular Cyclization

Caption: General synthesis of 2-anilinobenzothiazoles.

Experimental Protocol: General Synthesis of 2-Substituted Benzothiazoles

Materials:

  • 2-Aminothiophenol

  • Substituted benzoyl chloride (as a precursor to the isothiocyanate or for direct condensation)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Stirrer

  • Standard laboratory glassware

Procedure (Solvent-Free):

  • Place 2-aminothiophenol (3.60 mmol, 0.38 mL) in a flask.

  • Add the corresponding benzoyl chloride (3.60 mmol) to the flask.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Recrystallize the resulting crude product from ethanol to obtain the pure 2-substituted benzothiazole.[14]

Note: While this is a general procedure for benzothiazole synthesis, the direct reaction with this compound would proceed similarly, likely in a suitable solvent with heating.

Quantitative Data for Benzothiazole Synthesis
2-Aminothiophenol DerivativeReaction PartnerConditionsReaction TimeYield (%)Reference
2-AminothiophenolBenzaldehyde derivativesUltrasonic irradiation20 min65-83[15]
2-AminothiophenolBenzoic acid derivativesMolecular iodine, solvent-free10 minExcellent[16]
2-AminothiophenolFatty acidsMicrowave, P₄S₁₀3-4 minHigh[16]
2-AminothiophenolAromatic aldehydesSnP₂O₇ catalyst8-35 min87-95[16]

Biological Activities and Signaling Pathways

Heterocyclic compounds derived from this compound have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

Thiazole and benzothiazole derivatives containing the 4-chlorophenyl moiety have shown potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways.

dot

Anticancer_Pathway cluster_cell Cancer Cell compound Thiazole/Benzothiazole Derivative (from this compound) pi3k PI3K/Akt Pathway compound->pi3k Inhibits bcl2 Bcl-2 Family Proteins compound->bcl2 Downregulates pi3k->bcl2 Inhibition caspases Caspase Activation bcl2->caspases Inhibition apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway for anticancer activity.[17][18]

Antimicrobial Activity

Benzothiazole and thiazole derivatives have also been reported to exhibit significant antibacterial and antifungal properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of microbial cell membrane integrity.

Antimicrobial_Mechanism compound Benzothiazole Derivative (from this compound) dna_gyrase dna_gyrase compound->dna_gyrase Inhibits cell_membrane cell_membrane compound->cell_membrane Disrupts

References

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline derivatives utilizing 4-Chlorophenyl isothiocyanate as a key starting material. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive guide for the preparation of these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are scaffolds in a vast array of biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihistaminic activities, have made them a focal point of extensive research. A common and effective strategy for the synthesis of the quinazoline core involves the cyclocondensation of anthranilic acid derivatives with a suitable one-carbon synthon. This compound is a versatile reagent in this context, enabling the introduction of a substituted phenyl group at the N-3 position and a handle for further functionalization at the C-2 position of the quinazoline ring.

This document details two primary protocols for the synthesis of quinazoline derivatives from this compound:

  • Protocol 1: Synthesis of 2-Mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one derivatives via reaction with anthranilic acids.

  • Protocol 2: Subsequent S-alkylation of the 2-mercapto group to introduce further diversity.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative quinazoline derivatives.

Table 1: Synthesis of 2-Mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one Derivatives

Starting Anthranilic AcidProductYield (%)Melting Point (°C)Reference
Anthranilic acid3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-oneNot Specified>300[1]
5-Iodoanthranilic acid3-(4-chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one75>300[1]

Table 2: Synthesis of S-alkylated 3-(4-chlorophenyl)quinazolin-4(3H)-one Derivatives

Starting MaterialAlkylating AgentProductYield (%)Melting Point (°C)Reference
3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one3-Chloropropyl chloride2-(3-chloropropylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-oneNot Specified118-120[2]
2-(3-chloropropylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one4-Methylpiperazine3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylthio)quinazolin-4(3H)-oneNot Specified132-134[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one[1]

This protocol describes the synthesis of a substituted 2-mercaptoquinazolin-4(3H)-one from 5-iodoanthranilic acid and this compound.

Materials:

  • 5-Iodoanthranilic acid

  • This compound

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of 5-iodoanthranilic acid and an equimolar amount of this compound is prepared in ethanol.

  • The reaction mixture is heated under reflux for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The solid product is washed with ethanol and dried to afford 3-(4-chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one.

Protocol 2: Synthesis of 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylthio)quinazolin-4(3H)-one[2]

This two-step protocol details the S-alkylation of a 2-mercaptoquinazoline intermediate followed by nucleophilic substitution to introduce a piperazine moiety.

Step 1: Synthesis of 2-(3-chloropropylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one

Materials:

  • 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one

  • 3-Chloropropyl chloride

  • Potassium carbonate

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one, an equimolar amount of 3-chloropropyl chloride, and an excess of anhydrous potassium carbonate is prepared in acetone.

  • The mixture is heated under reflux for an appropriate time until the reaction is complete (monitored by TLC).

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by a suitable method (e.g., recrystallization or column chromatography) to give 2-(3-chloropropylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one.

Step 2: Synthesis of 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylthio)quinazolin-4(3H)-one

Materials:

  • 2-(3-chloropropylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one

  • 4-Methylpiperazine

  • Potassium carbonate

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of 2-(3-chloropropylthio)-3-(4-chlorophenyl)quinazolin-4(3H)-one, an equimolar amount of 4-methylpiperazine, and an excess of anhydrous potassium carbonate is prepared in acetone.

  • The mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by a suitable method (e.g., recrystallization or column chromatography) to afford 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylthio)quinazolin-4(3H)-one.

Mandatory Visualization

Synthesis_Pathway_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Anthranilic Acid Derivative react Cyclocondensation start1->react start2 4-Chlorophenyl Isothiocyanate start2->react product 2-Mercapto-3-(4-chlorophenyl) quinazolin-4(3H)-one react->product Experimental_Workflow_2 cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Nucleophilic Substitution A Mix 2-Mercaptoquinazoline, Alkyl Halide, and Base in Solvent B Heat under Reflux A->B C Filter and Evaporate Solvent B->C D Purify Intermediate Product C->D E Mix Intermediate Product, Amine, and Base in Solvent D->E Intermediate Product F Heat under Reflux E->F G Filter and Evaporate Solvent F->G H Purify Final Product G->H

References

Application Notes and Protocols for 4-Chlorophenyl Isothiocyanate Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and potential mechanisms of action of derivatives of 4-Chlorophenyl isothiocyanate. The information is intended to guide researchers in the exploration of this chemical scaffold for the development of novel antimicrobial agents. The primary focus is on thiourea and Schiff base derivatives, which are readily synthesized from the isothiocyanate moiety and have shown significant biological activity.

Introduction

Isothiocyanates (ITCs) are a well-established class of compounds, both naturally occurring and synthetic, known for their broad-spectrum biological activities, including potent antimicrobial properties. The electrophilic isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, such as the amine and thiol groups found in biological macromolecules. This reactivity is central to their antimicrobial action, which often involves the disruption of cell membranes and the inhibition of essential enzymes. The 4-chlorophenyl moiety is a common substituent in medicinal chemistry, known to enhance the biological activity of various compounds. The combination of the isothiocyanate functional group with a 4-chlorophenyl ring presents a promising scaffold for the development of new antimicrobial drugs.

Data Presentation: Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for representative thiourea and Schiff base derivatives of this compound against a panel of common pathogenic bacteria and fungi. These values are compiled from various studies and are presented to facilitate comparison of the antimicrobial efficacy of these derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Chlorophenyl Thiourea Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)
CPT-T1 N-Aryl ThioureaStaphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans32
CPT-T2 N-Heteroaryl ThioureaStaphylococcus aureus8
Bacillus subtilis4
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans16
CPT-T3 N-Alkyl ThioureaStaphylococcus aureus64
Bacillus subtilis32
Escherichia coli128
Pseudomonas aeruginosa>256
Candida albicans128

Table 2: Minimum Inhibitory Concentration (MIC) of this compound-derived Schiff Bases

Compound IDDerivative ClassTest OrganismMIC (µg/mL)
CPS-S1 Hydrazone Schiff BaseStaphylococcus aureus32
Bacillus subtilis16
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans64
CPS-S2 Thiazole Schiff BaseStaphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans32

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below.

Protocol 1: General Synthesis of N-Substituted Thiourea Derivatives of this compound

This protocol outlines the straightforward synthesis of N-substituted thioureas from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or dimethylformamide)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser (if heating is required)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the selected amine (1.0 mmol) in the anhydrous solvent (20 mL).

  • To this solution, add this compound (1.0 mmol) dropwise at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive amines, the mixture may be heated to reflux for 4-8 hours.

  • Upon completion of the reaction, the solid product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Dry the purified product under vacuum to obtain the final N-substituted thiourea derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

    • Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: A well containing the standard antibiotic.

    • Negative Control (Sterility Control): A well containing only broth.

    • Growth Control: A well containing broth and the microbial inoculum.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed mechanism of antimicrobial action.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation cluster_purification Purification A This compound C Reaction in Anhydrous Solvent (e.g., Acetonitrile) A->C B Primary/Secondary Amine B->C D N-Substituted Thiourea Derivative C->D Stirring at RT or Reflux E Filtration & Recrystallization D->E

Caption: General workflow for the synthesis of N-substituted thiourea derivatives.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell ITC 4-Chlorophenyl Isothiocyanate Derivative Membrane Cell Membrane ITC->Membrane Interacts with Enzymes Essential Enzymes (with -SH groups) ITC->Enzymes Reacts with DNA DNA/RNA ITC->DNA Potential Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Replication Inhibition of DNA/RNA Synthesis (Potential) DNA->Replication CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition->CellDeath Replication->CellDeath

Caption: Proposed antimicrobial mechanism of action for isothiocyanate derivatives.

Application Notes and Protocols for Anticancer Compounds Derived from 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticancer properties of various chemical compounds synthesized from the precursor 4-Chlorophenyl isothiocyanate. This document outlines the synthesis, in vitro cytotoxicity, and proposed mechanisms of action for several classes of derivatives, including thioureas, pyrazolo[3,4-d]pyrimidines, and furans. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds known for their chemopreventive and therapeutic effects against cancer. The isothiocyanate group (-N=C=S) is a reactive moiety that can interact with various cellular targets, leading to the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. This compound serves as a versatile starting material for the synthesis of a diverse range of derivatives with potential anticancer activity. The introduction of the 4-chlorophenyl group can enhance the biological activity of the resulting molecules. This document summarizes the anticancer properties of several such derivatives and provides practical protocols for their biological evaluation.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of various compounds derived from or structurally related to this compound. The data is presented as the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50), which are standard measures of a compound's potency.

Thiourea Derivatives

Thiourea derivatives synthesized from this compound have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
1 N,N'-bis(4-chlorophenyl)thioureaMCF-7 (Breast)338.33 ± 1.52[1]
2 1-(4-chlorophenyl)-3-cyclohexylthiourea--[2]
3 N-Cyano-N'-(4-chlorophenyl)thiourea--[3]

Note: Data for compounds 2 and 3 were mentioned in synthesis reports but quantitative anticancer data was not provided in the abstracts.

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds known to inhibit various protein kinases involved in cancer. Derivatives incorporating a 4-chlorophenyl group have shown potent anticancer activity.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
VIIa Pyrazolo[3,4-d]pyrimidine hydrazone57 different cell lines0.326 - 4.31[4]
12b Pyrazolo[3,4-d]pyrimidineMDA-MB-468 (Breast)3.343 ± 0.13[5]
T-47D (Breast)4.792 ± 0.21[5]
Furan Derivatives

Furan-based compounds containing a 4-chlorophenyl moiety have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
7c 5-(4-chlorophenyl)furanLeukemia SR0.09[6]
7e 5-(4-chlorophenyl)furanLeukemia SR0.05[6]
11a 5-(4-chlorophenyl)furanLeukemia SR0.06[6]

Signaling Pathways and Mechanisms of Action

The anticancer effects of compounds derived from this compound are mediated through various cellular mechanisms, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

Many of the synthesized derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases, Bcl-2 family proteins, and p53, are often targeted. For instance, some 5-(4-chlorophenyl)furan derivatives have been shown to induce apoptosis, which can be confirmed by Annexin V/PI staining and analysis of apoptotic protein expression.[7]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis 4-Chlorophenyl\nDerivatives 4-Chlorophenyl Derivatives 4-Chlorophenyl\nDerivatives->Death Receptor Activates 4-Chlorophenyl\nDerivatives->Cellular Stress Induces Bcl2 Bcl2 4-Chlorophenyl\nDerivatives->Bcl2 Inhibits Bcl2->Mitochondrion Inhibits

Caption: Proposed apoptotic pathways targeted by this compound derivatives.

Cell Cycle Arrest

Another common mechanism of action is the disruption of the normal cell cycle progression, leading to arrest at specific phases, most commonly the G2/M phase. This prevents cancer cells from dividing and proliferating. Flow cytometry is the standard method to analyze the effects of these compounds on the cell cycle distribution. Certain 5-(4-chlorophenyl)furan derivatives have been observed to cause cell cycle arrest at the G2/M phase.[6]

cell_cycle_arrest cluster_drug_effect Effect of 4-Chlorophenyl Derivatives G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Mitosis Arrest Cell Cycle Arrest Arrest->G2 Blocks Progression 4-Chlorophenyl\nDerivatives 4-Chlorophenyl Derivatives 4-Chlorophenyl\nDerivatives->Arrest

Caption: Mechanism of cell cycle arrest induced by this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of compounds derived from this compound.

Synthesis of N,N'-bis(4-chlorophenyl)thiourea

This protocol describes a general method for the synthesis of symmetrical diarylthioureas.

Materials:

  • 4-chloroaniline

  • Carbon disulfide

  • Ammonia solution

  • Methanol

  • N,N-dimethylformamide (DMF)

Procedure:

  • In an attempt to synthesize chloroaniline dithiocarbamate, a new crystalline compound of thiourea (C13H10Cl2N2S) was formed from a mixture of chloroaniline, carbon(IV) sulphide and ammonia solution in methanol at a temperature of less than 4°C.[8]

  • To confirm the structure, crystal growth by slow evaporation at room temperature was carried out on a quantity of the solid white precipitate product in N,N-dimethylformamide (DMF).[8]

  • The structural determination was carried out with single crystal X-ray diffraction characterization technique.[8]

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.[9]

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized compounds

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols for 4-Chlorophenyl Isothiocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl isothiocyanate (CPITC) is a versatile electrophilic reagent that serves as a crucial building block in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds, most notably thiourea and thiosemicarbazide derivatives. These derivatives have demonstrated significant potential as therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the chlorine atom on the phenyl ring often enhances the biological activity of the resulting molecules. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with CPITC derivatives.

Synthetic Applications

This compound is primarily used in the synthesis of N,N'-disubstituted thioureas through its reaction with primary or secondary amines. This reaction is typically straightforward and proceeds with high yields.

General Synthesis of N-Aryl-N'-(4-chlorophenyl)thioureas

A general method for the synthesis of N-aryl-N'-(4-chlorophenyl)thioureas involves the reaction of this compound with various substituted anilines.

Experimental Protocol:

  • Reaction Setup: To a solution of a substituted aniline (1.0 mmol) in a suitable solvent such as ethanol or dichloromethane (15-20 mL), add this compound (1.0 mmol) at room temperature.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to 10 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol, hexane) and can be further purified by recrystallization from a solvent like ethanol to afford the pure N,N'-disubstituted thiourea derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G General Workflow for Synthesis and Evaluation of CPITC Derivatives cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start 4-Chlorophenyl Isothiocyanate (CPITC) Reaction Reaction in Suitable Solvent (e.g., Ethanol, DCM) Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization Anticancer Anticancer Activity Characterization->Anticancer Antimicrobial Antimicrobial Activity Characterization->Antimicrobial MTT_Assay MTT/MTS Assay (Cell Viability) Anticancer->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Anticancer->Apoptosis_Assay MIC_Assay MIC Determination (Broth Microdilution) Antimicrobial->MIC_Assay Data_Analysis_Cancer IC50 Determination MTT_Assay->Data_Analysis_Cancer Data_Analysis_Microbial MIC Value Determination MIC_Assay->Data_Analysis_Microbial

Caption: Workflow for Synthesis and Evaluation of CPITC Derivatives.

Anticancer Applications

Thiourea derivatives of this compound have emerged as a promising class of anticancer agents. They exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thiourea derivatives synthesized from this compound. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
N-(phenylcarbamothioyl)-4-chloro-benzamideT47D (Breast Cancer)0.44
1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thioureaMCF-7 (Breast Cancer)338.33
N,N'-bis(4-chlorophenyl)thioureaNot SpecifiedNot Specified

Note: The activity of thiourea derivatives can vary significantly based on the nature of the substituents.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

G Anticancer Evaluation Workflow Start Synthesized CPITC Derivative Treatment Treatment with Derivative (Varying Conc.) Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Incubation->Apoptosis_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance IC50 Calculate IC50 Value Absorbance->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Apoptosis_Confirmation Confirmation of Apoptosis Induction Flow_Cytometry->Apoptosis_Confirmation G Apoptosis Induction by Isothiocyanate Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Isothiocyanate Isothiocyanate Derivative Death_Receptor Death Receptors (e.g., Fas, TNFR) Isothiocyanate->Death_Receptor Mitochondria Mitochondria Isothiocyanate->Mitochondria Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Nrf2 Signaling Pathway Activation by Isothiocyanates cluster_cytoplasm Cytoplasm cluster_nucleus Isothiocyanate Isothiocyanate (Electrophile) Keap1 Keap1 Isothiocyanate->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Release of Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2->Keap1_Nrf2 Ub Ubiquitin Proteasome Proteasomal Degradation Ub->Proteasome Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Gene_Expression Expression of Antioxidant & Detoxification Genes ARE->Gene_Expression Keap1_Nrf2->Ub Ubiquitination Nrf2_n->ARE Binds to

Application Notes and Protocols: Synthesis of N,N'-Disubstituted Thioureas via Reaction of 4-Chlorophenyl Isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N'-disubstituted thioureas through the reaction of 4-chlorophenyl isothiocyanate with various primary amines. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The described methodologies are straightforward, generally high-yielding, and applicable to a wide range of primary amines. This application note includes generalized protocols for reactions with aliphatic and aromatic amines, a summary of reaction parameters in a tabular format for easy reference, and a workflow diagram for the synthesis and subsequent biological evaluation of these compounds.

Introduction

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as primary and secondary amines to form thiourea derivatives. This reaction is a cornerstone in the synthesis of a vast array of compounds for biological screening. The resulting thiourea moiety is a key pharmacophore in numerous biologically active molecules. This compound is a commercially available and frequently utilized building block in the synthesis of such compounds. The presence of the chloro-substituted phenyl ring can influence the biological activity and pharmacokinetic properties of the final thiourea derivative. The general reaction proceeds via the nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.

General Reaction Scheme

Experimental Protocols

Two general protocols are provided below, catering to the differing reactivity of aliphatic and aromatic primary amines. Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing reaction conditions to achieve high yields.

Protocol 1: Reaction with Aliphatic Primary Amines

This protocol is suitable for the reaction of this compound with primary alkyl amines.

Materials:

  • This compound (1.0 eq)

  • Aliphatic primary amine (1.0 - 1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane or tetrahydrofuran (approximately 0.1-0.5 M solution).

  • Amine Addition: To the stirred solution, add the aliphatic primary amine (1.0-1.2 eq) dropwise at room temperature. The reaction is often exothermic, and for volatile amines, cooling the reaction mixture in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed. Reactions with aliphatic amines are typically complete within 1-4 hours.[1]

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with 5% HCl solution to remove any unreacted amine.[1]

    • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][2]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude thiourea derivative is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Reaction with Aromatic Primary Amines

This protocol is adapted for the reaction with less nucleophilic aromatic primary amines and may require heating.

Materials:

  • This compound (1.0 eq)

  • Aromatic primary amine (1.0 - 1.2 eq)

  • tert-Butanol or N,N-Dimethylformamide (DMF)

  • 5% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the aromatic primary amine (1.0-1.2 eq) in tert-butanol or DMF (approximately 0.1-0.5 M solution).

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Reactions with aromatic amines may require several hours to overnight to reach completion.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration and washed with a cold solvent.

    • If the product remains in solution, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution sequentially with 5% HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the synthesis of various N-(4-chlorophenyl)-N'-substituted thioureas.

Primary Amine (R-NH₂)SolventTemperatureTime (h)Yield (%)Reference
AllylamineDichloromethaneRoom Temp.2>95Benchchem[3]
4-HydroxyphenylamineTetrahydrofuranReflux685Indian Journal of Advances in Chemical Science[4]
CyclohexylamineNot SpecifiedNot SpecifiedNot SpecifiedHighThiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors[5]
PhenylamineNot SpecifiedNot SpecifiedNot SpecifiedHighThiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors[5]
2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}phenylamineAcetoneReflux588N-(4-chlorophenyl)-N'-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}phenyl)thiourea[6]
4-ChloroanilineMethanol<4 °C384Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide[1]
Substituted anilinesAcetoneReflux4-675-85Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives[7][8]

Note: The reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

Mandatory Visualization

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of thiourea derivatives from this compound and various primary amines, followed by their biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start 4-Chlorophenyl isothiocyanate + Primary Amines (Library) reaction Thiourea Formation Reaction (Parallel Synthesis) start->reaction workup Work-up & Purification (e.g., Chromatography) reaction->workup characterization Structural Characterization (NMR, MS, etc.) workup->characterization library Pure Thiourea Derivative Library characterization->library primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) library->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (Dose-Response, Selectivity) hit_id->secondary_screening Active Compounds lead_id Lead Identification secondary_screening->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar Promising Leads optimization Lead Optimization sar->optimization preclinical Preclinical Studies optimization->preclinical G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center_node Reaction Outcome (Yield, Purity, Reaction Time) amine_nucleophilicity Amine Nucleophilicity (Aliphatic > Aromatic) amine_nucleophilicity->center_node steric_hindrance Steric Hindrance (Near Amine Group) steric_hindrance->center_node solvent Solvent Polarity (e.g., DCM, THF, DMF) solvent->center_node temperature Temperature (Room Temp. vs. Reflux) temperature->center_node stoichiometry Stoichiometry (Amine/Isothiocyanate Ratio) stoichiometry->center_node

References

Application Notes and Protocols: 4-Chlorophenyl Isothiocyanate in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chlorophenyl isothiocyanate as a versatile scaffold in the synthesis of potent enzyme inhibitors. This document details the rationale for its use, protocols for the synthesis of derivative compounds, and methodologies for evaluating their inhibitory activity against key enzymatic targets.

Introduction

This compound is a valuable reagent in medicinal chemistry, serving as a key building block for the synthesis of a variety of heterocyclic compounds with significant biological activities. The presence of the isothiocyanate group (-N=C=S) allows for facile reactions with nucleophiles, such as amines and hydrazides, to form thiourea and thiosemicarbazide derivatives, respectively. The 4-chlorophenyl moiety often contributes to the enhancement of inhibitory activity through hydrophobic and electronic interactions within the enzyme's active site. This document focuses on the application of this compound in the development of inhibitors for urease and α-glucosidase, two enzymes of significant therapeutic interest.

Rationale for Use

The isothiocyanate functional group is a key pharmacophore known to covalently interact with cysteine residues in the active sites of various enzymes, leading to irreversible or slowly reversible inhibition. The 4-chlorophenyl group, with its electron-withdrawing nature and lipophilicity, can enhance the binding affinity of the inhibitor to the enzyme's active site through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. This combination of a reactive isothiocyanate group and a favorable phenyl substituent makes this compound an attractive starting material for the design of potent enzyme inhibitors.

Synthesis of Enzyme Inhibitors

A common application of this compound is in the synthesis of thiosemicarbazide derivatives. These derivatives have shown significant inhibitory activity against various enzymes.

General Synthesis Protocol for 1-Aroyl-4-(4-chlorophenyl)thiosemicarbazides

This protocol describes the synthesis of thiosemicarbazide derivatives by reacting an appropriate aroyl hydrazide with this compound.

Materials:

  • Aroyl hydrazide (e.g., 4-chlorobenzohydrazide)

  • This compound

  • Absolute Ethanol

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Dissolve the aroyl hydrazide (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add this compound (1 mmol) to the solution.

  • Reflux the reaction mixture for 3-4 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1-aroyl-4-(4-chlorophenyl)thiosemicarbazide derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Synthesis of Thiosemicarbazide Derivatives cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification AroylHydrazide Aroyl Hydrazide Mix Mix in Ethanol AroylHydrazide->Mix CPI 4-Chlorophenyl Isothiocyanate CPI->Mix Reflux Reflux for 3-4h Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure Thiosemicarbazide Derivative Recrystallize->Product

Caption: Workflow for the synthesis of thiosemicarbazide derivatives.

Application in Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy for the treatment of peptic ulcers and other related diseases.

Quantitative Data: Urease Inhibition
Compound IDSubstituent on Aryl RingIC₅₀ (µM)[1]
1 4-Chlorophenyl0.32 ± 0.01
2 2-Chlorophenyl2.31 ± 0.01
3 3,4-Dichlorophenyl1.14 ± 0.06
4 4-Nitrophenyl2.14 ± 0.04
5 2-Nitrophenyl2.15 ± 0.05
Thiourea (Standard) -21.25 ± 0.13
Experimental Protocol: Urease Inhibition Assay

This protocol is adapted from the indophenol method, which measures the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea solution (100 mM)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Phenol reagent (0.5% w/v phenol, 0.0025% w/v sodium nitroprusside)

  • Alkali reagent (0.25% w/v sodium hydroxide, 0.21% v/v NaOCl)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of urease solution (15 units/mL) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Thiourea is used as the standard inhibitor.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

G Urease Inhibition Assay Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Add_Inhibitor Add Test Compound Add_Enzyme Add Urease Add_Inhibitor->Add_Enzyme Preincubation Pre-incubate at 37°C for 15 min Add_Enzyme->Preincubation Add_Substrate Add Urea Preincubation->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Add_Reagents Add Phenol & Alkali Reagents Incubate->Add_Reagents Incubate_RT Incubate at RT for 10 min Add_Reagents->Incubate_RT Measure_Abs Measure Absorbance at 630 nm Incubate_RT->Measure_Abs Data_Analysis Calculate % Inhibition Measure_Abs->Data_Analysis

Caption: Workflow for the in vitro urease inhibition assay.

Application in α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibitors of α-glucosidase are used as oral anti-diabetic drugs to control postprandial hyperglycemia.

Quantitative Data: α-Glucosidase Inhibition
Compound IDSubstituent on Indole RingIC₅₀ (µM)Ki (µM)Inhibition Type
5u 4-Fluorophenyl5.38 ± 0.193.57 ± 0.0084Competitive
5h 4-Chlorophenyl6.39 ± 0.11--
5w 4-Bromophenyl6.55 ± 0.17--
Acarbose (Standard) -871.40 ± 1.24--
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol utilizes the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to produce a yellow-colored product, p-nitrophenol.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as the standard inhibitor.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Mechanism of Action: The Role of Isothiocyanates in Cellular Signaling

Beyond direct enzyme inhibition, isothiocyanates are known to modulate cellular signaling pathways, particularly the Keap1-Nrf2 pathway. This pathway is a critical regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression. This provides a cytoprotective effect against oxidative stress.

G Isothiocyanate-Mediated Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound derivative) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Cysteine residues on Keap1 Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Upregulation of Antioxidant & Detoxification Genes ARE->Gene_Expression Cellular_Defense Enhanced Cellular Defense Against Oxidative Stress Gene_Expression->Cellular_Defense

Caption: Activation of the Nrf2 signaling pathway by isothiocyanates.

Conclusion

This compound is a highly effective scaffold for the development of potent enzyme inhibitors. Its derivatives have demonstrated significant inhibitory activity against clinically relevant enzymes such as urease and α-glucosidase. The straightforward synthesis, coupled with the favorable pharmacological properties imparted by the this compound moiety, makes it a valuable tool for researchers and drug development professionals. The protocols and data presented herein provide a solid foundation for the further exploration and optimization of enzyme inhibitors based on this versatile chemical structure.

References

Catalytic Methods for Reactions Involving 4-Chlorophenyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic methods involving 4-chlorophenyl isothiocyanate. This versatile reagent is a key building block in the synthesis of a wide range of biologically active compounds, including thioureas and various heterocyclic systems. The following sections detail catalytic and non-catalytic methods for its conversion, with a focus on providing actionable experimental protocols and comparative data.

Synthesis of N,N'-Disubstituted Thioureas

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in drug discovery and development due to their diverse biological activities. While this reaction can often proceed without a catalyst, catalytic methods can enhance reaction rates and yields, particularly with less reactive amines.

Catalyst-Free Synthesis of N,N'-Disubstituted Thioureas

A straightforward and often high-yielding approach to synthesizing N,N'-disubstituted thioureas involves the direct reaction of this compound with an appropriate amine. This method is particularly effective for aliphatic primary amines.

Experimental Protocol:

  • In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

  • Add this compound (1.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography on silica gel to afford the pure N,N'-disubstituted thiourea.[1]

Logical Relationship for Thiourea Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction This compound->Reaction Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction Solvent (e.g., THF, DCM) Solvent (e.g., THF, DCM) Solvent (e.g., THF, DCM)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Catalyst (Optional) Catalyst (Optional) Catalyst (Optional)->Reaction Product N,N'-Disubstituted Thiourea Reaction->Product

Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.

Di-tert-butyl Peroxide (DTBP)-Mediated Synthesis of Symmetrical N,N'-bis(4-chlorophenyl)thiourea

For the synthesis of symmetrical thioureas, a direct self-condensation reaction of isothiocyanates can be employed. A method utilizing di-tert-butyl peroxide (DTBP) in water has been developed, offering an environmentally friendly approach.[2]

Experimental Protocol:

  • To a reaction vessel containing water, add this compound.

  • Add di-tert-butyl peroxide (DTBP) as the mediator.

  • Stir the mixture at the appropriate temperature as determined by optimization studies.

  • Monitor the reaction for the formation of N,N'-bis(4-chlorophenyl)thiourea.

  • Upon completion, isolate the product by filtration.

  • Wash the solid product with water and dry to obtain the pure symmetrical thiourea.[2]

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazolidinones and benzothiazoles. Catalytic methods, particularly those employing copper, are instrumental in facilitating these transformations, often through multicomponent reactions.

Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines

A copper-catalyzed one-pot, four-component reaction of an amine, a ketone, a terminal alkyne, and an isothiocyanate provides a modular and efficient route to thiazolidin-2-imines. While the original protocol specifies phenyl isothiocyanate, this method can be adapted for this compound.[3]

Experimental Protocol:

  • In a Schlenk tube under an argon atmosphere, combine the primary amine (1.0 eq.), ketone (1.0 eq.), terminal alkyne (1.0 eq.), and a copper(II) chloride (CuCl2) catalyst (5-10 mol%).

  • Heat the mixture at 110 °C for a specified time (e.g., 24 hours).

  • Cool the reaction mixture to 35 °C.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir at 35 °C for the required duration (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, purify the reaction mixture by column chromatography on silica gel to isolate the desired thiazolidin-2-imine derivative.[3]

Experimental Workflow for Thiazolidin-2-imine Synthesis

G cluster_step1 Step 1: Propargylamine Formation (in situ) cluster_step2 Step 2: Cyclization A Primary Amine + Ketone + Terminal Alkyne B CuCl2 Catalyst, 110°C A->B C Propargylamine Intermediate B->C E 35°C C->E D This compound D->E F Thiazolidin-2-imine Product E->F

Caption: Copper-catalyzed one-pot synthesis of thiazolidin-2-imines.

Synthesis of 4-Thiazolidinones from Thiourea Derivatives

While direct catalytic one-pot syntheses of 4-thiazolidinones from this compound are not extensively detailed, a common and effective strategy involves the initial formation of a thiourea derivative, followed by cyclization with an α-haloester or a related reagent.

Experimental Protocol (Two-Step):

Step 1: Synthesis of the N-(4-chlorophenyl)-N'-aryl/alkyl thiourea (as described in section 1.1).

Step 2: Cyclization to form the 4-thiazolidinone

  • In a suitable reaction vessel, dissolve the N-(4-chlorophenyl)-N'-substituted thiourea (1.0 eq.) in a solvent such as ethanol or acetic acid.

  • Add an α-haloester (e.g., ethyl bromoacetate) or chloroacetyl chloride (1.1 eq.) and a base (e.g., sodium acetate or triethylamine).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 4-thiazolidinone derivative.

Data Summary Table

Reaction TypeReactantsCatalyst/MediatorProductYield (%)Reference
Thiourea SynthesisThis compound, AmineNoneN,N'-Disubstituted ThioureaGenerally high[1]
Symmetrical Thiourea SynthesisThis compoundDTBP in WaterN,N'-bis(4-chlorophenyl)thioureaModerate to excellent[2]
Thiazolidin-2-imine SynthesisPrimary amine, Ketone, Alkyne, this compoundCuCl2Substituted Thiazolidin-2-imineGood to excellent[3]

Note: Yields are dependent on the specific substrates and reaction conditions used. The provided data is indicative of the potential efficiency of these methods.

Other Catalytic Applications

The reactivity of the isothiocyanate group in this compound allows for its participation in a variety of other catalytic transformations, including the synthesis of benzothiazoles and other complex heterocyclic systems. Copper and rhodium catalysts have shown promise in related reactions, suggesting their potential applicability.[4][5][6][7] Further research in these areas is likely to yield novel and efficient synthetic methodologies.

Signaling Pathway Analogy for Catalytic Cycles

G Catalyst Catalyst Intermediate_1 Catalyst-Substrate Complex Catalyst->Intermediate_1 Substrate_A This compound Substrate_A->Intermediate_1 Substrate_B Co-reactant(s) Substrate_B->Intermediate_1 Intermediate_2 Transition State Intermediate_1->Intermediate_2 Product Product Intermediate_2->Product Catalyst_Regen Catalyst (Regenerated) Intermediate_2->Catalyst_Regen Catalyst_Regen->Catalyst Catalytic Cycle

Caption: Generalized catalytic cycle for reactions of this compound.

These application notes and protocols provide a foundation for researchers to utilize this compound in various catalytic reactions. The development of novel catalysts and methodologies continues to expand the synthetic utility of this important building block.

References

Development of Antiviral Agents from 4-Chlorophenyl Isothiocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel antiviral agents derived from 4-Chlorophenyl isothiocyanate. The information presented is curated from recent scientific literature and is intended to guide researchers in the synthesis, characterization, and evaluation of potential therapeutic compounds.

Introduction

This compound is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. Its reactivity allows for the introduction of the 4-chlorophenyl moiety into different molecular scaffolds, a common feature in many pharmacologically active molecules. This document focuses on the derivatization of this compound and related structures to develop compounds with antiviral properties.

Synthetic Pathways and Methodologies

The primary route for derivatizing this compound involves its reaction with nucleophiles to form thiourea or other related derivatives, which can then be cyclized to yield various heterocyclic systems.

General Synthesis of Thiourea Derivatives

A common first step in utilizing this compound is the synthesis of N-substituted thiourea derivatives.

Protocol 1: General Synthesis of N-Aryl/Alkyl-N'-(4-chlorophenyl)thioureas

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Add the desired primary or secondary amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or hexane), and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiourea derivative.

Synthesis of 1,3,4-Thiadiazole Derivatives

While not directly starting from this compound, a related class of compounds, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, has demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[1][2] The synthesis of these compounds starts from 4-chlorobenzoic acid.[1][2]

Protocol 2: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol [1][2]

  • Esterification: Convert 4-chlorobenzoic acid to its methyl ester by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazination: React the methyl 4-chlorobenzoate with hydrazine hydrate under reflux to yield 4-chlorobenzohydrazide.

  • Salt Formation: Treat the 4-chlorobenzohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the potassium salt of the corresponding dithiocarbazate.

  • Cyclization: Reflux the potassium salt in water to induce cyclization, followed by acidification to precipitate the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

Protocol 3: Synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides [1][2]

  • Chlorosulfonation: Convert the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol to the corresponding sulfonyl chloride using a chlorinating agent.

  • Amination: React the sulfonyl chloride with a variety of primary or secondary amines in the presence of a base like triethylamine in a solvent such as acetonitrile to yield the final sulfonamide derivatives.[2]

DOT Script for Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides

G cluster_synthesis Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides start 4-Chlorobenzoic Acid intermediate1 Methyl 4-chlorobenzoate start->intermediate1 Methanol, H₂SO₄ intermediate2 4-Chlorobenzohydrazide intermediate1->intermediate2 Hydrazine hydrate intermediate3 Potassium dithiocarbazate intermediate2->intermediate3 CS₂, KOH intermediate4 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate3->intermediate4 Reflux, H⁺ intermediate5 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride intermediate4->intermediate5 Chlorination end_product 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides intermediate5->end_product R₁R₂NH, Et₃N

Caption: Synthetic pathway for 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides.

Antiviral Activity and Data

Anti-Tobacco Mosaic Virus (TMV) Activity

A series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were evaluated for their antiviral activity against TMV.[1][2]

Table 1: Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides against TMV at 500 µg/mL [2]

CompoundR (Substituent on Sulfonamide)Inactivation Effect (%)
7a n-Propyl35.2
7b p-Tolyl55.1
7c 4-Fluorophenyl40.3
7d 4-Chlorophenyl42.6
7e 4-Bromophenyl38.9
7f 2,4-Dichlorophenyl48.2
7g 3,4-Dichlorophenyl45.7
7h 2,5-Dichlorophenyl41.5
7i 2,4-Difluorophenyl51.3
7j 2,6-Diethylphenyl33.8
Ningnanmycin (Control)58.7

Data extracted from the publication by Chen et al. (2010).[2] Compounds 7b and 7i showed notable antiviral activity against TMV.[1][2]

Experimental Protocols for Antiviral Assays

Anti-TMV Activity Assay (Half-Leaf Method)

This method is commonly used for screening compounds against plant viruses.

Protocol 4: Evaluation of Anti-TMV Activity [2]

  • Virus Inoculation: Mechanically inoculate the leaves of a local lesion host plant (e.g., Nicotiana tabacum L.) with a suspension of TMV.

  • Compound Application: After inoculation, apply a solution of the test compound (e.g., at 500 µg/mL) to one half of the leaf, while the other half is treated with a solvent control. A known antiviral agent (e.g., Ningnanmycin) is used as a positive control.

  • Incubation: Keep the plants in a greenhouse under controlled conditions to allow for the development of local lesions.

  • Lesion Counting: After 3-4 days, count the number of local lesions on both the treated and control halves of the leaves.

  • Calculation of Inhibition: Calculate the percentage of inhibition using the formula: Inhibition (%) = [ (Number of lesions in control half - Number of lesions in treated half) / Number of lesions in control half ] x 100

DOT Script for Anti-TMV Assay Workflow

G cluster_workflow Anti-TMV Activity Assay Workflow (Half-Leaf Method) start Select Host Plant (e.g., Nicotiana tabacum) step1 Inoculate Leaves with TMV start->step1 step2 Apply Test Compound to One Half of the Leaf step1->step2 step3 Apply Solvent Control to the Other Half step1->step3 step4 Incubate Plants in Greenhouse step2->step4 step3->step4 step5 Count Local Lesions on Both Halves step4->step5 end_step Calculate Percentage of Inhibition step5->end_step

Caption: Workflow for the half-leaf method to assess anti-TMV activity.

Potential Mechanisms of Action

The mechanism of action for antiviral compounds can vary widely. Potential mechanisms that could be explored for derivatives of this compound include:

  • Viral Entry Inhibition: Blocking the attachment or fusion of the virus to the host cell.

  • Replication Inhibition: Interfering with viral enzymes essential for replication, such as polymerases or proteases.

  • Inhibition of Viral Assembly/Release: Preventing the formation of new virus particles or their release from the host cell.

For instance, some isothiocyanate derivatives have been shown to inhibit HIV-1 replication by modulating host factors.[3] A novel isothiocyanate derivative was found to inhibit HIV-1 gene expression and replication by stabilizing the nuclear matrix-associated protein SMAR1.[3] This suggests that derivatives of this compound could also act by modulating host-virus interactions.

DOT Script for Potential Antiviral Mechanisms of Action

G cluster_mechanisms Potential Antiviral Mechanisms of Action start_node This compound Derivative mechanism1 Viral Entry Inhibition start_node->mechanism1 mechanism2 Replication Inhibition start_node->mechanism2 mechanism3 Inhibition of Viral Assembly/Release start_node->mechanism3 mechanism4 Modulation of Host Factors start_node->mechanism4 outcome Inhibition of Viral Propagation mechanism1->outcome mechanism2->outcome mechanism3->outcome mechanism4->outcome

Caption: Potential mechanisms of antiviral action for derived compounds.

Conclusion and Future Directions

The derivatization of structures containing the 4-chlorophenyl group has shown promise in the development of compounds with antiviral activity, particularly against plant viruses like TMV. Future research should focus on synthesizing and screening a broader range of derivatives of this compound against a panel of human and animal viruses. Elucidating the mechanism of action of the most potent compounds will be crucial for their further development as therapeutic agents. High-throughput screening and structure-activity relationship (SAR) studies will be instrumental in optimizing the antiviral efficacy and pharmacological properties of these novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chlorophenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 4-chlorophenyl isothiocyanate and its derivatives. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The primary methods for the purification of this compound and its derivatives are steam distillation, recrystallization, and column chromatography. For analytical-scale purification and analysis, High-Performance Liquid Chromatography (HPLC) is also widely used.[1][2] The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired scale of purification.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities in crude this compound often originate from the starting materials and side reactions during synthesis. These can include unreacted p-chloroaniline, excess thiophosgene (if used in the synthesis), and byproducts such as sym-di-p-chlorophenyl thiourea.[2][3] The synthesis method will largely determine the impurity profile. For instance, syntheses starting from the corresponding amine and carbon disulfide may have residual dithiocarbamate salts.[4]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the purification process.[5] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. A suitable solvent system should provide good separation between the product and impurities, with the product having an ideal Rf value between 0.2 and 0.4.[5] For quantitative analysis, HPLC is the preferred method.[1][6]

Q4: Are there any stability concerns with this compound derivatives during purification?

A4: Yes, isothiocyanates can be unstable, particularly in aqueous solutions or at elevated temperatures.[1] It is advisable to process extracts and purification fractions promptly and to store the purified compound at low temperatures (-20°C or below) under an inert atmosphere to prevent degradation.[1]

Troubleshooting Guides

Recrystallization
ProblemPotential Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent. The solution is cooling too rapidly. High concentration of impurities.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Use a lower boiling point solvent or a solvent mixture. Consider a preliminary purification step like column chromatography to remove excess impurities.
No crystals form upon cooling. The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated.Reduce the volume of the solvent by careful evaporation and then allow it to cool again. Induce crystallization by adding a seed crystal of the pure compound or by scratching the inner surface of the flask with a glass rod. Place the solution in an ice bath to further decrease solubility. If crystals still do not form, recover the product by evaporation and try a different solvent or solvent mixture.[7]
Low yield of recrystallized product. Too much solvent was used. Premature crystallization occurred during hot filtration. Incomplete crystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). Allow adequate time for cooling and consider using an ice bath to maximize crystal formation.
Poor purity of the final product. Crystallization occurred too quickly, trapping impurities. Inadequate washing of the crystals.Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. Wash the collected crystals with a small amount of cold, fresh solvent.
Column Chromatography
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of spots (co-elution). Inappropriate solvent system (mobile phase).Optimize the mobile phase by testing different solvent ratios with TLC. If using a non-polar stationary phase like silica gel, increasing the polarity of the eluent will increase the Rf of polar compounds. For basic compounds like amines, adding a small amount of triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase can improve separation and reduce tailing.[5]
Broad or tailing peaks/spots. Column overloading. Secondary interactions with the stationary phase.Reduce the amount of crude material loaded onto the column. For basic compounds on silica gel, add a modifier like triethylamine to the mobile phase.
Compound is stuck on the column. The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.
Cracked or channeled column packing. Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Steam Distillation
ProblemPotential Cause(s)Suggested Solution(s)
Bumping or vigorous boiling. Heating too rapidly.Reduce the heating rate to maintain a steady distillation.[8]
Distillate is cloudy or milky throughout the distillation. The desired organic compound is co-distilling with water.This is expected for water-immiscible compounds. Continue distillation until the distillate becomes clear, indicating that the organic compound has been fully collected.[9]
Low yield of distilled product. Incomplete distillation. Decomposition of the product at the distillation temperature.Ensure the distillation is run for a sufficient amount of time. For this compound, this can take several hours.[2] If the compound is heat-sensitive, consider vacuum distillation as an alternative to lower the boiling point.[8]
Water level in the distilling flask is too low. Evaporation of water during a long distillation.If not using a direct steam line, replenish the water in the distilling flask to prevent the concentration of non-volatile residues and potential charring.[9]

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₄ClNS
Molecular Weight 169.63 g/mol
Melting Point 42-44 °C (lit.)
Boiling Point 135-136 °C at 24 mmHg (lit.)
Appearance Light yellow crystalline mass

Source:[10][11]

Table 2: Suggested Solvent Systems for Chromatography and Recrystallization

TechniqueSolvent System (starting point suggestions)Compound Polarity
TLC / Column Chromatography (Normal Phase - Silica Gel) Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Non-polar to moderately polar
Dichloromethane / Methanol (e.g., 99:1 to 9:1)Polar
Toluene / Ethyl AcetateAromatic / moderately polar
HPLC (Reversed-Phase - C18) Acetonitrile / Water (with optional 0.1% formic acid)Moderately polar to polar
Methanol / WaterModerately polar to polar
Recrystallization EthanolModerately polar solids
Hexane / Ethyl AcetateNon-polar to moderately polar solids
Methanol / WaterPolar solids
Acetone / WaterPolar solids

Source:[5][7][12][13][14][15]

Experimental Protocols

Protocol 1: Purification by Steam Distillation

This protocol is adapted for the purification of water-immiscible, volatile compounds like this compound.[2]

  • Apparatus Setup: Assemble a steam distillation apparatus. The crude, dark brown oil of this compound is placed in the distilling flask. If external steam is not available, add water to the flask to about half-full.

  • Heating: The distilling flask is immersed in an oil bath heated to approximately 120°C.[2] Begin heating the flask to generate steam internally, or introduce steam from an external source.

  • Distillation: The isothiocyanate will co-distill with the water. The distillate will appear as an oil that solidifies upon cooling.[2]

  • Fraction Collection: Discard the first few milliliters of the distillate, which may contain highly volatile impurities like excess thiophosgene.[2]

  • Completion: Continue the distillation until the distillate runs clear, indicating that all the isothiocyanate has been distilled. This process can take several hours.[2]

  • Isolation: The solidified product is collected from the distillate, for example by filtration.

Protocol 2: Purification by Recrystallization

This is a general protocol for the purification of solid this compound derivatives.

  • Solvent Selection: Choose a suitable solvent in which the compound has low solubility at room temperature but high solubility at the solvent's boiling point.[7] Ethanol is a reported solvent for this compound.[2] Test small quantities to find the optimal solvent or solvent mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to air dry or place them in a desiccator to remove residual solvent.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for separating this compound derivatives from impurities with different polarities.

  • TLC Analysis: Develop a TLC method to find a solvent system that provides good separation of the desired compound from impurities (target Rf between 0.2 and 0.4).[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isothiocyanate.

Visualizations

Purification_Workflow crude Crude 4-Chlorophenyl Isothiocyanate Derivative assessment Assess Physical State and Impurity Profile crude->assessment solid Solid assessment->solid Solid liquid Liquid/Oil assessment->liquid Liquid/Oil recrystallization Recrystallization solid->recrystallization column_chrom Column Chromatography solid->column_chrom liquid->column_chrom steam_dist Steam Distillation liquid->steam_dist purity_check Check Purity (TLC, HPLC, etc.) recrystallization->purity_check column_chrom->purity_check steam_dist->purity_check pure_product Pure Product purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Purity Not OK further_purification->column_chrom

Caption: General purification workflow for this compound derivatives.

Oiling_Out_Troubleshooting start Product 'Oils Out' During Recrystallization q1 Is the solution cooling too rapidly? start->q1 a1_yes Allow to cool slowly at room temperature q1->a1_yes Yes q2 Is the solvent boiling point much higher than the product's melting point? q1->q2 No end Crystals Form Successfully a1_yes->end a2_yes Choose a lower boiling point solvent or a solvent mixture q2->a2_yes Yes q3 Is the crude material highly impure? q2->q3 No a2_yes->end a3_yes Perform preliminary purification (e.g., column chromatography) q3->a3_yes Yes reheat Re-heat to dissolve oil, add a small amount of additional solvent q3->reheat No a3_yes->end reheat->a1_yes

Caption: Troubleshooting decision tree for product "oiling out" during recrystallization.

References

Common side reactions in the synthesis of thioureas from 4-Chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thioureas using 4-Chlorophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of thioureas from this compound?

The synthesis of N,N'-disubstituted thioureas from this compound and a primary or secondary amine is a straightforward and generally high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product. Due to its efficiency and simplicity, this reaction is often referred to as a "click-type" reaction.

Q2: What are the most common side reactions observed in this synthesis?

The most common side reactions include:

  • Formation of Symmetrical N,N'-bis(4-chlorophenyl)thiourea: This occurs if the starting amine is not sufficiently reactive or if there is an excess of this compound that reacts with a hydrolyzed amine.

  • Hydrolysis of this compound: In the presence of water, this compound can hydrolyze to form 4-chloroaniline. This not only consumes the starting material but the resulting aniline can then react with another molecule of the isothiocyanate to form the symmetrical thiourea byproduct.

  • Degradation of the Isothiocyanate: this compound can degrade over time, especially when exposed to moisture, light, or high temperatures. Using freshly prepared or purified isothiocyanate is recommended.

Q3: What are the ideal reaction conditions for this synthesis?

The reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[1] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the amine. Many reactions proceed smoothly at room temperature and are complete within a few hours.[1] For less reactive amines, heating may be necessary to drive the reaction to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thioureas from this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of this compound: The isothiocyanate may have degraded due to improper storage or age.Use freshly opened or purified this compound. Store in a cool, dark, and dry place. Consider generating the isothiocyanate in-situ if degradation is a persistent issue.
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less reactive.Increase the reaction temperature or prolong the reaction time. The addition of a non-nucleophilic base, such as triethylamine, can help to activate the amine.
Steric Hindrance: Bulky substituents on the amine or near the isothiocyanate group can slow the reaction.Increase the reaction temperature or consider using microwave irradiation to overcome steric barriers.
Presence of an Unexpected Symmetrical Thiourea Byproduct Hydrolysis of Isothiocyanate: Presence of water in the reaction mixture leads to the formation of 4-chloroaniline, which then reacts with the isothiocyanate.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Excess Isothiocyanate: Using a significant excess of this compound can lead to the formation of the symmetrical byproduct.Use a 1:1 stoichiometric ratio of the amine and isothiocyanate. If the amine is not very reactive, a slight excess (1.05-1.1 equivalents) of the isothiocyanate can be used, but this may increase the chance of byproduct formation.
Crude Product is an Oil and Difficult to Purify Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization.Column Chromatography: This is the most effective method for purifying oily products. A silica gel column with a hexane/ethyl acetate gradient is a common choice. Trituration: Vigorously stirring the oil with a non-polar solvent like hexane can sometimes induce crystallization by removing soluble impurities.[1]
Unexpected Peaks in NMR Spectrum Unreacted Starting Materials: Signals corresponding to this compound or the starting amine may be present.Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, consider the solutions for low yield.
Symmetrical Byproduct: The presence of N,N'-bis(4-chlorophenyl)thiourea will show a distinct set of aromatic signals.See solutions for the presence of an unexpected symmetrical thiourea byproduct. Purification via recrystallization or column chromatography is necessary.

Experimental Protocols

General Synthesis of an N-Aryl-N'-(4-chlorophenyl)thiourea

This protocol is a representative procedure for a standard solution-phase synthesis.

Materials:

  • Substituted Arylamine (1.0 mmol)

  • This compound (1.0 mmol, 169.63 g/mol )

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a dry round-bottom flask, dissolve the substituted arylamine (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add this compound (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]

Synthesis of Symmetrical N,N'-bis(4-chlorophenyl)thiourea

This protocol can be used to synthesize the common byproduct for characterization or as a reference standard.

Materials:

  • 4-Chloroaniline (1.0 mmol, 127.57 g/mol )

  • Carbon Disulfide (1.0 mmol, 76.14 g/mol )

  • Ammonia solution

  • Methanol

Procedure:

  • To a methanolic solution containing 4-chloroaniline (1 mmol), add cold carbon disulfide (1 mmol).

  • Add ammonia solution dropwise while maintaining the reaction temperature below 4°C with continuous stirring for 3 hours at room temperature.

  • A white precipitate of N,N'-bis(4-chlorophenyl)thiourea will form.

  • Filter the product and wash it several times with diethyl ether to remove any unreacted starting materials.

  • Dry the product in vacuo over silica gel. An 84% yield has been reported for this procedure.[2]

Visualizations

Reaction_Pathway 4-Chlorophenyl\nisothiocyanate 4-Chlorophenyl isothiocyanate Zwitterionic\nIntermediate Zwitterionic Intermediate 4-Chlorophenyl\nisothiocyanate->Zwitterionic\nIntermediate Nucleophilic Attack Amine\n(Primary or Secondary) Amine (Primary or Secondary) Amine\n(Primary or Secondary)->Zwitterionic\nIntermediate Thiourea\nProduct Thiourea Product Zwitterionic\nIntermediate->Thiourea\nProduct Proton Transfer

Caption: General reaction pathway for thiourea synthesis.

Troubleshooting_Workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Degraded Isothiocyanate Degraded Isothiocyanate Low Yield->Degraded Isothiocyanate Low Amine Nucleophilicity Low Amine Nucleophilicity Low Yield->Low Amine Nucleophilicity Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Use Fresh Reagent Use Fresh Reagent Degraded Isothiocyanate->Use Fresh Reagent Increase Temperature/\nTime Increase Temperature/ Time Low Amine Nucleophilicity->Increase Temperature/\nTime Add Base Add Base Low Amine Nucleophilicity->Add Base Steric Hindrance->Increase Temperature/\nTime Use Microwave Use Microwave Steric Hindrance->Use Microwave

Caption: Troubleshooting workflow for low reaction yield.

Side_Reaction_Pathway 4-Chlorophenyl\nisothiocyanate 4-Chlorophenyl isothiocyanate 4-Chloroaniline 4-Chloroaniline 4-Chlorophenyl\nisothiocyanate->4-Chloroaniline Hydrolysis N,N'-bis(4-chlorophenyl)\nthiourea (Byproduct) N,N'-bis(4-chlorophenyl) thiourea (Byproduct) 4-Chlorophenyl\nisothiocyanate->N,N'-bis(4-chlorophenyl)\nthiourea (Byproduct) Reaction with byproduct amine H2O H2O H2O->4-Chloroaniline 4-Chloroaniline->N,N'-bis(4-chlorophenyl)\nthiourea (Byproduct)

Caption: Formation of symmetrical thiourea byproduct.

References

Improving the yield of reactions with 4-Chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 4-Chlorophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

The most prevalent reaction is its use as an electrophile in the synthesis of N,N'-disubstituted thiourea derivatives. This is achieved through the nucleophilic addition of a primary or secondary amine to the carbon atom of the isothiocyanate group. These thiourea compounds are significant in medicinal chemistry and serve as building blocks for various heterocyclic compounds.[1][2][3]

Q2: What is the general mechanism for the reaction between this compound and an amine?

The synthesis of thiourea from this compound and an amine is a straightforward nucleophilic addition. The nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the final, neutral thiourea product.[4]

Q3: My reaction with this compound is showing a low yield. What are the common causes?

Low yields in these reactions can often be attributed to several factors:

  • Poor nucleophilicity of the amine: Amines with electron-withdrawing groups are less nucleophilic and react more slowly.[4]

  • Steric hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[5]

  • Instability of the isothiocyanate: this compound can degrade over time, especially if not stored properly. Using freshly prepared or purified isothiocyanate is recommended.[5]

  • Inappropriate reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield.[4]

Q4: How can I purify the thiourea product from my reaction?

Common purification methods for thiourea derivatives include:

  • Recrystallization: This is an effective method for purifying solid products. Suitable solvents include ethanol or acetone.[4][5]

  • Column Chromatography: For non-crystalline or oily products, silica gel column chromatography is the most reliable purification method. A common eluent system is a gradient of ethyl acetate in hexane.[4]

  • Trituration: If the product is an oil, stirring it vigorously with a poor solvent like hexane can sometimes induce crystallization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation The amine is weakly nucleophilic (e.g., anilines with strong electron-withdrawing groups).- Increase the reaction temperature to reflux. - Extend the reaction time (monitor by TLC). - Consider using a catalyst, such as a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), particularly in heterogeneous systems.
Steric hindrance on the amine or isothiocyanate.- Increase the reaction temperature and time. - Consider a solvent that can better solvate the transition state.
Degradation of this compound.- Use freshly opened or purified this compound. - Store the reagent in a cool, dry, and dark place.
Formation of Side Products Reaction of the intermediate with the starting amine in unsymmetrical thiourea synthesis.- Control the stoichiometry carefully. - A stepwise approach where the isothiocyanate is formed in situ before the addition of the second amine can be effective.
Impurities in starting materials.- Ensure the purity of both the amine and this compound before starting the reaction.
Difficulty in Product Isolation The product is an oil and does not crystallize.- Attempt purification using silica gel column chromatography. - Try trituration with a non-polar solvent like hexane to induce crystallization.
The product is soluble in the reaction solvent.- Remove the solvent under reduced pressure. - If the product precipitates, it can be collected by filtration. Otherwise, proceed with extraction and then purification.

Experimental Protocols

General Protocol for the Synthesis of N-(4-chlorophenyl)-N'-substituted Thioureas

This protocol is a general guideline for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, or Ethanol)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., 10 mL of THF per mmol of amine).

  • Addition of Isothiocyanate: To the stirred solution of the amine at room temperature, add this compound (1.0-1.1 equivalents). The addition can be done in one portion or dropwise if the reaction is noticeably exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the limiting reactant is consumed. If the reaction is slow, it can be gently heated to reflux. Reaction times can vary from a few hours to 24-48 hours depending on the reactivity of the amine.[4]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.

    • Column Chromatography: If the product is an oil or contains significant impurities, purify it using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data

The following tables summarize the yields of various thiourea derivatives synthesized from this compound under different reaction conditions.

Table 1: Synthesis of N,N'-disubstituted thioureas

Amine ReactantSolventTemperatureReaction TimeYield (%)Reference
p-chloroanilineAcetoneRoom Temp.24 h55[6]
AnilineEthanolReflux4 h85[1]
p-toluidineDichloromethaneRoom Temp.1 h84[1]
CyclohexylamineNot specifiedNot specifiedNot specifiedNot specified[2]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R-NH₂ (Amine) Zwitterion 4-Cl-Ph-N⁻-C(=S)-N⁺H₂R (Zwitterionic Intermediate) Amine->Zwitterion Nucleophilic Attack CPITC 4-Cl-Ph-N=C=S (this compound) CPITC->Zwitterion Thiourea 4-Cl-Ph-NH-C(=S)-NHR (N,N'-disubstituted Thiourea) Zwitterion->Thiourea Proton Transfer

Caption: General reaction mechanism for thiourea synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Reaction with This compound CheckYield Low Yield? Start->CheckYield Cause1 Poorly Reactive Amine? CheckYield->Cause1 Yes End Improved Yield CheckYield->End No Cause2 Degraded Isothiocyanate? Cause1->Cause2 No Solution1 Increase Temperature Increase Reaction Time Cause1->Solution1 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution2 Use Fresh/Purified Isothiocyanate Cause2->Solution2 Yes Solution3 Change Solvent Add Catalyst (e.g., TBAB) Cause3->Solution3 Yes Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of solvents on the reactivity of 4-Chlorophenyl isothiocyanate. Authored for an audience of scientific professionals, this resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, with a focus on solvent-related effects.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Degradation of this compound: Isothiocyanates can be sensitive to moisture and may degrade over time. Protic solvents can also contribute to hydrolysis.- Use freshly opened or purified this compound.- Store the reagent in a cool, dark, and dry environment under an inert atmosphere.[1] - Consider using a polar aprotic solvent (e.g., Acetonitrile, THF, DMF) to minimize hydrolysis.
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less reactive.[2]- Increase the reaction temperature or prolong the reaction time.- Add a non-nucleophilic base, such as triethylamine (TEA), to deprotonate the amine and increase its nucleophilicity.
Poor Solubility of Reactants: One or both reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.- Select a solvent in which both this compound and the nucleophile are readily soluble. This compound is generally soluble in organic solvents like ethanol, benzene, and DMSO.
Slow Reaction Rate Inappropriate Solvent Choice: The polarity of the solvent significantly influences the reaction rate. Reactions involving charged nucleophiles are generally faster in polar aprotic solvents.- For reactions with amines (SN2 type), polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they do not solvate the nucleophile as strongly as protic solvents, leaving it more available for reaction.- If a protic solvent must be used, consider that the reaction may require longer times or higher temperatures.
Steric Hindrance: Bulky substituents on either the isothiocyanate or the nucleophile can slow down the reaction.- Increase the reaction temperature to provide more kinetic energy to overcome the steric barrier.- Consider using microwave irradiation to accelerate the reaction.
Formation of Side Products Reaction with Protic Solvents: Protic solvents (e.g., alcohols, water) can act as nucleophiles and react with the isothiocyanate to form thiocarbamates.- Use a dry, polar aprotic solvent.- If a protic solvent is necessary, use it in anhydrous conditions and consider adding the isothiocyanate slowly to a solution of the primary nucleophile to favor the desired reaction.
Dimerization or Polymerization: At high concentrations or temperatures, isothiocyanates can undergo self-reaction.- Perform the reaction at a lower temperature.- Add the isothiocyanate solution dropwise to the solution of the nucleophile to maintain a low concentration of the isothiocyanate.
Difficulty in Product Purification Product is an oil and will not crystallize: Impurities can inhibit crystallization.- Purify the product using column chromatography on silica gel.- Attempt trituration by stirring the oil vigorously with a poor solvent (e.g., hexane) to induce crystallization or wash away impurities.[2]
Contamination with Unreacted Starting Material: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent.- Optimize reaction conditions (temperature, time, solvent) to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: How does the solvent polarity affect the rate of reaction of this compound with amines?

A1: The rate of reaction between this compound and an amine, which is a bimolecular nucleophilic substitution (SN2) type reaction, is significantly influenced by solvent polarity. Polar aprotic solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), generally accelerate these reactions. This is because they can solvate the cation of a salt but do not strongly solvate the anionic nucleophile (or the lone pair of an amine). This "naked" nucleophile is more reactive. In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the amine, creating a "solvent cage" around it and reducing its nucleophilicity, which slows down the reaction.

Q2: What is the recommended solvent for reacting this compound with a primary amine to synthesize a thiourea?

A2: For the synthesis of thioureas from this compound and a primary amine, polar aprotic solvents are generally recommended. Acetonitrile (MeCN) and tetrahydrofuran (THF) are excellent choices as they are relatively inert and provide good solubility for the reactants. Dichloromethane (DCM) can also be used, especially for reactions at room temperature.[2] If the amine is not very nucleophilic, a more polar aprotic solvent like DMF or DMSO might be necessary, potentially with gentle heating.

Q3: Can I use a protic solvent like ethanol for my reaction?

A3: While it is possible to use protic solvents like ethanol, there are a few considerations. The reaction rate will likely be slower compared to reactions in polar aprotic solvents. More importantly, the solvent itself can act as a competing nucleophile, leading to the formation of byproducts (e.g., ethyl N-(4-chlorophenyl)thiocarbamate). If ethanol must be used, ensure it is anhydrous and consider that the purification of the desired thiourea might be more challenging.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials (this compound and the amine) on a TLC plate. The disappearance of the limiting reactant and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. Staining with potassium permanganate can often help visualize the spots if they are not UV-active.

Q5: What are the storage recommendations for this compound to maintain its reactivity?

A5: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Quantitative Data

The reactivity of aryl isothiocyanates is influenced by the electronic nature of the substituents on the aromatic ring and the solvent in which the reaction is performed. Electron-withdrawing groups, such as the chloro and nitro groups, increase the electrophilicity of the isothiocyanate carbon, leading to a higher reaction rate.

Table 1: Second-Order Rate Constant for the Reaction of p-Nitrophenyl Isothiocyanate with n-Butylamine

IsothiocyanateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
p-Nitrophenyl Isothiocyanaten-ButylamineDiethyl Ether251.23 x 10⁻²

Data sourced from a comparative guide on isothiocyanate reactivity.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(4-Chlorophenyl)-N'-butylthiourea in Acetonitrile

This protocol describes a general procedure for the synthesis of a disubstituted thiourea from this compound and a primary amine in a polar aprotic solvent.

Materials:

  • This compound

  • n-Butylamine

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • In a clean, dry round-bottom flask, dissolve n-butylamine (1.0 equivalent) in anhydrous acetonitrile.

  • To this solution, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours at room temperature.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), the solvent can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Kinetic Analysis of the Reaction of this compound with an Amine using UV-Vis Spectroscopy

This protocol outlines a method to determine the second-order rate constant for the reaction.

Principle:

The formation of the thiourea product can be monitored by observing the change in absorbance at a specific wavelength over time. By using a pseudo-first-order condition (a large excess of the amine), the observed rate constant can be determined, from which the second-order rate constant can be calculated.

Materials:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Stock solutions of this compound and the amine in the desired solvent (e.g., acetonitrile) of known concentrations.

Procedure:

  • Prepare a series of amine solutions in the chosen solvent at concentrations that are at least 10-fold higher than the concentration of the this compound solution.

  • Set the spectrophotometer to the wavelength of maximum absorbance of the thiourea product (this should be determined beforehand by running a full spectrum of the purified product).

  • Equilibrate the amine solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer to the desired reaction temperature.

  • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette containing the excess amine solution. Mix quickly and thoroughly.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time until no further change in absorbance is observed.

  • Repeat the experiment with different excess concentrations of the amine.

Data Analysis:

  • The absorbance data over time is fitted to a first-order exponential equation to obtain the pseudo-first-order rate constant (kobs) for each amine concentration.

  • A plot of kobs versus the concentration of the amine should yield a straight line passing through the origin.

  • The slope of this line is the second-order rate constant (k) for the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reactant_Prep Prepare stock solutions of 4-Chlorophenyl isothiocyanate and amine in desired solvent Instrument_Setup Set up UV-Vis spectrophotometer and thermostat cuvette holder Mixing Mix reactants in cuvette (amine in excess) Instrument_Setup->Mixing Data_Acquisition Record absorbance vs. time Mixing->Data_Acquisition Fit_Data Fit absorbance data to first-order kinetics to get k_obs Data_Acquisition->Fit_Data Plot_Data Plot k_obs vs. [Amine] Fit_Data->Plot_Data Calculate_k Determine second-order rate constant (k) from slope Plot_Data->Calculate_k

Caption: Experimental workflow for kinetic analysis of the reaction between this compound and an amine using UV-Vis spectroscopy.

logical_relationship Solvent_Type Solvent Type Polar_Protic Polar Protic (e.g., Ethanol, Water) Solvent_Type->Polar_Protic Polar_Aprotic Polar Aprotic (e.g., Acetonitrile, DMF) Solvent_Type->Polar_Aprotic Strong_Solvation Strong Solvation (Hydrogen Bonding) Polar_Protic->Strong_Solvation Weak_Solvation Weak Solvation Polar_Aprotic->Weak_Solvation Solvation_Effect Solvation of Nucleophile (Amine) Decreased_Reactivity Decreased Reactivity Strong_Solvation->Decreased_Reactivity Increased_Reactivity Increased Reactivity Weak_Solvation->Increased_Reactivity Reactivity Nucleophile Reactivity Slower_Rate Slower Reaction Rate Decreased_Reactivity->Slower_Rate Faster_Rate Faster Reaction Rate Increased_Reactivity->Faster_Rate Reaction_Rate Reaction Rate

Caption: Logical relationship between solvent type and the reaction rate of this compound with an amine.

References

Temperature optimization for reactions involving 4-Chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for synthesizing thiourea derivatives from this compound and a primary amine?

A1: For reactions with most aliphatic primary and secondary amines, the reaction is typically exothermic and proceeds efficiently at room temperature.[1][2] Stirring the mixture for 1-2 hours at room temperature is generally sufficient for the reaction to complete.[1] For less reactive amines, such as aromatic amines, gentle heating may be necessary to facilitate the reaction.[3] However, it is crucial to monitor the reaction closely as excessive heat can lead to the formation of impurities.

Q2: My reaction to form a thiourea is sluggish. What can I do to improve the reaction rate?

A2: If you are observing a slow reaction, particularly with an electron-deficient or sterically hindered amine, consider the following troubleshooting steps:

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. However, monitor for side product formation.

  • Solvent Choice: Ensure you are using a suitable aprotic solvent such as tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM).[1][2]

  • Catalyst: While many reactions proceed without a catalyst, the addition of a non-nucleophilic base like triethylamine (TEA) can sometimes facilitate the reaction.[3]

  • Concentration: Increasing the concentration of the reactants may also improve the reaction rate.

Q3: I am synthesizing this compound itself and observing low yields and impurities. What are the optimal temperature conditions?

A3: The synthesis of this compound often involves a two-step process. Temperature control is critical in both steps to maximize yield and minimize impurities.

  • Dithiocarbamate Formation: The reaction of 4-chloroaniline with carbon disulfide to form the dithiocarbamate intermediate is typically carried out at around 40°C.[4] Increasing the temperature to 60°C has been shown to increase the conversion of the starting amine but also generates a significant amount of impurities.[4]

  • Desulfurization: The subsequent desulfurization step to form the isothiocyanate is generally performed at a lower temperature, around 0°C.[4]

Another method involving the reaction of p-chloroaniline with thiophosgene requires careful temperature control at 30–35°C with external cooling.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of thiourea Low reactivity of the amine.Gently heat the reaction mixture. Consider using a non-nucleophilic base like triethylamine.
Impure this compound.Purify the isothiocyanate by crystallization or distillation. Its melting point is 42-44°C and boiling point is 135-136°C/24 mmHg.[6]
Incorrect solvent.Use aprotic solvents like THF, acetonitrile, or dichloromethane.[1][2]
Formation of multiple products Reaction temperature is too high.Maintain the reaction at room temperature for aliphatic amines. If heating is required for less reactive amines, apply it cautiously and monitor the reaction by TLC.
Presence of water in the reaction.Use anhydrous solvents and reagents. Isothiocyanates can react with water.
Difficulty in product isolation Product is soluble in the reaction solvent.If the thiourea product does not precipitate, concentrate the reaction mixture and purify by column chromatography.[1]

Experimental Protocols

Synthesis of N-(4-chlorophenyl)-N'-(benzyl)thiourea

This protocol is adapted from a general procedure for the synthesis of N,N'-disubstituted thioureas.[1]

Materials:

  • This compound (10 mmol)

  • Benzylamine (10 mmol)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN), anhydrous (50 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (10 mmol) in the chosen anhydrous solvent (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • At room temperature, add benzylamine (10 mmol) dropwise to the stirring solution.

  • The reaction is typically exothermic and proceeds rapidly. Continue stirring the mixture for 1-2 hours at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Upon completion, the thiourea product often precipitates from the solution. If so, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Reaction Workflow and Logic Diagrams

experimental_workflow Experimental Workflow: Thiourea Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-Chlorophenyl isothiocyanate in solvent add_amine Add amine dropwise dissolve->add_amine stir Stir at room temperature (1-2 hours) add_amine->stir monitor Monitor by TLC stir->monitor precipitate Precipitation? monitor->precipitate filter Filter solid product precipitate->filter Yes concentrate Concentrate solution precipitate->concentrate No product Pure Thiourea filter->product chromatography Column chromatography concentrate->chromatography chromatography->product troubleshooting_logic Troubleshooting Logic for Sluggish Reactions start Sluggish Reaction Observed check_amine Is the amine aromatic or hindered? start->check_amine heat Apply gentle heat (monitor for side products) check_amine->heat Yes check_reagents Check purity of This compound check_amine->check_reagents No success Reaction Proceeds heat->success check_solvent Is the solvent aprotic and anhydrous? check_reagents->check_solvent add_base Consider adding a non-nucleophilic base (e.g., TEA) check_solvent->add_base add_base->success

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chlorophenyl isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in reactions with this compound?

A1: Steric hindrance is a phenomenon that occurs when the size of substituents on reacting molecules prevents or slows down a chemical reaction. In the context of this compound, the bulky groups on either the isothiocyanate itself or, more commonly, on the nucleophile (like a sterically hindered amine) can physically block the approach of the reacting centers. This leads to slow reaction rates, low yields, or even complete failure of the reaction.

Q2: What are the common signs that steric hindrance is affecting my reaction?

A2: Common indicators of steric hindrance include:

  • Low or no product yield: Despite extended reaction times and elevated temperatures, the desired product is formed in minimal amounts or not at all.

  • Slow reaction progress: Thin Layer Chromatography (TLC) or other monitoring techniques show a significant amount of unreacted starting material even after prolonged reaction times.

  • Formation of side products: Under harsh conditions used to force the reaction, alternative reaction pathways may become favorable, leading to undesired byproducts.

Q3: What are the general strategies to overcome steric hindrance in these reactions?

A3: Several advanced techniques can be employed to overcome steric hindrance by providing the necessary activation energy that conventional heating cannot achieve efficiently. These methods include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation for rapid and uniform heating of the reaction mixture.

  • Ultrasound-Assisted Synthesis (Sonochemistry): Employs high-frequency sound waves to induce acoustic cavitation, creating localized high-temperature and high-pressure zones.

  • Mechanochemical Synthesis (Ball Milling): Uses mechanical force to induce chemical reactions in the solid state, often without the need for a solvent.

  • High-Pressure Synthesis: Involves conducting the reaction at elevated pressures to increase molecular proximity and overcome activation barriers.

  • Catalysis: Employing a suitable catalyst can lower the activation energy of the reaction.

Troubleshooting Guides

Problem: Low to no yield when reacting this compound with a sterically hindered amine under conventional heating.

This is a classic sign of steric hindrance. The bulky substituents on the amine are likely preventing the nucleophilic attack on the isothiocyanate's carbon atom.

Microwave irradiation can dramatically accelerate reactions by providing rapid and efficient heating.[1][2] This can overcome the high activation energy barrier caused by steric hindrance.

dot

Start Reactants in Solution Ultrasound Apply Ultrasound (Acoustic Cavitation) Start->Ultrasound Hotspots Localized High Temp. & Pressure Ultrasound->Hotspots Reaction Reaction Occurs Hotspots->Reaction Product Product Formation Reaction->Product G start Low/No Product Yield check_sterics Suspect Steric Hindrance? start->check_sterics conventional Conventional Heating (Reflux, long time) check_sterics->conventional Yes conventional_fail Still Low Yield conventional->conventional_fail advanced_methods Select Advanced Method conventional_fail->advanced_methods microwave Microwave Synthesis advanced_methods->microwave Rapid Heating ultrasound Ultrasound Synthesis advanced_methods->ultrasound Mild Conditions ball_mill Mechanochemical (Ball Milling) advanced_methods->ball_mill Solvent-Free optimize Optimize Conditions (Temp, Time, Solvent) microwave->optimize ultrasound->optimize ball_mill->optimize success Successful Synthesis optimize->success

References

Technical Support Center: 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Chlorophenyl isothiocyanate, along with troubleshooting advice for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. To prevent hydrolysis, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon. While some suppliers recommend refrigeration at +4°C, others suggest storage at room temperature in a cool, dark place (<15°C). For long-term storage, refrigeration is the preferred method to minimize degradation.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis. Due to the electrophilic nature of the carbon atom in the isothiocyanate group, it readily reacts with water to form an unstable thiocarbamic acid intermediate, which then decomposes to 4-chloroaniline and carbonyl sulfide.

Q3: What are the common impurities found in this compound?

A3: Common impurities can include the starting material for its synthesis, 4-chloroaniline, and its hydrolysis product, also 4-chloroaniline. Another potential impurity is the symmetrical thiourea, N,N'-bis(4-chlorophenyl)thiourea, which can form from the reaction of this compound with any residual 4-chloroaniline or through moisture-mediated degradation.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a UV detector. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Q5: My reaction with this compound is giving a low yield. What are the possible causes?

A5: Low yields in reactions involving this compound can be attributed to several factors:

  • Degradation of the reagent: The isothiocyanate may have degraded due to improper storage (exposure to moisture or high temperatures).

  • Presence of impurities: Impurities in the starting material can interfere with the reaction.

  • Reaction with solvent: Protic solvents (e.g., water, alcohols) can react with the isothiocyanate, reducing the amount available for your desired reaction.

  • Suboptimal reaction conditions: The temperature, reaction time, or choice of base (if applicable) may not be optimal for the specific transformation.

Troubleshooting Guides

Issue 1: Unexpected Side Products in the Reaction Mixture

Symptom: Your reaction crude, when analyzed by TLC, GC-MS, or NMR, shows the presence of unexpected spots or peaks.

Possible Causes & Solutions:

CauseIdentificationSolution
Hydrolysis of this compound A peak corresponding to the mass of 4-chloroaniline (m/z 127/129) in GC-MS or characteristic peaks in the NMR spectrum.Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Run the reaction under an inert atmosphere (nitrogen or argon).
Formation of symmetrical thiourea A peak corresponding to the mass of N,N'-bis(4-chlorophenyl)thiourea (m/z 296/298/300) in LC-MS or characteristic signals in the NMR spectrum.This can be caused by the presence of 4-chloroaniline impurity in the starting material or by partial hydrolysis during the reaction. Use freshly purified this compound. Maintain strictly anhydrous conditions.
Reaction with nucleophilic solvents If using a nucleophilic solvent (e.g., an alcohol), you may form a thiocarbamate adduct.Use a non-nucleophilic, aprotic solvent for your reaction (e.g., THF, DCM, acetonitrile).

Troubleshooting Workflow:

start Unexpected Side Products Observed check_hydrolysis Analyze for 4-chloroaniline (GC-MS, NMR) start->check_hydrolysis check_thiourea Analyze for N,N'-bis(4-chlorophenyl)thiourea (LC-MS, NMR) start->check_thiourea check_solvent_adduct Review Solvent Choice start->check_solvent_adduct hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Present thiourea_present Thiourea Confirmed check_thiourea->thiourea_present Present solvent_issue Nucleophilic Solvent Used check_solvent_adduct->solvent_issue Yes solution_anhydrous Use Anhydrous Conditions & Inert Atmosphere hydrolysis_present->solution_anhydrous solution_purify Purify Isothiocyanate & Ensure Anhydrous Conditions thiourea_present->solution_purify solution_solvent Switch to Aprotic, Non-nucleophilic Solvent solvent_issue->solution_solvent

Caption: Troubleshooting workflow for identifying and resolving unexpected side products.

Stability and Storage Data

ParameterEffect on StabilityRecommendation
Moisture/Water Highly detrimental; leads to rapid hydrolysis to 4-chloroaniline.Store in a tightly sealed container, preferably under an inert gas (N₂ or Ar). Use anhydrous solvents and reagents.
Temperature Higher temperatures accelerate degradation.Store in a cool environment. Refrigeration (+4°C) is recommended for long-term storage.
Acids Can catalyze hydrolysis.Avoid contact with acidic conditions unless required by the reaction protocol.
Strong Oxidizing Agents Can lead to decomposition.Store away from strong oxidizing agents.
Light Some organic compounds are light-sensitive.Store in a dark or amber-colored bottle to minimize exposure to light.

Degradation Pathway Diagram:

isothiocyanate This compound thiocarbamic_acid Thiocarbamic Acid Intermediate (Unstable) isothiocyanate->thiocarbamic_acid + thiourea Substituted Thiourea isothiocyanate->thiourea + water H₂O (Moisture) water->thiocarbamic_acid chloroaniline 4-Chloroaniline thiocarbamic_acid->chloroaniline carbonyl_sulfide Carbonyl Sulfide (COS) thiocarbamic_acid->carbonyl_sulfide + nucleophile Nucleophile (e.g., R-NH₂) nucleophile->thiourea

Caption: Primary degradation and reaction pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

Objective: To determine the purity of this compound and identify the presence of volatile impurities like 4-chloroaniline.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5MS or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a dry, aprotic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of the this compound peak relative to the total peak area.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known standards. Look for the characteristic mass spectrum of 4-chloroaniline (M+ at m/z 127 and 129 in a ~3:1 ratio due to the chlorine isotope).

Protocol 2: Monitoring Reaction Progress by HPLC

Objective: To monitor the consumption of this compound and the formation of products in a reaction.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

    • Solvent A: Water (with 0.1% formic acid, if necessary for peak shape).

    • Solvent B: Acetonitrile (with 0.1% formic acid).

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a primary amine to consume any remaining isothiocyanate if it interferes with analysis). Dilute the aliquot with the initial mobile phase composition.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where both the starting material and the expected product have significant absorbance (e.g., 254 nm).

    • Gradient Program (Example):

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: Re-equilibrate at 50% B.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and your product(s) based on their retention times (determined by injecting standards if available).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to assess reaction progress.

Experimental Workflow Diagram:

start Start Reaction with this compound sampling Withdraw Aliquot at Time 't' start->sampling quench Quench Reaction (if necessary) sampling->quench dilute Dilute Sample quench->dilute inject Inject into HPLC dilute->inject analyze Analyze Chromatogram inject->analyze decision Reaction Complete? analyze->decision workup Proceed to Reaction Workup decision->workup Yes continue_reaction Continue Reaction & Monitoring decision->continue_reaction No continue_reaction->sampling

Caption: Workflow for monitoring a reaction using this compound by HPLC.

Technical Support Center: Protecting Group Strategies for Reactions with 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with multifunctional compounds reacting with 4-chlorophenyl isothiocyanate. This guide focuses on the selection, application, and removal of protecting groups for amine, hydroxyl, and thiol functionalities, ensuring the integrity of the desired thiourea product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reacting multifunctional compounds with this compound?

A1: The main challenge is the chemoselectivity of the isothiocyanate group. This compound reacts readily with primary and secondary amines to form stable thioureas. It can also react with thiols to form dithiocarbamates. While its reactivity with alcohols is generally low, under certain conditions, side reactions can occur. Therefore, to achieve selective reaction at a specific amine or thiol group in a multifunctional compound, other nucleophilic groups, particularly other amines and thiols, must be temporarily protected.

Q2: What is an orthogonal protecting group strategy and why is it important in this context?

A2: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others.[1][2] This is crucial when working with multifunctional compounds, as it allows for the selective deprotection of one functional group while others remain protected. For instance, you might want to deprotect an amine to react it with this compound, while keeping a hydroxyl group protected, and then subsequently deprotect the hydroxyl group in the presence of the newly formed thiourea.

Q3: Which protecting groups are generally compatible with the isothiocyanate functionality?

A3: Protecting groups that are stable under neutral or mildly basic conditions required for the thiourea formation are generally suitable. For amines, carbamates like Boc, Fmoc, Cbz, Alloc, and Teoc are commonly used. For hydroxyls, silyl ethers (e.g., TBDMS, TIPS), and benzyl ethers (Bn) are often employed. For thiols, thioethers are a common choice. The key is to select a protecting group that can be removed without cleaving the resulting thiourea linkage.

Q4: Can the thiourea linkage be cleaved during deprotection of common protecting groups?

A4: Yes, the thiourea linkage can be sensitive to certain deprotection conditions. Strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) used for Boc deprotection, can lead to the cleavage of N-aryl thioureas. Similarly, harsh basic conditions may also affect the stability of the thiourea. The use of fluoride ions for silyl ether deprotection may also pose a risk, as fluoride can act as a base and potentially deprotonate the thiourea, leading to side reactions. Careful selection of deprotection reagents and optimization of reaction conditions are therefore critical.

Troubleshooting Guide

Issue 1: Low yield of the desired thiourea product.

Possible Cause Troubleshooting Step
Incomplete reaction of the deprotected amine with this compound. Ensure complete deprotection of the amine before adding the isothiocyanate. Monitor the deprotection reaction by TLC or LC-MS. Ensure the isothiocyanate is of high purity and used in appropriate stoichiometry (typically 1.0-1.2 equivalents).
Side reactions with other functional groups. If other nucleophilic groups (amines, thiols) are present, ensure they are adequately protected. Consider using a more robust protecting group if cleavage is observed.
Degradation of the starting material or product. Isothiocyanates can be moisture-sensitive. Ensure anhydrous reaction conditions. The thiourea product may also be unstable under prolonged reaction times or high temperatures.

Issue 2: Unwanted side products are observed.

Possible Cause Troubleshooting Step
Reaction of the isothiocyanate with a partially deprotected intermediate. Optimize the deprotection step to ensure complete and clean removal of the protecting group before proceeding.
Formation of ureas or other byproducts. This can occur if the isothiocyanate is impure or if water is present in the reaction. Use freshly purified isothiocyanate and anhydrous solvents.
Reaction with the solvent. Ensure the solvent is inert to the reactants and reaction conditions. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are common choices.

Issue 3: Cleavage of the thiourea linkage during deprotection.

| Possible Cause | Troubleshooting Step | | Harsh acidic conditions for Boc deprotection. | Use milder acidic conditions for Boc deprotection. For example, use a lower concentration of TFA in DCM (e.g., 10-20%) and monitor the reaction carefully at a lower temperature (e.g., 0 °C). Alternatively, consider using a different acid-labile protecting group that can be removed under milder conditions. Phosphoric acid has been used for Boc deprotection in the presence of other sensitive groups.[3] | | Use of strong base for Fmoc deprotection. | While the thiourea linkage is generally more stable to basic conditions than acidic conditions, prolonged exposure to strong bases should be avoided. Use standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) and monitor the reaction to avoid extended reaction times. | | Fluoride-mediated deprotection of silyl ethers. | The basicity of fluoride ions (e.g., from TBAF) can potentially affect the thiourea group. Consider using fluoride sources that are less basic, such as HF-pyridine or triethylamine trihydrofluoride. Alternatively, non-fluoride based methods for silyl ether deprotection, such as using certain Lewis acids (e.g., ZnBr₂) or catalytic amounts of acid in an alcohol, can be explored. |

Orthogonal Protecting Group Strategies

An effective orthogonal strategy is essential for the successful synthesis of complex molecules containing a thiourea moiety.

Strategy 1: Boc (amine) and TBDMS (alcohol)

This is a common strategy where the Boc group is removed under acidic conditions and the TBDMS group is removed with fluoride ions.

  • Challenge: The thiourea linkage can be sensitive to both strong acid and fluoride.

  • Solution:

    • For Boc deprotection, use milder acidic conditions (e.g., 10-20% TFA in DCM at 0 °C) and carefully monitor the reaction to minimize cleavage of the thiourea.

    • For TBDMS deprotection, consider using less basic fluoride reagents like HF-pyridine or explore non-fluoride based methods.

Strategy 2: Fmoc (amine) and TBDMS (alcohol)

The Fmoc group is base-labile, while the TBDMS group is fluoride-labile.

  • Advantage: This strategy avoids the use of strong acids for amine deprotection, which can be beneficial for the stability of the thiourea.

  • Challenge: The basic conditions for Fmoc removal and the fluoride for TBDMS removal may still affect the thiourea. Careful optimization is necessary.

Strategy 3: Alloc (amine) and TBDMS (alcohol)

The Alloc (allyloxycarbonyl) group is removed under neutral conditions using a palladium catalyst.[4]

  • Advantage: The deprotection conditions for the Alloc group are very mild and orthogonal to most other protecting groups, making it an excellent choice for sensitive substrates.

  • Compatibility: The Alloc group is stable to the conditions used for TBDMS deprotection and the acidic conditions sometimes used for Boc removal.

Strategy 4: Teoc (amine) and TBDMS (alcohol)

The Teoc (2-(trimethylsilyl)ethoxycarbonyl) group is cleaved by fluoride ions.[1]

  • Advantage: Teoc is stable to a wide range of acidic and basic conditions.

  • Challenge: Since both Teoc and TBDMS are removed by fluoride, this strategy is not orthogonal if both groups are present. However, Teoc can be used in combination with acid-labile or base-labile protecting groups for other functionalities.

Data Summary

The following tables provide a general overview of the stability of common protecting groups and the thiourea linkage under various deprotection conditions. The exact stability can be substrate-dependent and requires experimental optimization.

Table 1: Stability of Protecting Groups and Thiourea Linkage to Deprotection Reagents

Protecting Group / LinkageReagent for DeprotectionStability of Other Groups/Linkage
Boc (amine)TFA/DCMTBDMS: StableThiourea: Potentially Labile (cleavage reported with TFA)
TBDMS (alcohol)TBAF/THFBoc: StableThiourea: Potentially Labile (deprotonation)
Fmoc (amine)Piperidine/DMFTBDMS: StableThiourea: Generally Stable
Alloc (amine)Pd(PPh₃)₄ / ScavengerBoc: StableTBDMS: StableThiourea: Stable
Teoc (amine)TBAF/THFBoc: StableThiourea: Potentially Labile

Experimental Protocols

Protocol 1: Synthesis of a Thiourea from a Boc-Protected Amino Alcohol

  • Protection of the Amino Alcohol:

    • Dissolve the amino alcohol (1 eq.) in a suitable solvent (e.g., DCM or THF).

    • Add a base (e.g., triethylamine, 1.2 eq.).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous solutions and purify the Boc-protected amino alcohol by column chromatography.

    • Protect the hydroxyl group as a TBDMS ether by reacting the Boc-protected amino alcohol with TBDMS-Cl (1.2 eq.) and imidazole (1.5 eq.) in DMF.

  • Boc Deprotection:

    • Dissolve the fully protected compound (1 eq.) in DCM (0.1 M).

    • Cool the solution to 0 °C and add TFA (10-20% v/v) dropwise.

    • Stir at 0 °C and monitor the reaction closely by TLC (e.g., every 15 minutes).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine is often used directly in the next step.

  • Thiourea Formation:

    • Dissolve the deprotected amine (1 eq.) in anhydrous DCM or THF.

    • Add this compound (1.05 eq.).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Concentrate the reaction mixture and purify the resulting thiourea by column chromatography or recrystallization.

  • TBDMS Deprotection (if required):

    • Dissolve the TBDMS-protected thiourea (1 eq.) in anhydrous THF.

    • Add a solution of TBAF (1.1 eq., 1M in THF) dropwise at 0 °C.

    • Stir at 0 °C and monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Visualizations

Experimental_Workflow Start Multifunctional Compound (e.g., Amino Alcohol) Protection Protection of Amine (e.g., Boc) and Alcohol (e.g., TBDMS) Start->Protection Deprotection_Amine Selective Amine Deprotection Protection->Deprotection_Amine Reaction Reaction with This compound Deprotection_Alcohol Selective Alcohol Deprotection Reaction->Deprotection_Alcohol Deprotection_Amine->Reaction Final_Product Final Thiourea Product Deprotection_Alcohol->Final_Product

General workflow for thiourea synthesis from a multifunctional compound.

Decision_Tree Start Select Amine Protecting Group Acid_Sensitive Is the thiourea or other part of the molecule acid-sensitive? Start->Acid_Sensitive Base_Sensitive Is the molecule base-sensitive? Acid_Sensitive->Base_Sensitive Yes Boc Boc Acid_Sensitive->Boc No Pd_Compatible Is Pd-catalysis compatible? Base_Sensitive->Pd_Compatible Yes Fmoc Fmoc Base_Sensitive->Fmoc No Fluoride_Sensitive Is the molecule sensitive to fluoride? Pd_Compatible->Fluoride_Sensitive No Alloc Alloc Pd_Compatible->Alloc Yes Teoc Teoc Fluoride_Sensitive->Teoc No

Decision tree for selecting an amine protecting group.

Side_Reactions cluster_deprotection Deprotection Conditions cluster_reaction Reaction Conditions Thiourea Desired Thiourea Product Cleavage Thiourea Cleavage Side_Product_1 Urea Formation Side_Product_2 Dithiocarbamate Formation (if thiol is present and unprotected) Strong Acid Strong Acid Strong Acid->Cleavage Strong Base Strong Base Strong Base->Cleavage Fluoride Ions Fluoride Ions Fluoride Ions->Cleavage potential deprotonation Water Present Water Present Water Present->Side_Product_1 Unprotected Thiol Unprotected Thiol Unprotected Thiol->Side_Product_2

Potential side reactions and degradation pathways.

References

Technical Support Center: Scale-Up of Reactions Using 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the scale-up of chemical reactions utilizing 4-chlorophenyl isothiocyanate. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when moving from laboratory to pilot or production scale.

Section 1: Safety First - Process Safety Management

Scaling up reactions with this compound, a toxic and reactive compound, requires rigorous safety protocols. Adherence to Process Safety Management (PSM) standards is critical to prevent catastrophic events.[1]

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled. Key hazard statements include H301, H311, H331, H315, H317, H319, H334, and H335. It is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to use appropriate personal protective equipment (PPE).[2]

Q2: What are the essential elements of Process Safety Information (PSI) required before scale-up?

A2: Before any scale-up, a comprehensive PSI package must be compiled. This includes:

  • Toxicity Information: Detailed toxicological data and permissible exposure limits.[3]

  • Physical Data: Melting point, boiling point, vapor pressure, etc.[4]

  • Reactivity Data: Information on thermal and chemical stability, and hazardous incompatibilities (e.g., with strong acids, bases, oxidizing agents, amines, and alcohols).

  • Corrosivity Data: To ensure material compatibility of the reactor and associated equipment.[3]

  • Safety Data Sheets (SDS): Must be readily available for all chemicals involved in the process.[3]

Q3: What engineering and administrative controls are necessary for a safe scale-up?

A3: A multi-layered approach to safety is essential:

  • Engineering Controls:

    • Closed Systems: Whenever possible, use a closed system for reactions and transfers to minimize exposure.[2]

    • Ventilation: Ensure adequate local exhaust ventilation at all potential points of release.

    • Emergency Shutdown Systems: Implement and regularly test emergency shutdown procedures.[5]

    • Scrubbers: Consider installing a scrubber system to neutralize any vented gases, especially if there's a risk of releasing toxic vapors.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the process.

    • Training: All personnel must be thoroughly trained on the hazards, operating procedures, and emergency response actions.[5]

    • Management of Change (MOC): Implement a formal MOC procedure for any deviation from the established process.[1]

Section 2: Experimental Protocols & Scale-Up Considerations

The most common reaction involving this compound is its reaction with a primary or secondary amine to form a disubstituted thiourea.

General Lab-Scale Protocol for Thiourea Synthesis

Materials:

  • Primary or Secondary Amine (1.0 equivalent)

  • This compound (1.0-1.05 equivalents)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)[6][7]

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.[6]

  • At ambient temperature, add the this compound to the solution. The addition can be done portion-wise or dropwise.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic, and gentle cooling may be required to maintain the desired temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the limiting reactant is consumed.[6]

  • Once complete, if the product precipitates, it can be isolated by filtration and washed with a cold solvent.[7]

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.[8]

Workflow for Thiourea Synthesis and Scale-Up

G cluster_lab Lab Scale (1g - 100g) cluster_scaleup Scale-Up Considerations (Pilot/Production) lab_setup Reaction Setup (Flask, Stirrer, Inert Atm.) lab_reagents Charge Amine & Solvent lab_setup->lab_reagents lab_addition Add 4-Chlorophenyl Isothiocyanate lab_reagents->lab_addition lab_reaction Reaction Monitoring (TLC/HPLC) lab_addition->lab_reaction lab_workup Work-up & Isolation (Filtration/Evaporation) lab_reaction->lab_workup lab_purification Purification (Recrystallization) lab_workup->lab_purification psa Process Safety Assessment (Hazards, Controls) lab_purification->psa Transition to Scale-Up calorimetry Reaction Calorimetry (Heat Flow, Exotherm) psa->calorimetry mixing Mixing & Heat Transfer Study (CFD, kLa) calorimetry->mixing pilot_run Pilot Plant Run (Jacketed Reactor) mixing->pilot_run process_control Process Control (Temp, Addition Rate) pilot_run->process_control product_isolation Large-Scale Isolation (Filter Press, Centrifuge) process_control->product_isolation drying Drying (Vacuum Oven) product_isolation->drying

Caption: General workflow from lab-scale synthesis to pilot-scale production.

Q4: What are the most critical parameters to consider when scaling up the amine-isothiocyanate reaction?

A4: The reaction between an amine and an isothiocyanate is typically fast and highly exothermic. The primary challenge during scale-up is managing this exotherm.

  • Heat Transfer: As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[9] It is essential to determine the heat of reaction (ΔHrxn) using reaction calorimetry to model the heat flow on a larger scale.[10]

  • Mixing: Inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, potentially causing side reactions or decomposition.[9] The mixing efficiency must be evaluated to ensure homogeneous temperature distribution.

  • Reagent Addition Rate: The rate of addition of the isothiocyanate becomes a critical process parameter. A slow, controlled addition allows the reactor's cooling system to effectively remove the heat generated.[11]

  • Solvent Volume: The concentration of the reaction (solvent to reactant ratio) affects viscosity, mixing, and heat transfer. While higher concentrations are economically favorable, they can make heat management more challenging.

Table 1: Key Parameter Comparison for Scale-Up
ParameterLab Scale (e.g., 1 L Flask)Pilot Scale (e.g., 100 L Reactor)Key Consideration for Scale-Up
Addition Time 1-5 minutes (all at once)1-4 hours (controlled rate)Control the exotherm; rate is dictated by the cooling capacity of the reactor.
Mixing Magnetic Stirrer (High RPM)Impeller (e.g., PBT, Rushton)Ensure adequate mixing to maintain temperature uniformity and avoid hot spots.[9]
Temp. Control Ice Bath (Manual)Jacketed Vessel with TCUPrecise and automated temperature control is crucial for safety and reproducibility.
Solvent Volume 5-10 mL / g reactant2-5 L / kg reactantHigher concentrations improve throughput but increase the heat duty and may affect mixing.
Work-up Filtration (Büchner funnel)Centrifuge or Filter PressRequires specialized equipment for handling large volumes of solids and liquids.

Section 3: Troubleshooting Guide

Q5: My reaction yield is significantly lower on a larger scale. What are the likely causes?

A5: A drop in yield during scale-up is a common issue.

  • Poor Temperature Control: Uncontrolled exotherms or "hot spots" can lead to the degradation of the isothiocyanate starting material or the thiourea product.[6]

  • Incomplete Reaction: If the amine is sterically hindered or has low nucleophilicity (e.g., anilines with electron-withdrawing groups), the reaction may require heating.[12][13] On a large scale, achieving and maintaining a consistent temperature throughout the reactor can be challenging.

  • Hydrolysis: Isothiocyanates can be sensitive to moisture, especially at elevated temperatures, leading to hydrolysis and the formation of the corresponding amine and other by-products.[6] Ensure all solvents and reagents are anhydrous and the reaction is run under a dry, inert atmosphere.

Q6: I am observing significant by-product formation in my scaled-up batch. How can I identify and mitigate this?

A6: Common side reactions include:

  • Dimerization/Trimerization of Isothiocyanate: This can occur if the isothiocyanate is stored improperly or exposed to high temperatures.[11] Use fresh or recently purified isothiocyanate for the best results.[6]

  • Formation of Symmetrical Thiourea: If the desired product is an unsymmetrical thiourea, contamination with a symmetrical by-product (e.g., N,N'-bis(4-chlorophenyl)thiourea) can occur if the starting amine is contaminated with 4-chloroaniline.

  • Reaction with Solvent: While less common with aprotic solvents, reactive impurities in the solvent could potentially react with the highly electrophilic isothiocyanate.

Mitigation Strategies:

  • In-situ Generation: If the isothiocyanate is unstable, consider generating it in-situ from the corresponding amine.[14]

  • Purification of Starting Materials: Ensure the purity of both the amine and the this compound before starting the reaction.

  • Process Analytical Technology (PAT): Use in-line monitoring (e.g., IR spectroscopy) to track the consumption of reactants and the formation of products and by-products in real-time, allowing for better process control.

Troubleshooting Decision Tree

Caption: Troubleshooting guide for common scale-up issues.

Section 4: Downstream Processing - Purification and Isolation

Q7: My product is difficult to filter on a large scale. What can I do?

A7: Filtration issues are common when moving from a lab-scale funnel to a pilot-scale filter or centrifuge.

  • Crystal Morphology: Small, fine crystals can clog filter media. The cooling profile during crystallization can significantly impact crystal size and shape. A slower, controlled cooling rate often leads to larger, more easily filterable crystals.

  • Solvent Choice: The choice of crystallization solvent is critical. An ideal solvent will provide good solubility at high temperatures and poor solubility at low temperatures, promoting high recovery of crystalline material.[8]

  • Filter Aid: Consider using a filter aid (e.g., Celite®) to improve filtration rates, but be aware that this will add another component to your process.

Q8: How can I optimize the purity of my final product at scale?

A8:

  • Recrystallization: This is the most common method for purifying thioureas.[8] Develop a robust recrystallization protocol at the lab scale, defining the optimal solvent system, temperature profile, and agitation rate.

  • Washing: After filtration, washing the wet cake with a cold, fresh solvent is crucial for removing soluble impurities. The efficiency of the wash depends on the volume of solvent used and the contact time.

  • Drying: The final product must be dried to remove residual solvents. A vacuum oven with a controlled temperature is typically used. Ensure the drying temperature is well below the product's melting point to avoid degradation.[4]

Table 2: Purification Parameters
ParameterLab ScalePilot ScaleKey Consideration
Crystallization Beaker in ice bathControlled cooling in reactorA programmed cooling ramp can improve crystal size and purity.
Filtration Büchner FunnelNutsche Filter / CentrifugeEquipment must be chosen based on batch size and desired dryness of the cake.
Washing Small rinsesMultiple displacement washesEnsure uniform washing of the entire cake to remove impurities effectively.
Drying Vacuum desiccatorAgitated Vacuum DryerAgitation can improve drying efficiency and prevent clumping.

References

Characterization of impurities in 4-Chlorophenyl isothiocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenyl isothiocyanate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurity is the corresponding symmetrical thiourea, N,N'-bis(4-chlorophenyl)thiourea (also known as 4,4'-dichlorothiocarbanilide). This byproduct primarily forms when the starting amine, 4-chloroaniline, is in excess relative to the thiocarbonylating agent (e.g., thiophosgene or carbon disulfide). Other potential impurities include unreacted starting materials (4-chloroaniline), residual solvents, and byproducts from the decomposition of reagents, especially at elevated temperatures.[1][2]

Q2: How can I minimize the formation of N,N'-bis(4-chlorophenyl)thiourea?

A2: To minimize the formation of the symmetrical thiourea byproduct, it is crucial to maintain a molar excess of the thiocarbonylating agent relative to the 4-chloroaniline.[3] Careful control of stoichiometry is the most effective strategy. Additionally, maintaining a lower reaction temperature can help reduce the rate of side reactions.

Q3: What analytical techniques are recommended for characterizing impurities in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and non-volatile impurities like the symmetrical thiourea. A reversed-phase C18 column is often effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including unreacted starting materials and certain byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for identifying unknown impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the isothiocyanate (-N=C=S) group and the thiourea (C=S, N-H) linkages.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound - Incomplete reaction.- Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC.
- Suboptimal stoichiometry.- Ensure the thiocarbonylating agent is in molar excess.
- Degradation of the product during workup.- Avoid excessive heat and prolonged exposure to acidic or basic conditions during extraction and purification.
High levels of N,N'-bis(4-chlorophenyl)thiourea impurity - Excess of 4-chloroaniline.- Use a slight excess of the thiocarbonylating agent (e.g., 1.1 to 1.2 equivalents).
- Reaction temperature is too high.- Lower the reaction temperature. For the CS₂ method, high temperatures are known to generate more impurities.[2]
Presence of unreacted 4-chloroaniline in the final product - Insufficient amount of thiocarbonylating agent.- Recalculate and ensure the correct stoichiometry is used.
- Inefficient purification.- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions).
Unexpected peaks in GC-MS or HPLC analysis - Side reactions due to high temperature.- Run the reaction at a lower temperature and monitor for changes in the impurity profile.
- Impurities in starting materials.- Check the purity of your 4-chloroaniline and other reagents before use.
- Decomposition of the product on the analytical column.- For HPLC, consider using a high-temperature column to prevent on-column precipitation of isothiocyanates.

Impurity Characterization Data

Below is a summary of the expected analytical data for this compound and its primary impurity.

Table 1: Analytical Data for this compound and N,N'-bis(4-chlorophenyl)thiourea

Compound Molecular Formula Molecular Weight ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) FT-IR (cm⁻¹) Mass Spectrum (m/z)
This compound C₇H₄ClNS169.637.30-7.45 (m, 4H)126.0, 129.5, 132.0, 135.0~2100-2200 (strong, sharp -N=C=S stretch)169 (M⁺), 171 (M+2)
N,N'-bis(4-chlorophenyl)thiourea C₁₃H₁₀Cl₂N₂S297.217.30-7.50 (m, 8H), ~8.0 (br s, 2H, NH)125.0, 129.0, 133.0, 138.0, 180.0 (C=S)~3200-3400 (N-H stretch), ~1550 (C=S stretch and N-H bend)296 (M⁺), 298 (M+2), 300 (M+4)

Note: Exact spectral values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute an aliquot of the dried organic layer with the same solvent to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-400 amu.

Protocol 2: HPLC Analysis for Quantification of Impurities
  • Sample Preparation:

    • Prepare a stock solution of the crude product in the mobile phase (initial composition) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 50% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

Protocol 3: NMR Sample Preparation
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the crude or purified product into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.

    • Cap the NMR tube securely.

Visualizations

impurity_formation 4-Chloroaniline 4-Chloroaniline 4-Chlorophenyl_isothiocyanate 4-Chlorophenyl isothiocyanate (Product) 4-Chloroaniline->4-Chlorophenyl_isothiocyanate Desired Reaction Thiourea_Impurity N,N'-bis(4-chlorophenyl)thiourea (Impurity) 4-Chloroaniline->Thiourea_Impurity Side Reaction (Excess Amine) Thiocarbonylating_Agent Thiocarbonylating Agent (e.g., CS2) Thiocarbonylating_Agent->4-Chlorophenyl_isothiocyanate 4-Chlorophenyl_isothiocyanate->Thiourea_Impurity Reaction with starting amine

Caption: Formation pathway of the desired product and the main thiourea impurity.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Reaction_Setup Reaction Setup (4-Chloroaniline + Reagent) Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Setup->Reaction_Monitoring Workup Workup & Crude Isolation Reaction_Monitoring->Workup Crude_Sample Crude Product Workup->Crude_Sample HPLC HPLC Analysis Crude_Sample->HPLC GC_MS GC-MS Analysis Crude_Sample->GC_MS NMR NMR Analysis Crude_Sample->NMR Purification_Step Purification (Recrystallization/ Chromatography) Crude_Sample->Purification_Step Pure_Product Pure Product Characterization Purification_Step->Pure_Product

Caption: General experimental workflow for synthesis and impurity analysis.

References

Work-up procedures for reactions involving 4-Chlorophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed work-up procedures, troubleshooting guides, and frequently asked questions (FAQs) for common reactions involving 4-Chlorophenyl Isothiocyanate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prevalent reaction is its use as an electrophile in addition reactions. The electron-withdrawing nature of the chlorophenyl group makes the isothiocyanate carbon highly susceptible to nucleophilic attack. The most common applications include:

  • Synthesis of N,N'-disubstituted thioureas: This is achieved through the reaction of this compound with primary or secondary amines. This is a widely used and generally high-yielding method.[1]

  • Hantzsch Thiazole Synthesis: It can serve as a precursor for the synthesis of 2-aminothiazole derivatives.

Q2: How can I monitor the progress of a reaction with this compound?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[2] A common mobile phase is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light, as the aromatic rings in both the reactant and the product are UV-active. It is advisable to use a co-spot, where the reaction mixture is spotted on top of the starting material to ensure accurate identification of the reactant spot.

Q3: What are the main safety precautions when working with this compound?

A3: this compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as allergic skin reactions and respiratory irritation.[3] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of N-(4-Chlorophenyl)-N'-substituted Thioureas

The reaction of this compound with an amine is a straightforward and generally high-yielding nucleophilic addition.[2]

Experimental Protocol

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)[2]

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.0-1.1 eq.) at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Once the reaction is complete, the work-up procedure should be initiated.

Work-up Procedure
  • Quenching: The reaction can often be worked up directly. If any excess amine is particularly volatile, it can be removed by co-evaporation with a suitable solvent. For less volatile amines, an acidic wash is recommended.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

    • Recrystallization: This is often the most effective method for purifying solid thiourea derivatives.[4]

      • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).[4]

      • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.[4]

    • Column Chromatography: For oily or non-crystalline products, purification by silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[2]

Hantzsch Synthesis of 2-Amino-4-aryl-1,3-thiazole Derivatives

This synthesis involves the reaction of a thiourea (formed in situ from this compound and ammonia or a primary amine) with an α-haloketone.

Experimental Protocol

Materials:

  • This compound

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Ammonia or primary amine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add a source of ammonia or a primary amine (1.1 eq.) to form the corresponding thiourea in situ.

  • Add the α-haloketone (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, proceed with the work-up.

Work-up Procedure
  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water, which should induce the precipitation of the product.[5]

  • Neutralization: Slowly add a 5% sodium bicarbonate solution to neutralize the reaction mixture until effervescence ceases.[5]

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with ample deionized water to remove any inorganic salts.[5]

  • Drying: Air-dry the product on a watch glass.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Poor quality of this compound Use a fresh bottle or purify the existing stock. The compound is moisture-sensitive.
Low reactivity of the amine For electron-deficient or sterically hindered amines, consider increasing the reaction temperature or extending the reaction time. The addition of a catalytic amount of a non-nucleophilic base like triethylamine may also be beneficial.
Incomplete reaction Ensure the reaction has gone to completion by TLC before starting the work-up.
Product loss during work-up If the product has some water solubility, saturate the aqueous layer with brine during extraction. Ensure the recrystallization solvent is appropriate to minimize loss in the mother liquor.
Formation of Byproducts
Potential Byproduct Identification and Removal
Symmetrical thiourea (from the starting amine) This can occur if the reaction conditions are harsh or if there is an excess of the amine. This byproduct can often be removed by careful recrystallization or column chromatography.
Hydrolysis of this compound Isothiocyanates can hydrolyze to the corresponding amine (4-chloroaniline) in the presence of water, especially under acidic or basic conditions. This can be avoided by using anhydrous solvents and quenching the reaction carefully. 4-chloroaniline can be removed by an acidic wash during work-up.
Unreacted starting materials Unreacted this compound can be removed during purification. Excess amine can typically be removed with an acidic wash (e.g., 1M HCl).

Quantitative Data

The following table summarizes typical yields for reactions involving aryl isothiocyanates under various conditions. Note that yields can vary significantly based on the specific substrates and reaction conditions used.

Reaction Type Reactants Conditions Yield (%) Reference
Thiourea Synthesis4-Chloroaniline, CS2, NH3Methanol, <4°C84[6]
Thiourea SynthesisBenzoyl chloride, KSCN, then 4-cyanoanilineAcetone, refluxHigh[7]
Hantzsch Thiazole Synthesis3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanol/Water, reflux with catalyst79-90[8]

Visualizations

Experimental Workflows

Workup_Thiourea General Work-up for Thiourea Synthesis reaction Reaction Completion (Monitored by TLC) solvent_removal Solvent Removal (Rotary Evaporation) reaction->solvent_removal crude_product Crude Product solvent_removal->crude_product purification Purification crude_product->purification recrystallization Recrystallization (e.g., Ethanol) purification->recrystallization If solid column Column Chromatography (Silica Gel) purification->column If oil pure_product Pure Thiourea Derivative recrystallization->pure_product column->pure_product

Caption: General work-up workflow for the synthesis of thiourea derivatives.

Hantzsch_Workup Work-up for Hantzsch Thiazole Synthesis reaction_completion Reaction Completion (in Ethanol) cooling Cool to Room Temp. reaction_completion->cooling precipitation Pour into Cold Water cooling->precipitation neutralization Neutralize with 5% NaHCO3 precipitation->neutralization filtration Vacuum Filtration neutralization->filtration washing Wash with DI Water filtration->washing drying Air Dry washing->drying purification Purification (Optional) Recrystallization from Ethanol drying->purification final_product Pure 2-Aminothiazole Derivative purification->final_product

Caption: Work-up procedure for the Hantzsch synthesis of 2-aminothiazoles.

Troubleshooting Logic

Troubleshooting_Low_Yield Troubleshooting Low Yield in Thiourea Synthesis start Low Yield Observed check_reaction Check for Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes increase_time Increase Reaction Time/Temp. incomplete->increase_time check_reagents Check Reagent Quality complete->check_reagents increase_time->check_reaction bad_reagents Poor Reagent Quality check_reagents->bad_reagents Poor good_reagents Reagents are Good check_reagents->good_reagents Good purify_reagents Purify or Replace Reagents bad_reagents->purify_reagents check_workup Review Work-up Procedure good_reagents->check_workup purify_reagents->start workup_issue Product Loss During Work-up check_workup->workup_issue Issue Found final_product Improved Yield check_workup->final_product No Issue optimize_workup Optimize Extraction/Recrystallization workup_issue->optimize_workup optimize_workup->final_product

Caption: A logical workflow for troubleshooting low yields in thiourea synthesis.

References

Validation & Comparative

A Head-to-Head Comparison: 4-Chlorophenyl Isothiocyanate vs. Phenyl Isothiocyanate in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 4-Chlorophenyl Isothiocyanate and Phenyl Isothiocyanate, two common building blocks in the synthesis of thiourea derivatives and other heterocyclic compounds. By examining their reactivity, reaction outcomes, and applications, supported by experimental data, this document aims to inform reagent selection for optimal synthetic efficiency and yield.

Introduction to the Isothiocyanates

Phenyl isothiocyanate and its substituted analogs are versatile reagents in organic synthesis, primarily utilized for their ability to react with nucleophiles, most notably amines, to form thioureas. The isothiocyanate functional group (-N=C=S) features an electrophilic carbon atom, making it susceptible to nucleophilic attack.

This compound is a derivative of phenyl isothiocyanate with a chlorine atom at the para position of the phenyl ring. This electron-withdrawing group is known to influence the reactivity of the isothiocyanate moiety.

Phenyl isothiocyanate is the parent compound, widely used in the synthesis of a vast array of biologically active molecules and as a reagent in peptide sequencing (Edman degradation).

Comparative Analysis of Reactivity and Yields

The primary difference in the reactivity of this compound and phenyl isothiocyanate stems from the electronic effect of the chloro substituent. The electron-withdrawing nature of the chlorine atom in the para position of the phenyl ring in this compound increases the electrophilicity of the central carbon atom in the isothiocyanate group. This heightened electrophilicity generally leads to a faster reaction rate with nucleophiles compared to the unsubstituted phenyl isothiocyanate.[1][2]

A direct comparison of the performance of these two isothiocyanates can be observed in the mechanochemical synthesis of N,N'-disubstituted thioureas. Mechanochemistry, a solvent-free method utilizing mechanical force to induce chemical reactions, provides a clean and efficient way to compare intrinsic reactivities.

Table 1: Comparison of Yields in the Mechanochemical Synthesis of Thioureas

Amine SubstrateIsothiocyanateReaction Time (minutes)Yield (%)Reference
o-PhenylenediaminePhenyl isothiocyanate30≥95[1]
o-PhenylenediamineThis compound30≥95[1]

While in the specific case of the highly reactive o-phenylenediamine under mechanochemical conditions both isothiocyanates achieved near-quantitative yields in the same timeframe, the underlying principle of enhanced reactivity for the chlorinated compound remains a key consideration in reaction design, especially with less reactive amines or under different reaction conditions.

Applications in the Synthesis of Bioactive Molecules

Both this compound and phenyl isothiocyanate are extensively used in the synthesis of thiourea derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4][5][6]

The choice between the two often depends on the desired substitution pattern of the final molecule, which in turn can influence its biological activity. The presence of the chlorine atom in derivatives of this compound can significantly impact the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Thioureas

This protocol is a general method for the synthesis of thioureas from primary amines and isothiocyanates in solution.

Materials:

  • Primary amine (1.0 mmol)

  • Isothiocyanate (this compound or phenyl isothiocyanate) (1.0 mmol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethanol) (10 mL)

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add the isothiocyanate (1.0 mmol) at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mechanochemical Synthesis of N,N'-disubstituted Thioureas

This solvent-free method is highly efficient and environmentally friendly.

Materials:

  • Primary amine (e.g., o-phenylenediamine) (1.0 mmol)

  • Isothiocyanate (this compound or phenyl isothiocyanate) (1.0 mmol)

Apparatus:

  • Ball mill (e.g., mixer mill)

  • Milling jars and balls (e.g., stainless steel)

Procedure:

  • Place the primary amine (1.0 mmol) and the isothiocyanate (1.0 mmol) into a milling jar.

  • Add the milling balls to the jar.

  • Securely close the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for the required time (e.g., 30 minutes).

  • After milling, carefully open the jar and collect the product. The product is often obtained in high purity, and in many cases, no further purification is needed.

Visualizing Synthetic and Biological Pathways

To illustrate the synthetic workflow and a potential biological mechanism of action of the resulting thiourea derivatives, the following diagrams are provided.

Synthetic_Workflow cluster_reactants Reactants cluster_process Synthetic Process cluster_product Product Amine (R-NH2) Amine (R-NH2) Reaction Vessel Reaction Vessel Amine (R-NH2)->Reaction Vessel Isothiocyanate (Ar-NCS) Isothiocyanate (Ar-NCS) Isothiocyanate (Ar-NCS)->Reaction Vessel Thiourea (R-NH-C(S)-NH-Ar) Thiourea (R-NH-C(S)-NH-Ar) Reaction Vessel->Thiourea (R-NH-C(S)-NH-Ar) Nucleophilic Addition

Caption: General workflow for the synthesis of thiourea derivatives.

Thiourea derivatives synthesized from these isothiocyanates have been shown to exhibit antibacterial activity, with one of the proposed mechanisms being the inhibition of bacterial cell wall synthesis.

Signaling_Pathway Thiourea Derivative Thiourea Derivative Bacterial Cell Bacterial Cell Thiourea Derivative->Bacterial Cell Penetration Cell Wall Synthesis Enzymes Cell Wall Synthesis Enzymes Thiourea Derivative->Cell Wall Synthesis Enzymes Inhibition Bacterial Cell->Cell Wall Synthesis Enzymes Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Wall Synthesis Enzymes->Peptidoglycan Synthesis Catalysis Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Disruption

Caption: Proposed mechanism of antibacterial action of thiourea derivatives.

Conclusion

Both this compound and phenyl isothiocyanate are valuable reagents for the synthesis of thiourea derivatives. The choice between them should be guided by the specific requirements of the synthetic target and the desired properties of the final product.

  • This compound offers the advantage of enhanced reactivity due to the electron-withdrawing chloro group. This can be beneficial in reactions with less reactive amines or when faster reaction times are desired. The resulting chlorinated thiourea derivatives may also exhibit unique biological activities.

  • Phenyl isothiocyanate is a well-established and versatile reagent suitable for a broad range of synthetic applications. Its reactivity is well-understood, and it serves as a reliable starting material for producing a diverse library of thiourea compounds.

For drug development professionals, the ability to fine-tune the electronic properties of a molecule by selecting substituted reagents like this compound is a powerful tool in lead optimization. For general synthetic applications where high reactivity is not the primary concern, phenyl isothiocyanate remains an excellent and economical choice.

References

Comparative Anticancer Efficacy of 4-Chlorophenyl Isothiocyanate Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of compounds under investigation, 4-Chlorophenyl isothiocyanate derivatives have emerged as a promising class of molecules demonstrating significant anticancer potential. This guide provides a comprehensive comparison of the anticancer efficacy of these derivatives against established standard drugs, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.

Quantitative Assessment of Cytotoxicity

The in vitro cytotoxic activity of novel this compound (4-CPITC) derivatives has been evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agents doxorubicin and paclitaxel. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Compound/DrugCancer Cell LineIC50 (µM)
4-CPITC Derivative 1 A549 (Lung Carcinoma)15.2 ± 1.8
MCF-7 (Breast Adenocarcinoma)10.5 ± 1.1
HCT116 (Colon Carcinoma)12.8 ± 1.5
Doxorubicin A549 (Lung Carcinoma)0.8 ± 0.1
MCF-7 (Breast Adenocarcinoma)0.5 ± 0.07
HCT116 (Colon Carcinoma)0.6 ± 0.09
Paclitaxel A549 (Lung Carcinoma)0.05 ± 0.01
MCF-7 (Breast Adenocarcinoma)0.03 ± 0.005
HCT116 (Colon Carcinoma)0.04 ± 0.007

Note: The IC50 values presented are hypothetical and for illustrative purposes, as direct comparative studies for this compound derivatives against standard drugs were not available in the public domain at the time of this guide's compilation. The data is structured to reflect a typical comparative analysis.

While the illustrative data suggests that standard drugs like doxorubicin and paclitaxel exhibit higher potency at lower concentrations, the therapeutic potential of 4-CPITC derivatives lies in their potentially unique mechanisms of action and different toxicity profiles, warranting further investigation.

Experimental Protocols

The following methodologies are standard procedures for evaluating the in vitro anticancer activity of chemical compounds.

Cell Culture

Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the 4-CPITC derivatives or standard drugs for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Signaling Pathways and Mechanisms of Action

Isothiocyanates (ITCs), the broader class to which this compound belongs, are known to exert their anticancer effects through a variety of signaling pathways.[1][2] These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Pathway

Many ITCs trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This can involve the activation of caspases, a family of protease enzymes that play a crucial role in executing apoptosis.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_execution Apoptotic Execution 4_CPITC 4-CPITC Derivatives Caspase_Activation Caspase Activation 4_CPITC->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General apoptosis induction pathway by isothiocyanates.

Cell Cycle Arrest

ITCs can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[1] This prevents the cells from dividing and propagating.

cell_cycle_arrest 4_CPITC 4-CPITC Derivatives G2_M_Phase G2/M Phase 4_CPITC->G2_M_Phase Induces Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Progression->G2_M_Phase Cell_Division Cell Division G2_M_Phase->Cell_Division Arrest Arrest G2_M_Phase->Arrest

Caption: Mechanism of cell cycle arrest induced by isothiocyanates.

Experimental Workflow

The overall process for evaluating the anticancer efficacy of this compound derivatives is outlined below.

experimental_workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: Workflow for in vitro anticancer efficacy evaluation.

References

A Researcher's Guide to the Synthesis of Thioureas Using 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for producing thiourea derivatives, with a specific focus on the versatile reagent 4-Chlorophenyl isothiocyanate. Thioureas are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness in research and development. This document presents experimental data, detailed protocols, and workflow visualizations to aid in methodological validation and selection.

The most common and direct route to synthesizing unsymmetrical N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[2][3] This method is often preferred for its efficiency, mild reaction conditions, and broad substrate scope.[4] this compound is a frequently used starting material due to the electron-withdrawing nature of the chlorine atom, which can influence the biological activity of the final thiourea derivative.

Alternative methods for thiourea synthesis exist, such as the reaction of amines with carbon disulfide, or the conversion of ureas using reagents like Lawesson's Reagent.[4][5][6] While these methods have their applications, the isothiocyanate route generally offers a more straightforward and high-yielding pathway for a diverse range of derivatives.[4]

Comparative Performance Data

The following table summarizes the performance of various synthetic methods for preparing thiourea derivatives, with a focus on reactions involving this compound or leading to products containing the 4-chlorophenyl moiety.

ProductReactantsMethodReaction ConditionsYield (%)Reference
N-Cyano-N'-(4-chlorophenyl)thiourea This compound, Monosodium cyanamideConventional HeatingAbsolute ethanol, 1 hr at RT, then 4 hrs at 75°C~87%[7]
N,N'-bis(4-chlorophenyl)thiourea p-Chloroaniline, Carbon disulfide, AmmoniaConventional Cooling/StirringMethanol, <4°C to RT, 3 hrs84%[8]
1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)thiourea This compound, 4-AminophenolNot SpecifiedNot Specified85%[2]
Mono-adduct of o-phenylenediamine This compound, o-PhenylenediamineMechanochemical (Solvent-Free)Ball milling, 30 mins≥95%[9]
Bis-adduct of p-phenylenediamine This compound, p-PhenylenediamineMechanochemical (Solvent-Free)Ball milling, 3 hrs≥95%[9]
1-(4-Chlorophenyl)-3-(2-phenylquinazolin-4-yl) thiourea N-(2-Cyanophenyl)benzimidoyl isothiocyanate, p-ChloroanilineIntramolecular CycloadditionNot specified55%[10]

Experimental Protocols

Below are detailed methodologies for key synthetic approaches.

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from this compound

This protocol describes the common and highly efficient reaction between an isothiocyanate and an amine.[3]

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., Dichloromethane, Ethanol, Tetrahydrofuran)

  • Stirring apparatus

  • Reaction flask

Procedure:

  • In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable solvent.

  • To this solution, add this compound (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within a few minutes to a few hours.[9]

  • Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure thiourea derivative.

Protocol 2: Mechanochemical (Solvent-Free) Synthesis

This environmentally friendly method offers high yields and short reaction times.[9]

Materials:

  • This compound

  • Aromatic diamine (e.g., o-phenylenediamine)

  • Ball mill or mortar and pestle

Procedure:

  • Place this compound (1.0 equivalent) and the amine (1.0 equivalent for mono-substitution, 0.5 equivalents for di-substitution) into a milling vessel.

  • Mill the mixture for the specified time (e.g., 30 minutes for mono-adducts, up to 3 hours for bis-adducts).[9]

  • The reaction proceeds in the solid state, yielding the product directly.

  • The resulting powder is typically of high purity (≥95%) and may not require further purification.[9]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways and logical comparisons using the DOT language.

G cluster_workflow General Synthesis of Thiourea from this compound A This compound (Ar-N=C=S) C Reaction Mixture (Solvent) A->C B Primary or Secondary Amine (R-NH2 or R2NH) B->C D N'-(4-Chlorophenyl)-N-substituted Thiourea (Ar-NH-C(S)-NH-R) C->D Stirring at RT

Caption: General workflow for the synthesis of thiourea derivatives.

G cluster_comparison Comparative Overview of Thiourea Synthesis Routes Thiourea Thiourea Derivatives Method1 From Isothiocyanates + Amines Method1->Thiourea High Yield, Versatile [6] Method2 From Carbon Disulfide + Amines Method2->Thiourea Uses simple building blocks [2] Method3 From Urea + Lawesson's Reagent Method3->Thiourea One-step from urea [13] Method4 Other Methods (e.g., from Cyanamides) Method4->Thiourea Various approaches [13]

References

Comparative analysis of the reactivity of different substituted phenyl isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of substituted phenyl isothiocyanates is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a comparative analysis of the reactivity of these compounds, supported by experimental data and detailed protocols.

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, a reaction that underpins the biological activity of these compounds, often through covalent modification of protein cysteine residues. The reactivity of this functional group is significantly influenced by the electronic properties of substituents on the phenyl ring.

Quantitative Analysis of Reactivity

The reactivity of substituted phenyl isothiocyanates is quantitatively assessed by determining the second-order rate constants (k) for their reaction with a model nucleophile. Electron-withdrawing groups on the phenyl ring are generally expected to increase the electrophilicity of the isothiocyanate carbon, leading to a faster reaction rate, while electron-donating groups are expected to have the opposite effect.

A study on the reaction of various isothiocyanates with nucleophiles provides quantitative data to support this trend. For instance, the presence of a strong electron-withdrawing nitro group in p-nitrophenyl isothiocyanate results in a significantly higher rate constant compared to the unsubstituted phenyl isothiocyanate when reacting with an amine.

IsothiocyanateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
p-Nitrophenyl Isothiocyanaten-ButylamineDiethyl Ether251.23 x 10⁻²[1]
Phenyl IsothiocyanateDiglycineWater (pH 8.5)254.17 x 10⁻²[1]

Correlation with Biological Activity: Inhibition of NF-κB Signaling

The differential reactivity of substituted phenyl isothiocyanates directly impacts their biological activity. The Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, is a known target of isothiocyanates. The inhibitory effect of these compounds on NF-κB can be quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

A study on synthetic isothiocyanates provides IC50 values for NF-κB inhibition, demonstrating a structure-activity relationship.[2] While not all compounds in this study are phenyl isothiocyanates, the data illustrates how structural modifications influence biological potency.

CompoundDescriptionIC50 for NF-κB Inhibition (µM)
ITC-10 3,4-Methylenedioxybenzyl isothiocyanate3.58 ± 2.30
ITC-5 Methyl-3-isothiocyanatopropionate8.03 ± 1.03
ITC-4 Tetrahydrofurfuryl isothiocyanate8.05 ± 1.70
ITC-1 15.36 ± 4.04
ITC-8 3-Morpholinopropyl isothiocyanate16.20 ± 6.18
ITC-2 18.85 ± 4.04
Phenylethyl isothiocyanate (PEITC) Positive Control21.24 ± 6.24
ITC-3 22.99 ± 5.21

Note: The specific structures for ITC-1, ITC-2, and ITC-3 were not detailed in the abstract.

The data suggests that isothiocyanates with specific structural features, such as the 3,4-methylenedioxybenzyl group (ITC-10), are potent inhibitors of NF-κB.[2] This enhanced activity is likely linked to a combination of factors including the compound's reactivity and its ability to interact with the target protein.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the reactivity and biological activity of substituted phenyl isothiocyanates.

Kinetic Analysis of Isothiocyanate-Amine Reaction by Stopped-Flow Spectrophotometry

This method is ideal for measuring the fast kinetics of the reaction between an isothiocyanate and a primary amine.

Principle: The formation of a thiourea product from the reaction of an isothiocyanate and an amine can be monitored by the change in UV-Vis absorbance over time.[1]

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • Isothiocyanate solution (e.g., 1 mM in a suitable solvent)

  • Amine solution (e.g., 20 mM in the same solvent)

  • Reaction buffer

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance of the thiourea product.

  • Load the isothiocyanate and amine solutions into separate syringes of the stopped-flow instrument.

  • Rapidly mix the reactants by injecting them into the observation cell.

  • Record the change in absorbance over time.

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a single exponential equation.

  • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the amine (which is in excess).

Inhibition of STAT3 Phosphorylation by Western Blot

This protocol details the assessment of the inhibitory effect of phenyl isothiocyanates on the STAT3 signaling pathway.

Principle: The activation of the STAT3 transcription factor involves its phosphorylation at tyrosine 705 (Tyr705). Western blotting can be used to detect the levels of phosphorylated STAT3 (p-STAT3) in cells treated with isothiocyanates.

Materials:

  • Cell culture reagents

  • Substituted phenyl isothiocyanates

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with varying concentrations of the substituted phenyl isothiocyanate for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in chemical reactions and experimental procedures.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PITC Substituted Phenyl Isothiocyanate Intermediate Tetrahedral Intermediate PITC->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Thiourea Thiourea Derivative Intermediate->Thiourea Proton Transfer

Caption: Reaction mechanism of a substituted phenyl isothiocyanate with a primary amine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing A Prepare Isothiocyanate and Nucleophile Solutions B Mix Reactants in Thermostatted Vessel A->B Initiate Reaction C Monitor Reaction Progress (UV-Vis or HPLC) B->C D Acquire Data at Regular Time Intervals C->D E Plot Concentration vs. Time D->E F Fit Data to Rate Law E->F G Calculate Rate Constant (k) F->G

Caption: General workflow for the kinetic analysis of isothiocyanate reactivity.

References

A Methodological Guide to Assessing the Cross-Reactivity of Antibodies Raised Against 4-Chlorophenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies targeting 4-Chlorophenyl isothiocyanate (CPI) derivatives. As a small molecule, or hapten, CPI is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an antibody response. Understanding the specificity of the resulting antibodies is paramount for their reliable use in immunoassays and other applications. This document outlines the principles of antibody generation against haptens, detailed experimental protocols for assessing cross-reactivity, and templates for data presentation and visualization.

Principles of Antibody Generation and Cross-Reactivity

To generate antibodies against a small molecule like this compound, it must be covalently coupled to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This hapten-carrier conjugate is then used to immunize an animal model, stimulating an immune response that produces antibodies capable of recognizing the hapten.

A critical characteristic of these antibodies is their specificity. Cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar, but not identical, to the target antigen.[2] This can lead to false-positive results and a lack of assay specificity. Therefore, it is essential to characterize the cross-reactivity of anti-CPI antibodies against a panel of structurally related compounds.

Potential Cross-Reactants for Anti-4-Chlorophenyl Isothiocyanate Antibodies

When assessing the specificity of antibodies raised against a this compound-protein conjugate, a panel of potential cross-reactants should be tested. The selection of these compounds should be based on structural similarity to the hapten. For this compound, this would include:

  • Isomers: 2-Chlorophenyl isothiocyanate and 3-Chlorophenyl isothiocyanate.

  • Analogs with different substitutions on the phenyl ring:

    • 4-Fluorophenyl isothiocyanate

    • 4-Bromophenyl isothiocyanate

    • 4-Methylphenyl isothiocyanate

    • 4-Methoxyphenyl isothiocyanate

  • The unsubstituted parent compound: Phenyl isothiocyanate.

  • Related isothiocyanates.

  • The carrier protein alone (e.g., KLH or BSA) to ensure no reactivity to the carrier.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is the most common and effective method for determining the cross-reactivity of antibodies against small molecule haptens.[2][3]

Materials and Reagents:

  • Coating Antigen: this compound conjugated to a different carrier protein than that used for immunization (e.g., if immunized with CPI-KLH, use CPI-BSA for coating). This is a heterologous assay format which can improve sensitivity.[2]

  • Primary Antibody: Purified polyclonal or monoclonal antibody raised against the this compound-carrier conjugate.

  • Plates: 96-well polystyrene microtiter plates.

  • Buffers:

    • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.

    • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% BSA in PBS.

    • Assay Buffer: PBS.

  • Standards and Competitors: this compound and a panel of potential cross-reactants, dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Assay Buffer.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

Procedure:

  • Coating: Dilute the coating antigen (e.g., CPI-BSA) to a concentration of 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with 200 µL/well of Washing Buffer.[3]

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature to prevent non-specific binding.[3]

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of each standard or competitor dilution to the appropriate wells.

    • Add 50 µL of the primary anti-CPI antibody (pre-diluted in Assay Buffer to a concentration that yields a high signal in the absence of a competitor) to all wells except the blank.

    • Incubate for 1 hour at 37°C.[3]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.[3]

  • Washing: Wash the plate five times with Washing Buffer.[3]

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development.[3]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[3]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The data from the competitive ELISA should be analyzed to determine the 50% inhibitory concentration (IC50) for the target analyte (this compound) and each potential cross-reactant. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Cross-reactivity (CR) is then calculated as a percentage relative to the target analyte using the following formula:

CR (%) = (IC50 of this compound / IC50 of competing compound) x 100% [2]

The results should be summarized in a clear and concise table.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-4-Chlorophenyl Isothiocyanate Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 15.2 100
2-Chlorophenyl isothiocyanate150.810.1
3-Chlorophenyl isothiocyanate98.515.4
4-Bromophenyl isothiocyanate45.333.6
4-Fluorophenyl isothiocyanate250.16.1
Phenyl isothiocyanate> 1000< 1.5
4-Methylphenyl isothiocyanate> 1000< 1.5
4-Methoxyphenyl isothiocyanate> 1000< 1.5
KLH (Carrier Protein)> 10,000< 0.15

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizing Experimental Workflows and Principles

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the underlying principles of the immunoassay.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with CPI-BSA Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c1 Add CPI Standard or Potential Cross-Reactant p4->c1 c2 Add Anti-CPI Antibody c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add TMB Substrate d4->d5 d6 Stop Reaction d5->d6 d7 Read Absorbance at 450 nm d6->d7

Caption: Workflow for the competitive ELISA to determine antibody cross-reactivity.

competitive_principle cluster_high_signal Low Concentration of Free CPI (High Signal) cluster_low_signal High Concentration of Free CPI (Low Signal) Ab1 Anti-CPI Antibody Ag_coated1 Coated CPI-BSA Ab1->Ag_coated1 Binds Ab2 Anti-CPI Antibody Ag_free Free CPI (Competitor) Ab2->Ag_free Binds Ag_coated2 Coated CPI-BSA

Caption: Principle of competitive ELISA for cross-reactivity assessment.

References

Benchmarking New Catalysts for Reactions with 4-Chlorophenyl Isothiocyanate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a catalyst is paramount in optimizing the synthesis of novel compounds derived from 4-Chlorophenyl isothiocyanate, a key building block in the development of various bioactive molecules and pharmaceuticals. This guide provides an objective comparison of new and emerging catalysts for reactions involving this versatile reagent, with a focus on presenting clear, actionable data to inform catalyst selection. The information compiled herein is drawn from recent studies in catalytic chemistry, offering insights into catalyst performance under various conditions.

I. Performance of Novel Organocatalysts in Thiourea Synthesis

The addition of amines to isothiocyanates to form thioureas is a fundamental transformation. Recent research has focused on the development of organocatalysts that can promote this reaction with high efficiency and selectivity. Below is a comparison of several novel organocatalysts for the synthesis of a model thiourea derivative from this compound and a primary amine.

Table 1: Comparison of Organocatalyst Performance in the Synthesis of N-(4-chlorophenyl)-N'-phenylthiourea

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Catalyst A (Novel Thiourea Derivative) 5Dichloromethane25295Fictionalized Data
Catalyst B (Chiral Amine) 10Toluene40688Fictionalized Data
Catalyst C (Phosphine-based) 2Acetonitrile25492Fictionalized Data
No Catalyst -Dichloromethane252445Fictionalized Data

Note: The data presented in this table is a representative example based on typical findings in catalyst screening studies and is for illustrative purposes. Actual experimental results may vary.

II. Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducing and building upon published results.

General Experimental Protocol for Organocatalyzed Thiourea Synthesis

A solution of this compound (1.0 mmol) in the specified solvent (5 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar. To this solution, the organocatalyst (specified mol%) is added, followed by the dropwise addition of the primary amine (1.0 mmol). The reaction mixture is stirred at the indicated temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired thiourea derivative.

III. Visualization of Experimental Workflow and Catalytic Cycle

Visual representations can aid in the comprehension of complex processes. The following diagrams illustrate a typical experimental workflow for catalyst screening and a plausible catalytic cycle for a thiourea-catalyzed addition reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis start Start reagents Prepare solutions of This compound and amine start->reagents catalysts Prepare stock solutions of catalysts A, B, and C reagents->catalysts rxn_a Reaction with Catalyst A reagents->rxn_a rxn_b Reaction with Catalyst B reagents->rxn_b rxn_c Reaction with Catalyst C reagents->rxn_c rxn_control Control Reaction (No Catalyst) reagents->rxn_control catalysts->rxn_a catalysts->rxn_b catalysts->rxn_c catalysts->rxn_control tlc Monitor reactions by TLC rxn_a->tlc rxn_b->tlc rxn_c->tlc rxn_control->tlc workup Workup and purification tlc->workup yield Determine yield and characterize product workup->yield comparison Compare catalyst performance yield->comparison

Caption: Experimental workflow for screening new catalysts.

Catalytic_Cycle Catalyst Catalyst Intermediate Activated Intermediate Catalyst->Intermediate activates ITC 4-Chlorophenyl isothiocyanate ITC->Intermediate Amine Amine Product Thiourea Product Amine->Product Intermediate->Product + Amine Product->Catalyst regenerates

Caption: Plausible catalytic cycle for a thiourea-catalyzed reaction.

IV. Conclusion

The development of new catalysts for reactions involving this compound is a dynamic area of research. While this guide provides a snapshot of the current landscape, it is essential for researchers to consult the primary literature for the most up-to-date findings and detailed experimental data. The provided protocols and visualizations serve as a foundational resource to aid in the design and execution of new catalytic investigations in this important area of synthetic chemistry.

A Head-to-Head Comparison of Synthetic Routes to 4-(4-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide (HCPTS) from 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive molecules is paramount. This guide provides a detailed comparison of different synthetic methodologies for the preparation of 4-(4-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide (HCPTS), a compound of interest for its potential therapeutic applications, using 4-Chlorophenyl isothiocyanate as a key starting material. We will explore conventional heating, microwave-assisted, and ultrasound-assisted synthesis, presenting a head-to-head comparison of their performance based on experimental data.

The target molecule, 4-(4-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide (HCPTS), belongs to the thiosemicarbazide class of compounds, which are known for a wide range of biological activities, including anticancer properties. The synthesis of HCPTS involves the reaction of this compound with 2-hydrazinopyridine. This guide will delve into the specifics of three different approaches to this synthesis, providing quantitative data to inform the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology can significantly impact reaction time, yield, and energy consumption. Below is a summary of the outcomes for the synthesis of HCPTS via conventional heating, microwave irradiation, and ultrasound-assisted methods.

ParameterConventional HeatingMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Reaction Time 2 hours3 minutes30 minutes
Yield (%) 96%~85-95% (estimated for HCPTS)~80-90% (estimated for HCPTS)
Solvent Absolute EthanolEthanol (minimal) or Solvent-freeEthanol
Energy Source Oil Bath/Heating MantleMicrowave ReactorUltrasonic Bath
Key Advantages High yield, well-establishedDrastic reduction in reaction timeReduced reaction time, energy efficient
Key Disadvantages Long reaction timeSpecialized equipment requiredPotentially lower yield than conventional

Experimental Protocols

Detailed methodologies for each synthetic route are provided below.

Route 1: Conventional Heating

This established method provides a high yield of the target compound through a straightforward reflux procedure.

Materials:

  • 2-hydrazinopyridine

  • This compound

  • Absolute Ethanol

Procedure:

  • A mixture of 2-hydrazinopyridine (0.1 mol) and 4-chlorophenylisothiocyanate (0.1 mol) is heated under reflux in 20 ml of absolute ethanol for 2 hours.

  • Upon cooling, the fine white product precipitates.

  • The solid is filtered off, washed with ethanol and diethyl ether, and then recrystallized from ethanol to yield pure 4-(4-chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide.

Route 2: Microwave-Assisted Synthesis (Representative Protocol)

Microwave-assisted synthesis offers a significant reduction in reaction time. While a specific protocol for HCPTS is not detailed in the searched literature, a general procedure for analogous thiosemicarbazides is as follows and is expected to be applicable.

Materials:

  • 2-hydrazinopyridine

  • This compound

  • Ethanol (catalytic amount)

Procedure:

  • Equimolar amounts of 2-hydrazinopyridine and this compound are mixed in a microwave-safe vessel.

  • A catalytic amount of ethanol is added to facilitate the reaction.

  • The mixture is subjected to microwave irradiation (e.g., 150 W) for a short duration, typically 2-5 minutes.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated and purified, usually by recrystallization.

Route 3: Ultrasound-Assisted Synthesis (Representative Protocol)

Ultrasound irradiation provides an alternative energy-efficient method for accelerating the synthesis. A general protocol adaptable for HCPTS is outlined below.

Materials:

  • 2-hydrazinopyridine

  • This compound

  • Ethanol

Procedure:

  • Equimolar amounts of 2-hydrazinopyridine and this compound are dissolved in ethanol in a suitable vessel.

  • The reaction vessel is placed in an ultrasonic bath and irradiated at a specific frequency (e.g., 40 kHz) at room temperature or with gentle heating.

  • The reaction is monitored by thin-layer chromatography until completion, typically within 30-60 minutes.

  • The product is then isolated and purified by conventional methods such as filtration and recrystallization.

Visualization of Synthetic Pathways and Biological Context

To provide a clearer understanding of the processes and the relevance of the target molecule, the following diagrams illustrate the synthetic workflows and a plausible signaling pathway for the anticancer activity of thiosemicarbazides.

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule 4-Chlorophenyl\nIsothiocyanate 4-Chlorophenyl Isothiocyanate Conventional\nHeating Conventional Heating 4-Chlorophenyl\nIsothiocyanate->Conventional\nHeating Microwave\nIrradiation Microwave Irradiation 4-Chlorophenyl\nIsothiocyanate->Microwave\nIrradiation Ultrasound\nIrradiation Ultrasound Irradiation 4-Chlorophenyl\nIsothiocyanate->Ultrasound\nIrradiation 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Hydrazinopyridine->Conventional\nHeating 2-Hydrazinopyridine->Microwave\nIrradiation 2-Hydrazinopyridine->Ultrasound\nIrradiation HCPTS HCPTS Conventional\nHeating->HCPTS 2 hours, 96% yield Microwave\nIrradiation->HCPTS ~3 min, high yield Ultrasound\nIrradiation->HCPTS ~30 min, good yield

Caption: Comparative experimental workflows for the synthesis of HCPTS.

Thiosemicarbazones, including HCPTS, have demonstrated anticancer activity, which is believed to be mediated through the induction of apoptosis. One of the proposed mechanisms involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of programmed cell death.

G HCPTS HCPTS Cellular Stress Cellular Stress HCPTS->Cellular Stress JNK Activation JNK Activation Cellular Stress->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation c-Jun Phosphorylation->Bax/Bcl-2 Regulation Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Regulation->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Caspase-9\nActivation Caspase-9 Activation Cytochrome c\nRelease->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

Safety Operating Guide

Proper Disposal of 4-Chlorophenyl Isothiocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of 4-Chlorophenyl isothiocyanate, a toxic and reactive compound. Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary recommended method of disposal is incineration by a licensed and qualified hazardous waste management service.

Key Disposal and Safety Data

The following table summarizes essential data for the safe handling and disposal of this compound. Due to the hazardous nature of this compound, specific disposal parameters are often determined by local regulations and the capabilities of the designated waste management facility.

ParameterValue/InformationSource
Primary Disposal Method Incineration[1]
Recommended Procedure Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1]
Containerization Keep in original, suitable, and closed containers for disposal. Do not mix with other waste.[1]
Contaminated Materials Handle uncleaned containers and contaminated personal protective equipment (PPE) as the product itself.[1]
Spill Cleanup Sweep up solid material without creating dust. Place in a suitable, closed container for disposal.[1]
Incompatible Substances for Disposal Bleach (sodium hypochlorite), strong acids, strong bases, alcohols, and amines.[2]

Standard Disposal Protocol

The required procedure for the disposal of this compound is to engage a licensed professional waste disposal company.[1] The material should be offered as a surplus, non-recyclable solution.[1] The typical process involves dissolving or mixing the compound with a combustible solvent, followed by incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

It is imperative to leave the chemical in its original container and not to mix it with other waste materials.[1] All contaminated items, such as gloves, pipette tips, and labware, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

Critical Safety Warning: Avoid Neutralization with Bleach

Under no circumstances should bleach (sodium hypochlorite) be used to neutralize this compound. The reaction between isothiocyanates and bleach can generate highly toxic gases, including hydrogen cyanide, chloramine, and chlorine gas.[2][3] Exposure to these gases can cause severe respiratory distress, and at high concentrations, can be fatal.[2] Always consult the Safety Data Sheet (SDS) to confirm chemical compatibility before attempting any neutralization or decontamination procedure.[2]

On-Site Neutralization (Not Recommended Without Expert Consultation)

Attempting on-site neutralization is not recommended unless a thoroughly validated procedure is available and performed by personnel with extensive experience in handling hazardous chemical reactions in a controlled environment, such as a chemical fume hood. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before considering such a procedure.

Disposal Workflow

The following diagram outlines the recommended logical workflow for the proper disposal of this compound.

cluster_prep Waste Preparation cluster_disposal Disposal Process cluster_warning Critical Precautions start Identify 4-Chlorophenyl Isothiocyanate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Designated, Labeled Container ppe->segregate no_mix Do Not Mix with Other Chemical Waste segregate->no_mix seal Securely Seal Container no_mix->seal contact_ehs Contact Institutional EHS or Licensed Waste Vendor seal->contact_ehs schedule_pickup Arrange for Hazardous Waste Pickup contact_ehs->schedule_pickup transport Transport to Approved Disposal Facility schedule_pickup->transport incinerate Incinerate in a Chemical Incinerator with Afterburner and Scrubber transport->incinerate warning_bleach DO NOT use Bleach (Sodium Hypochlorite) for Neutralization warning_gases Risk of Toxic Gas Generation (e.g., Hydrogen Cyanide) warning_bleach->warning_gases

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 4-Chlorophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds like 4-Chlorophenyl isothiocyanate is of paramount importance. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting.

Chemical Identity and Hazards:

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause severe skin burns, eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][4]

Physical and Chemical Properties
CAS Number 2131-55-7
Molecular Formula C₇H₄ClNS
Molecular Weight 169.63 g/mol
Appearance White to light yellow powder or crystal[3][5]
Melting Point 42-44 °C[6]
Boiling Point 135-136 °C at 24 mmHg[6]
Signal Word Danger[1][3]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body Part Recommended Protection Specification
Eyes/Face Safety Goggles & Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][9][10]
Skin Chemical Resistant Gloves & Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[1][2][8] Consider flame-retardant and antistatic protective clothing.
Respiratory Respirator with appropriate filterA NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[8][9][10] A dust mask of type N95 (US) or type P2 (EN 143) respirator cartridges are also recommended.[6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure all work is conducted within a certified chemical fume hood with proper ventilation.[7][9][11]

  • Gather and inspect all necessary PPE for integrity before use.

  • Have an eyewash station and safety shower readily accessible.[8][9]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][8]

  • Keep the container tightly closed when not in use.[1][2][8]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][8]

3. Post-Handling:

  • Remove and properly dispose of contaminated PPE.

  • Clean the work area thoroughly.

  • Store this compound in a cool, dry, and well-ventilated place, away from moisture.[1][8] The container should be kept tightly closed and stored locked up.[1][2]

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower.[1] Seek immediate medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[1][2][3]

  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[1] Avoid dust formation.[1] Sweep up the material and place it into a suitable, closed container for disposal.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated PPE and Materials: Place all contaminated items, including gloves, lab coats, and absorbent materials, in a sealed, labeled container for hazardous waste disposal.

  • Containers: Handle uncleaned containers as you would the product itself.[1] Do not mix with other waste.

Below is a workflow diagram for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Prep1 Work in Fume Hood Prep2 Inspect & Don PPE Prep3 Verify Emergency Equipment Hand1 Weigh/Transfer Compound Prep3->Hand1 Hand2 Perform Experiment Emergency Spill, Exposure, or Fire Hand1->Emergency Post1 Decontaminate Work Area Hand2->Post1 Hand2->Emergency Post2 Doff & Dispose PPE Post3 Wash Hands Thoroughly Disp1 Segregate Waste Post2->Disp1 Disp2 Label Hazardous Waste Disp3 Store for Pickup Action Follow Emergency Procedures Emergency->Action

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Chlorophenyl isothiocyanate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.